1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-4-piperidin-1-yl-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3S/c8-6-7(10-12-9-6)11-4-2-1-3-5-11/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQNXWQHJHOKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355616 | |
| Record name | 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173053-54-8 | |
| Record name | 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine (CAS 173053-54-8): Synthesis, Characterization, and Potential as a Muscarinic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine, with the Chemical Abstracts Service (CAS) registry number 173053-54-8, is a heterocyclic compound belonging to the 1,2,5-thiadiazole class.[1][2] This class of compounds has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[3] Notably, many 1,2,5-thiadiazole-containing molecules have been investigated as agonists for muscarinic acetylcholine receptors, which are implicated in a variety of physiological processes and are therapeutic targets for neurological disorders.[1][4][5] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of this compound, tailored for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 173053-54-8 | [1] |
| IUPAC Name | 3-chloro-4-(piperidin-1-yl)-1,2,5-thiadiazole | [1] |
| Molecular Formula | C₇H₁₀ClN₃S | [2] |
| Molecular Weight | 203.69 g/mol | [6] |
| Monoisotopic Mass | 203.0284 Da | [2] |
| Predicted XlogP | 2.6 | [2] |
Synthesis
The synthesis of this compound is predicated on the nucleophilic aromatic substitution of a suitable di-halogenated 1,2,5-thiadiazole precursor. The most logical and widely employed starting material for this transformation is 3,4-dichloro-1,2,5-thiadiazole.[7][8] The piperidine moiety acts as a nucleophile, displacing one of the chlorine atoms on the thiadiazole ring.
The general synthetic approach is outlined below:
Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on analogous reactions found in the literature for the synthesis of similar substituted thiadiazoles.[5][9] Optimization may be required to achieve maximum yield and purity.
Materials:
-
3,4-Dichloro-1,2,5-thiadiazole
-
Piperidine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., a mixture of hexanes and ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dichloro-1,2,5-thiadiazole (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.1 equivalents) followed by the dropwise addition of piperidine (1.0 equivalent). The reaction is typically exothermic, so the addition may need to be controlled to maintain a desired temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized this compound would be achieved through a combination of standard analytical techniques.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR Data:
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine-Hα | 3.2 - 3.5 | 50 - 55 |
| Piperidine-Hβ | 1.6 - 1.8 | 25 - 30 |
| Piperidine-Hγ | 1.5 - 1.7 | 23 - 27 |
| Thiadiazole-C3 | - | 150 - 155 |
| Thiadiazole-C4 | - | 155 - 160 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight of the target compound. The predicted monoisotopic mass is 203.0284 Da.[2] High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The predicted m/z values for common adducts are listed in the PubChem database.[2]
Potential Biological Activity: Muscarinic Receptor Agonism
Derivatives of 1,2,5-thiadiazole have been extensively explored as ligands for muscarinic acetylcholine receptors (mAChRs), with many exhibiting agonist activity, particularly at the M1 subtype.[1][4][5] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M1 receptor, in particular, is a key target for the development of therapeutics for cognitive disorders such as Alzheimer's disease.
The structural similarity of this compound to other known muscarinic agonists suggests that it may also interact with these receptors. The piperidine moiety is a common feature in many centrally active compounds, and the substituted thiadiazole ring can participate in key interactions within the receptor's binding pocket.
Putative Signaling Pathway
As a potential M1 muscarinic agonist, this compound would be expected to activate the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Proposed M1 muscarinic receptor signaling pathway.
Structure-Activity Relationship (SAR) Considerations
Structure-activity relationship studies on related 1,2,5-thiadiazole derivatives have provided insights into the features that govern their affinity and efficacy at muscarinic receptors.[4][10] The nature of the substituent on the thiadiazole ring and the type of cyclic amine attached are critical determinants of activity. The presence of a chlorine atom on the thiadiazole ring in this compound may influence its electronic properties and binding interactions within the receptor. Further studies, including radioligand binding assays and functional assays (e.g., measuring phosphoinositide turnover or intracellular calcium mobilization), would be necessary to definitively characterize the pharmacological profile of this specific compound.
Conclusion
This compound is a readily synthesizable heterocyclic compound with the potential to act as a muscarinic receptor agonist. Its structural features align with those of other known M1-selective agonists, making it a compound of interest for further investigation in the context of neurological drug discovery. This technical guide has provided a foundational understanding of its synthesis, characterization, and putative biological role, serving as a valuable resource for researchers in the field. Further experimental validation of its pharmacological properties is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound [synhet.com]
- 2. PubChemLite - this compound (C7H10ClN3S) [pubchemlite.lcsb.uni.lu]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 173053-54-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
physical and chemical properties of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine (CAS No. 173053-54-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established principles of heterocyclic chemistry to offer insights into the characterization, synthesis, and potential applications of this compound. While specific experimental data for this molecule is limited in public literature, this guide establishes a robust framework for its scientific investigation by detailing validated methodologies for its analysis and exploring its reactivity based on the constituent 4-chloro-1,2,5-thiadiazole and piperidine moieties.
Introduction: A Molecule of Interest in Medicinal Chemistry
This compound is a heterocyclic compound featuring a piperidine ring linked to a chlorinated 1,2,5-thiadiazole core. The 1,2,5-thiadiazole ring system is a notable pharmacophore due to its aromatic character, metabolic stability, and ability to engage in various intermolecular interactions.[1][2] Its derivatives have shown potential in treatments for conditions like glaucoma and multiple sclerosis.[2] The piperidine moiety, a ubiquitous scaffold in pharmaceuticals, often improves pharmacokinetic properties such as solubility and bioavailability.[3][4] The combination of these two rings, particularly with the reactive chlorine substituent, makes this molecule a valuable intermediate for the synthesis of more complex, biologically active compounds.[5] This guide aims to provide a foundational understanding of its core properties.
Molecular Structure and Identifiers
The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers. These are crucial for accurate sourcing, regulatory compliance, and scientific communication.
Chemical Structure
The molecule consists of a piperidine ring attached via a nitrogen atom to the C-3 position of a 4-chloro-1,2,5-thiadiazole ring.
Caption: 2D structure of this compound.
Key Identifiers
Summarizing the key identifiers ensures unambiguous reference to the compound in research and procurement.
| Identifier | Value | Source(s) |
| CAS Number | 173053-54-8 | [5] |
| IUPAC Name | 3-chloro-4-piperidin-1-yl-1,2,5-thiadiazole | [5] |
| PubChem CID | 808966 | [5][6] |
| Molecular Formula | C₇H₁₀ClN₃S | [6] |
| Molecular Weight | 203.70 g/mol | [6] |
| SMILES | C1CCN(CC1)C2=NSN=C2Cl | [5] |
Physicochemical Properties: Predictions and Experimental Considerations
While specific, experimentally determined physical properties for this compound are not widely published, we can infer likely characteristics based on its structure and the properties of analogous compounds. These predictions provide a baseline for experimental design.
| Property | Predicted/Expected Value | Experimental Rationale & Methodology |
| Appearance | Colorless to light yellow solid or oil | Visual inspection. The state depends on purity and ambient temperature. |
| Melting Point | Not available | Determined via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. DSC provides higher precision and information on thermal stability. |
| Boiling Point | > 200 °C (Decomposition likely) | Determined under vacuum to prevent thermal decomposition. The high molecular weight and heterocyclic nature suggest a high boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). Low solubility in water. | Assessed by dissolving a known mass of the compound in various solvents. HPLC with a UV detector can quantify solubility precisely. The piperidine moiety may confer slight aqueous solubility, but the overall structure is largely nonpolar. |
| pKa | Weakly basic (predicted pKa of protonated amine ~7-9) | Determined by potentiometric titration or UV-Vis spectroscopy. The piperidine nitrogen is a basic center, but its basicity is reduced by the electron-withdrawing effect of the thiadiazole ring. |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay between the electron-deficient, aromatic thiadiazole ring and the nucleophilic piperidine nitrogen.
Stability
The compound is expected to be stable under standard storage conditions (cool, dry, dark). The 1,2,5-thiadiazole ring is thermally stable but can be susceptible to cleavage under strong reducing or oxidizing conditions.[7]
Key Reaction Pathways
The primary site of reactivity is the chlorine atom on the thiadiazole ring. Halogenated 1,2,5-thiadiazoles are known to undergo nucleophilic aromatic substitution (SNAr) reactions.[7] This makes the compound a versatile intermediate.
References
- 1. isres.org [isres.org]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [synhet.com]
- 6. PubChemLite - this compound (C7H10ClN3S) [pubchemlite.lcsb.uni.lu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
A Technical Guide to the Structural Elucidation of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,5-thiadiazole scaffold is a privileged heterocyclic motif, integral to the development of novel therapeutic agents, including muscarinic receptor agonists and treatments for Alzheimer's disease.[1] Its unique electronic properties and structural rigidity make it a compelling building block in medicinal chemistry. This guide presents a comprehensive, multi-technique workflow for the unambiguous structural elucidation of a key derivative, 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine (IUPAC Name: 3-chloro-4-piperidin-1-yl-1,2,5-thiadiazole; CAS No: 173053-54-8).[2][3] By integrating mass spectrometry with one- and two-dimensional nuclear magnetic resonance spectroscopy and infrared spectroscopy, we provide a self-validating, logical framework that moves from elemental composition to definitive atomic connectivity. This document is designed not merely as a protocol, but as a strategic guide to empower researchers in the structural characterization of novel heterocyclic compounds.
Foundational Analysis: Confirming the Molecular Blueprint
Before delving into complex connectivity, the foundational step is to confirm the molecular formula and mass. This initial phase provides the fundamental constraints within which all subsequent spectroscopic data must fit.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is the cornerstone for determining the exact mass and, by extension, the elemental composition of a molecule. Unlike nominal mass spectrometry, its high accuracy allows for the differentiation between isobars (molecules with the same nominal mass but different exact masses and formulas). For a molecule containing chlorine and sulfur, HRMS is also critical for observing the characteristic isotopic distribution, which provides an immediate layer of structural validation.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy (<5 ppm).
-
Ionization Mode: Utilize positive electrospray ionization (+ESI) to generate the protonated molecular ion, [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical value for the proposed formula, C₇H₁₁ClN₃S⁺. Analyze the isotopic pattern for the characteristic A+2 peak corresponding to the ³⁷Cl isotope.
Trustworthiness through Data Validation: The molecular formula C₇H₁₀ClN₃S is only confirmed if the measured mass is within a narrow tolerance (typically < 5 ppm) of the calculated mass and the isotopic pattern matches the theoretical distribution for one chlorine and one sulfur atom.
Data Presentation: Predicted Mass Spectrometry Data
| Ion/Isotopologue | Formula | Calculated m/z |
| [M+H]⁺ (Monoisotopic) | C₇H₁₁³⁵ClN₃S⁺ | 204.0357 |
| [M+H]⁺ (³⁷Cl Isotope) | C₇H₁₁³⁷ClN₃S⁺ | 206.0328 |
| [M+H]⁺ (³⁴S Isotope) | C₇H₁₁³⁵ClN₃³⁴S⁺ | 206.0314 |
| [M+Na]⁺ (Monoisotopic) | C₇H₁₀³⁵ClN₃SNa⁺ | 226.0176 |
Note: Predicted values are based on PubChem CID 808966 and may vary slightly based on the specific calculator used.[3]
The expected fragmentation in tandem MS/MS experiments would likely involve cleavage of the piperidine ring or potential loss of N₂ from the thiadiazole ring, providing preliminary structural clues.[4][5]
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of the molecular structure by probing the chemical environment of each nucleus and its relationship to neighboring nuclei. A logical progression from 1D to 2D experiments is essential for assembling the complete structural puzzle.[6][7]
One-Dimensional (1D) NMR: Identifying the Building Blocks
¹H NMR Spectroscopy
Rationale: ¹H NMR identifies all unique proton environments in the molecule, providing information on their chemical environment (chemical shift), relative numbers (integration), and neighboring protons (multiplicity).
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
Predicted Data & Interpretation: The structure contains only protons on the piperidine ring. Based on the chair conformation and known data for piperidine derivatives, we expect three distinct groups of signals.[8][9]
-
α-Protons (~3.4-3.6 ppm): Two methylene groups (4H) adjacent to the nitrogen. These are the most deshielded due to the inductive effect of the nitrogen atom. They will likely appear as a multiplet or a broad triplet.
-
β-Protons (~1.7-1.9 ppm): Two methylene groups (4H) beta to the nitrogen. They will appear as a multiplet.
-
γ-Protons (~1.5-1.7 ppm): One methylene group (2H) gamma to the nitrogen, at the apex of the ring. This will likely be the most shielded signal, appearing as a multiplet.
¹³C {¹H} NMR & DEPT-135 Spectroscopy
Rationale: Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. The accompanying DEPT-135 experiment differentiates between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons, while quaternary carbons are absent. This is crucial for assigning the carbons of the piperidine and thiadiazole rings.[10]
Experimental Protocol: ¹³C NMR Acquisition
-
Sample & Instrument: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a standard proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
-
Processing: Process the data similarly to the ¹H spectrum.
Predicted Data & Interpretation: A total of five unique carbon signals are expected:
-
Thiadiazole Carbons (C3 & C4, ~150-165 ppm): Two quaternary carbons. The chemical shifts of carbons in 1,2,5-thiadiazole rings are typically found in this downfield region.[1][11] C3, bonded to the piperidine nitrogen, and C4, bonded to the electronegative chlorine, will have distinct chemical shifts. These will be absent in the DEPT-135 spectrum.
-
Piperidine α-Carbon (~48-52 ppm): One CH₂ signal, deshielded by the adjacent nitrogen. This will appear as a negative signal in the DEPT-135 spectrum.
-
Piperidine β-Carbon (~25-28 ppm): One CH₂ signal. This will appear as a negative signal in the DEPT-135 spectrum.
-
Piperidine γ-Carbon (~23-25 ppm): One CH₂ signal. This will appear as a negative signal in the DEPT-135 spectrum.[12][13]
Two-Dimensional (2D) NMR: Connecting the Pieces
HSQC: Mapping Direct C-H Bonds
Rationale: The Heteronuclear Single Quantum Coherence (HSQC) experiment generates a 2D plot correlating each proton signal with the carbon signal to which it is directly attached.[10][14] This experiment provides an infallible method to link the ¹H and ¹³C assignments for the piperidine ring.
Experimental Workflow: HSQC
Caption: HSQC workflow correlating proton and carbon signals.
HMBC: The Definitive Connectivity Map
Rationale: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[15][16] The critical application here is to unambiguously establish the connection point between the piperidine and thiadiazole rings.
Experimental Protocol: HMBC Acquisition
-
Setup: Use the same sample. The experiment is typically optimized for a long-range coupling constant of around 7-8 Hz to detect a wide range of correlations.[10]
-
Analysis: Look for cross-peaks between proton and carbon signals that do not have a direct one-bond correlation in the HSQC spectrum.
Key Validating Correlation: The definitive proof of structure comes from a clear cross-peak between the α-protons of the piperidine ring and the C3 carbon of the thiadiazole ring. This ³JCH correlation bridges the two fragments of the molecule, confirming the N-C bond. Further correlations from the α-protons to the β-carbons of the piperidine ring will also be observed, validating the piperidine structure itself.
Logical Relationship: Key HMBC Correlations
Caption: Key 2- and 3-bond correlations expected in the HMBC spectrum.
Data Presentation: Summary of Expected NMR Assignments
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | DEPT-135 | Key HMBC Correlation from Proton |
| C3 | - | ~160-165 | Absent | α-H |
| C4 | - | ~150-155 | Absent | α-H (possible ⁴J) |
| α-CH₂ | ~3.4-3.6 | ~48-52 | Negative | C3, β-C |
| β-CH₂ | ~1.7-1.9 | ~25-28 | Negative | α-C, γ-C |
| γ-CH₂ | ~1.5-1.7 | ~23-25 | Negative | β-C |
Orthogonal Verification: Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: While NMR and MS provide the core structural data, FT-IR offers rapid, orthogonal verification by identifying the functional groups present based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify key absorption bands corresponding to the molecule's functional groups.
Expected Data & Interpretation:
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the CH₂ groups of the piperidine ring.[17]
-
~1640-1550 cm⁻¹: C=N stretching vibrations characteristic of the 1,3,4-thiadiazole ring system.[18][19]
-
~1450 cm⁻¹: CH₂ scissoring (bending) vibrations.
-
Fingerprint Region (<1200 cm⁻¹): Complex vibrations including C-N, C-S, and C-Cl stretches that, while difficult to assign individually, provide a unique fingerprint for the compound.[18]
The Gold Standard: X-ray Crystallography
For a completely novel molecular entity, or when absolute stereochemistry is required, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof.[20][21] This technique determines the precise spatial arrangement of every atom in the crystal lattice, confirming connectivity, bond lengths, and bond angles. Its application is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a significant experimental challenge.
Conclusion
The structural elucidation of this compound is a systematic process of logical deduction, built upon a foundation of high-quality, multi-technique analytical data. HRMS provides the molecular formula, 1D NMR identifies the constituent proton and carbon environments, and 2D NMR, particularly the HMBC experiment, definitively assembles the molecular fragments. FT-IR serves as a rapid and effective confirmation of the functional groups present. This integrated workflow represents a robust and reliable strategy, ensuring the highest degree of scientific integrity and trustworthiness in the characterization of novel chemical entities, a critical requirement for advancing modern drug discovery and development.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. This compound [synhet.com]
- 3. PubChemLite - this compound (C7H10ClN3S) [pubchemlite.lcsb.uni.lu]
- 4. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. mdpi.com [mdpi.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. azom.com [azom.com]
- 15. researchgate.net [researchgate.net]
- 16. nmr.oxinst.com [nmr.oxinst.com]
- 17. mdpi.com [mdpi.com]
- 18. chemmethod.com [chemmethod.com]
- 19. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. X-Ray determination of the structure of acenaphtho[1,2-c]-1,2,5-thiadiazole - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - ProQuest [proquest.com]
The Biological Versatility of 1,2,5-Thiadiazole Derivatives: A Technical Guide for Drug Discovery
Preamble: The Emergence of the 1,2,5-Thiadiazole Scaffold in Medicinal Chemistry
The 1,2,5-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has garnered significant attention in contemporary drug discovery. Its unique physicochemical properties, including its mesoionic character, allow for enhanced cell membrane permeability and robust interactions with biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of 1,2,5-thiadiazole derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the pursuit of novel therapeutics.
I. Anticancer Activity: Targeting Key Oncogenic Pathways
A significant body of research has highlighted the potential of 1,2,5-thiadiazole derivatives as potent anticancer agents. Their efficacy spans a range of malignancies, including leukemia, prostate, ovarian, breast, and colon cancers, as well as melanoma and glioma.[1] The mechanism of action is often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
Several key signaling pathways have been identified as targets for the anticancer activity of 1,2,5-thiadiazole derivatives. A notable example is the attenuation of the ERK1/2 and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the regulation of cell growth and differentiation, and their dysregulation is a hallmark of many cancers. By inhibiting these pathways, certain 1,2,5-thiadiazole derivatives can effectively halt uncontrolled cell proliferation.
Furthermore, some derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling cascade.[2] NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation in many cancers promotes tumor growth and resistance to therapy. Docking studies have suggested that some 1,2,5-thiadiazole derivatives can bind to the ATP site of the IKKβ subunit, a key activator of NF-κB, thereby blocking its downstream signaling.[1]
Quantitative Assessment of Anticancer Activity
The in vitro anticancer efficacy of 1,2,5-thiadiazole derivatives is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). These values provide a standardized measure of a compound's potency against various cancer cell lines.
| Compound ID | Cancer Cell Line | Activity (GI50/IC50, µM) | Reference |
| NSC745885 | Leukemia, Melanoma, Ovarian, Breast, Prostate, Glioma | 0.16 - 7.71 | [1] |
| NSC745885 | Colon, Non-small cell lung | 1.28 - 17.40 | [1] |
| NSC763968 | Leukemia, Prostate | 0.18 - 1.45 | [1] |
| NSC763968 | Ovarian, Breast, Melanoma, Renal, Glioma, Non-small cell lung | 0.20 - 5.68 | [1] |
| Compound 3e | HeLa, U2OS | 0.70, 0.69 | [1] |
| DHEA derivative 25 | T47D (Breast) | 0.058 | [1] |
Table 1: Selected Anticancer Activities of 1,2,5-Thiadiazole Derivatives
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic effects of potential anticancer agents. The principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,5-thiadiazole derivative in culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
II. Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,2,5-Thiadiazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Spectrum of Activity and Structure-Activity Relationship (SAR)
Derivatives of 1,2,5-thiadiazole have demonstrated moderate to good inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus spp.) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria, as well as against fungi.[3] The antimicrobial potency is significantly influenced by the nature and position of substituents on the thiadiazole ring and any appended moieties. For instance, the introduction of specific carbamate groups has been shown to yield potent inhibitors of enzymes relevant to inflammatory and metabolic disorders, which can be linked to microbial pathogenesis.[3]
| Compound Type | Microorganism | Activity (MIC, µg/mL) | Reference |
| Carbamate derivative | Mycobacterium tuberculosis | 25.00 | [3] |
| Substituted 1,2,5-thiadiazole | Staphylococcus aureus | Moderate | [3] |
| Substituted 1,2,5-thiadiazole | Bacillus spp. | Moderate | [3] |
| Substituted 1,2,5-thiadiazole | Klebsiella pneumoniae | Moderate | [3] |
| Substituted 1,2,5-thiadiazole | Escherichia coli | Moderate | [3] |
Table 2: Selected Antimicrobial Activities of 1,2,5-Thiadiazole Derivatives
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a pure culture of the test microorganism, select 3-5 isolated colonies.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to the final inoculum density required for the assay (typically 5 x 10^5 CFU/mL).
-
-
Compound Dilution Series:
-
In a 96-well microtiter plate, prepare a two-fold serial dilution of the 1,2,5-thiadiazole derivative in the appropriate broth.
-
The final volume in each well is typically 100 µL.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
-
Inoculation:
-
Add the diluted inoculum to each well (except the negative control) to achieve the final target concentration of microorganisms.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours (for most bacteria) or as appropriate for the specific microorganism.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
III. Neurological Activity: Modulating Muscarinic Receptors
1,2,5-Thiadiazole derivatives have emerged as potent and selective agonists for muscarinic acetylcholine receptors, particularly the M1 subtype. M1 receptors are Gq-protein coupled and are highly expressed in the central nervous system, playing a crucial role in cognitive processes such as learning and memory. Their stimulation leads to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] This signaling cascade ultimately results in an increase in intracellular calcium levels. The development of selective M1 agonists is a promising therapeutic strategy for neurological disorders like Alzheimer's disease and schizophrenia.
Structure-Activity Relationship (SAR) for Muscarinic Agonism
The SAR for 1,2,5-thiadiazole-based muscarinic agonists has been extensively studied. For instance, in a series of 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines (TZTP derivatives), the nature of the substituent at the 3-position of the thiadiazole ring was found to be critical for potency and selectivity. Alkoxy and alkylthio substituents generally confer higher affinity and efficacy compared to alkyl groups.[5] A U-shaped relationship was observed between the length of the unbranched alkoxy chain and M1 receptor binding and functional activity, with butoxy and pentyloxy chains demonstrating optimal activity.[5]
Experimental Protocol: Calcium Mobilization Assay
A fluorescence-based calcium mobilization assay is a robust method for evaluating the functional activity of Gq-coupled receptors like the M1 muscarinic receptor. This assay measures the increase in intracellular calcium concentration upon receptor activation by an agonist.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line stably or transiently expressing the M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Seed the cells in a 96-well, black-walled, clear-bottom plate at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions. An anion transport inhibitor like probenecid may be required for certain cell lines to prevent dye leakage.
-
Aspirate the culture medium from the wells and add an equal volume of the dye loading buffer.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the 1,2,5-thiadiazole agonist in an appropriate assay buffer.
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.
-
The instrument will add the compound to the wells while simultaneously monitoring the fluorescence signal.
-
-
Fluorescence Measurement and Data Analysis:
-
The instrument records the fluorescence intensity before and after the addition of the agonist.
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Plot the change in fluorescence against the agonist concentration and determine the EC50 (half-maximal effective concentration) value using non-linear regression analysis.
-
IV. Synthesis and Causality in Experimental Design
The biological activity of 1,2,5-thiadiazole derivatives is intrinsically linked to their chemical structure. Understanding the synthesis of these compounds provides insight into the rationale behind their design and the potential for further optimization.
Representative Synthesis of a Biologically Active 1,2,5-Thiadiazole Derivative
The synthesis of 3-(alkoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydropyridine (TZTP) derivatives, which are potent muscarinic agonists, serves as an illustrative example. The synthetic route often involves the construction of the 1,2,5-thiadiazole core followed by the introduction of the tetrahydropyridine moiety and the desired alkoxy side chain. The choice of the alkoxy chain length and branching is a critical experimental variable, directly impacting the compound's affinity and efficacy at the target receptor. This deliberate variation is a cornerstone of structure-activity relationship studies, aiming to optimize the pharmacological profile of the lead compound.
V. Concluding Remarks and Future Directions
The 1,2,5-thiadiazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. From potent anticancer agents that modulate key oncogenic pathways to novel antimicrobials and selective muscarinic agonists for the treatment of neurological disorders, the therapeutic potential of this heterocyclic system is vast.
The in-depth technical guide presented here provides a framework for the rational design, synthesis, and evaluation of 1,2,5-thiadiazole derivatives. The detailed experimental protocols and an understanding of the underlying mechanisms of action are essential for advancing these promising compounds through the drug discovery pipeline. Future research should continue to explore the diverse chemical space around the 1,2,5-thiadiazole core, leveraging structure-based drug design and high-throughput screening to identify next-generation therapeutics with enhanced potency, selectivity, and safety profiles.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thiadiazole Scaffold: A Privileged Motif for Diverse Pharmacological Targeting
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of the Thiadiazole Ring
The five-membered heterocyclic thiadiazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a wide array of biological targets.[1][2] This versatility stems from its unique physicochemical properties, including its aromatic nature, hydrogen bonding capabilities, and its role as a bioisostere for other key heterocycles like pyrimidine.[3][4] The presence of sulfur and nitrogen atoms within the ring imparts a distinct electronic and steric profile, enabling thiadiazole derivatives to engage in specific, high-affinity interactions with enzymes, receptors, and other proteins implicated in numerous disease states.[2] This guide provides a comprehensive overview of the key pharmacological targets of thiadiazole compounds, offering insights into their mechanisms of action and providing a foundation for future drug discovery and development efforts.
I. Enzymatic Inhibition: A Major Avenue for Thiadiazole-Based Therapeutics
Thiadiazole derivatives have demonstrated significant inhibitory activity against a broad spectrum of enzymes, making this a major focus of their therapeutic application.[5][6] The thiadiazole moiety can act as a key pharmacophore, anchoring the molecule within the enzyme's active site or allosteric pockets, leading to potent and often selective inhibition.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[7] Thiadiazole-based sulfonamides are a well-established class of CA inhibitors.[7]
-
Mechanism of Action: The sulfonamide group of these thiadiazole derivatives coordinates to the zinc ion in the active site of carbonic anhydrase, mimicking the transition state of the natural substrate. This strong interaction leads to potent inhibition of the enzyme's catalytic activity. Several FDA-approved drugs, including acetazolamide and methazolamide, are based on this principle and feature a 1,3,4-thiadiazole core.[3][8]
-
Quantitative Data on Thiadiazole-Based CA Inhibitors:
| Compound | Target Isozyme | IC50 Value | Reference Compound |
| Acetazolamide | hCA II | 12 nM | - |
| Methazolamide | hCA II | 14 nM | - |
| Sulfonamide-based thiadiazole 4f | CA | Low µM | Acetazolamide |
-
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
-
Principle: This assay measures the inhibition of CA-catalyzed esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically at 400 nm.
-
Materials:
-
Purified human carbonic anhydrase (isozyme of interest, e.g., hCA II)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
Thiadiazole test compounds
-
Acetazolamide (positive control)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the thiadiazole test compounds and acetazolamide in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and the test compound or control.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding the p-NPA substrate.
-
Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Kinases: Modulating Cellular Signaling
Protein kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Thiadiazole derivatives have been developed as potent inhibitors of various kinases.
-
c-Src/Abl Tyrosine Kinase: These non-receptor tyrosine kinases are involved in cell proliferation, survival, and migration. Thiadiazole compounds have been identified as inhibitors of these kinases.[5][9]
-
Akt (Protein Kinase B): Akt is a serine/threonine kinase that is a central node in cell survival and proliferation pathways. Some thiadiazole-based anticancer agents have been shown to induce apoptosis and cell cycle arrest by inhibiting Akt activity.[10]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed in various cancers. Thiadiazole derivatives have been designed as dual inhibitors of EGFR and cyclooxygenase-2 (COX-2).[11]
-
c-Jun N-terminal Kinase (JNK): JNKs are a family of stress-activated protein kinases. Thiadiazole derivatives have been developed as substrate competitive inhibitors of JNK, targeting its docking site for the JIP-1 scaffold protein.[12]
-
Illustrative Signaling Pathway: Akt Inhibition by Thiadiazole Compounds
Caption: Akt signaling pathway and its inhibition by thiadiazole compounds.
Other Key Enzymatic Targets
The inhibitory scope of thiadiazole compounds extends to a variety of other enzymes:
-
Cyclooxygenase (COX): COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Thiadiazole derivatives have been investigated as anti-inflammatory agents through COX inhibition.[5][6]
-
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overactivity is implicated in cancer metastasis and arthritis. Thiadiazoles have been identified as MMP inhibitors.[5][6]
-
Phosphodiesterases (PDEs): PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are important second messengers. PDE inhibitors have therapeutic applications in cardiovascular and respiratory diseases. Thiadiazole derivatives have shown PDE inhibitory activity.[5][6]
-
Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a key enzyme in the de novo synthesis of guanosine nucleotides, which is crucial for the proliferation of cancer cells. Some 2-amino-1,3,4-thiadiazole derivatives are known IMPDH inhibitors.[13]
-
Topoisomerase II: This enzyme is essential for DNA replication and is a validated target for anticancer drugs. Thiadiazole compounds have been shown to inhibit topoisomerase II.[13]
-
Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in epigenetic regulation. HDAC inhibitors are an emerging class of anticancer agents, and thiadiazole derivatives have been explored for this activity.[13]
II. Receptor Modulation: Targeting Cell Surface and Intracellular Receptors
Thiadiazole derivatives have also been successfully designed to interact with specific cell surface and intracellular receptors, acting as either antagonists or agonists.
Adenosine Receptors
Adenosine receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation. Thiadiazole-based compounds have been developed as potent and selective adenosine receptor antagonists.[14]
-
Structure-Activity Relationships: Studies have shown that the thiadiazole ring, in combination with specific substituents, can confer high affinity for different adenosine receptor subtypes (A1, A2A, A2B, and A3). For example, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide has been identified as a potent adenosine A1 receptor antagonist.[14]
Androgen Receptor (AR)
The androgen receptor is a nuclear receptor that plays a critical role in the development and progression of prostate cancer. Thiadiazoleamide derivatives have been discovered as potent and selective AR antagonists that disrupt AR homodimerization, offering a novel mechanism to combat prostate cancer, including drug-resistant forms.[15]
-
Experimental Workflow: Development of an AR Antagonist
Caption: Workflow for the development of thiadiazole-based AR antagonists.
III. Other Notable Pharmacological Targets
Beyond enzymes and receptors, the thiadiazole scaffold has been implicated in the modulation of other important biological targets.
-
Tubulin Polymerization: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and are critical for cell division. Some thiadiazole derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by several successful anticancer drugs.
-
DNA Replication: The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine suggests that some derivatives may interfere with DNA replication processes, contributing to their anticancer and antimicrobial activities.[3][4]
Conclusion: A Scaffold with Enduring Potential
The thiadiazole core has proven to be a remarkably fruitful starting point for the design and development of novel therapeutic agents. Its ability to interact with a diverse range of pharmacological targets, including a multitude of enzymes and receptors, underscores its significance in medicinal chemistry. The continued exploration of the chemical space around the thiadiazole scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the discovery of next-generation drugs to address a wide spectrum of human diseases.
References
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mini review on thiadiazole compounds and their pharmacological interest - Int J Pharm Chem Anal [ijpca.org]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 4. [PDF] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiazole and thiadiazole analogues as a novel class of adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Thiadiazoleamide Derivatives as Potent, Selective, and Orally Available Antagonists Disrupting Androgen Receptor Homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigmatic Mechanism of Action: A Technical Guide to 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine represents a novel chemical entity with significant, yet largely unexplored, therapeutic potential. The convergence of a pharmacologically versatile 1,2,5-thiadiazole core and a piperidine moiety, a common constituent of centrally acting agents, suggests a probable interaction with key neurotransmitter systems. This in-depth technical guide synthesizes the available evidence on related compounds to postulate a primary mechanism of action centered on the modulation of muscarinic acetylcholine receptors (mAChRs), with a secondary speculative role at serotonin (5-HT) receptors. We present a structured, multi-tiered experimental workflow designed to rigorously test these hypotheses, providing a self-validating framework for elucidating the compound's precise biological function. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar molecules, fostering a methodical and evidence-based approach to drug discovery.
Introduction: The Therapeutic Promise of the 1,2,5-Thiadiazole Scaffold
The 1,2,5-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of this core structure have demonstrated potent and selective interactions with a range of biological targets, including enzymes and G-protein coupled receptors (GPCRs).[1][3] Notably, the incorporation of a 1,2,5-thiadiazole moiety has been a successful strategy in the development of muscarinic receptor agonists, such as Xanomeline, which has shown therapeutic potential in neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[4][5] Furthermore, this scaffold has been implicated in the modulation of other critical neurotransmitter systems, including serotonin and histamine receptors, as well as exhibiting antimicrobial and anticancer properties.[6][7][8][9][10][11]
The subject of this guide, this compound, combines this versatile thiadiazole core with a piperidine ring. The piperidine moiety is a frequent component of centrally acting drugs, valued for its ability to confer favorable pharmacokinetic properties and to interact with a variety of receptor types.[12] The presence of a chlorine atom on the thiadiazole ring suggests that this compound may serve as a key intermediate for further chemical elaboration, but also warrants direct investigation of its intrinsic biological activity.[13][14][15] Given the established pharmacology of related analogues, we postulate that this compound is likely to exert its effects through the modulation of one or more neurotransmitter receptor systems.
Speculative Mechanisms of Action: A Data-Driven Hypothesis
Based on a comprehensive analysis of the existing literature on 1,2,5-thiadiazole and piperidine-containing compounds, we propose two primary, testable hypotheses for the mechanism of action of this compound.
Primary Hypothesis: Modulation of Muscarinic Acetylcholine Receptors (mAChRs)
The strongest evidence points towards a potential interaction with muscarinic acetylcholine receptors. Several lines of reasoning support this hypothesis:
-
Structural Analogy to Known Muscarinic Agonists: A significant number of potent and selective muscarinic agonists feature a 1,2,5-thiadiazole ring linked to a cyclic amine, such as a piperidine or tetrahydropyridine.[5][12][16] Xanomeline and its analogues are prime examples, demonstrating functional selectivity for M1 and M4 receptor subtypes.[4][5] The core structure of this compound aligns with this established pharmacophore.
-
Functional Implications: Muscarinic receptors, particularly the M1 and M4 subtypes, are critical for cognitive function and are implicated in the pathophysiology of Alzheimer's disease and schizophrenia.[5] The potential for this compound to act as a muscarinic agonist suggests its therapeutic utility in these and other neurological disorders.
We hypothesize that this compound will act as an agonist or partial agonist at one or more of the five muscarinic receptor subtypes (M1-M5). The specific subtype selectivity and functional efficacy will be key determinants of its therapeutic potential and side-effect profile.
Secondary Hypothesis: Interaction with Serotonin (5-HT) Receptors
While the evidence for muscarinic receptor activity is more compelling, a secondary possibility involves the modulation of serotonin receptors.
-
Known 5-HT Receptor Ligands: Derivatives of 1,2,5-thiadiazole have been identified as potent and selective ligands for human 5-HT1A receptors, acting as both agonists and antagonists.[6][17]
-
Therapeutic Overlap: The 5-HT receptor system is a well-established target for the treatment of a wide range of psychiatric disorders, including anxiety and depression. An interaction with this system could broaden the potential therapeutic applications of this compound.
Therefore, we propose that the compound may exhibit affinity for and functional activity at specific serotonin receptor subtypes, most notably the 5-HT1A receptor.
A Rigorous Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate the proposed mechanisms of action, we have designed a multi-tiered experimental workflow. This approach begins with broad, high-throughput screening and progresses to more focused, in-depth mechanistic studies.
Tier 1: Initial Target Screening and Validation
The initial phase focuses on identifying the primary biological targets of this compound through radioligand binding assays and preliminary functional screens.
Experimental Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for a panel of human recombinant receptors, including muscarinic (M1-M5), serotonin (various subtypes, with an emphasis on 5-HT1A), and dopamine receptors (as a counter-screen).
-
Methodology:
-
Prepare cell membranes from HEK293 cells stably expressing the individual human receptor subtypes.
-
Incubate the cell membranes with a known radioligand for each receptor subtype (e.g., [3H]-N-methylscopolamine for muscarinic receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) in the presence of increasing concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) for this compound at each receptor by non-linear regression analysis of the competition binding data.
-
-
Data Presentation:
| Receptor Subtype | Radioligand | Ki (nM) of this compound |
| Muscarinic M1 | [3H]-NMS | |
| Muscarinic M2 | [3H]-NMS | |
| Muscarinic M3 | [3H]-NMS | |
| Muscarinic M4 | [3H]-NMS | |
| Muscarinic M5 | [3H]-NMS | |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | |
| ... (other 5-HT subtypes) | ... | |
| Dopamine D2 | [3H]-Spiperone |
Experimental Protocol 2: Preliminary Functional Assays
-
Objective: To assess the functional activity (agonist, antagonist, or allosteric modulator) of this compound at the receptors for which significant binding affinity was observed.
-
Methodology (Example for Muscarinic M1 Receptor):
-
Utilize CHO cells stably co-expressing the human M1 muscarinic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Plate the cells in a 96- or 384-well format.
-
Add increasing concentrations of this compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
To determine antagonist activity, pre-incubate the cells with this compound before adding a known M1 agonist (e.g., carbachol) and measure the inhibition of the agonist-induced calcium response.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) values.
-
-
Data Presentation:
| Receptor Subtype | Assay Type | Functional Activity | EC50/IC50 (nM) |
| Muscarinic M1 | Calcium Mobilization | ||
| Muscarinic M4 | cAMP Inhibition | ||
| Serotonin 5-HT1A | cAMP Inhibition |
Tier 2: In-Depth Mechanistic Characterization
Once the primary target(s) have been identified, the second tier of experiments will focus on elucidating the downstream signaling pathways and cellular consequences of receptor modulation.
Experimental Protocol 3: Downstream Signaling Pathway Analysis
-
Objective: To investigate the specific intracellular signaling cascades activated or inhibited by this compound.
-
Methodology (Example for M1/M3/M5 or M2/M4 Receptors):
-
For Gq-coupled receptors (M1, M3, M5): Measure the accumulation of inositol phosphates (IPs) using a commercially available assay kit in cells expressing the target receptor.
-
For Gi-coupled receptors (M2, M4): Measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production using a competitive immunoassay.
-
For both: Investigate the phosphorylation of downstream signaling proteins (e.g., ERK1/2) using Western blotting or AlphaLISA.
-
-
Visualization of Signaling Pathways:
Caption: Proposed G-protein signaling pathways for this compound.
Tier 3: Cellular and In Vivo Validation
The final tier of experiments aims to translate the in vitro findings into a more physiologically relevant context.
Experimental Protocol 4: Neuronal Activity Assays
-
Objective: To assess the effect of this compound on the electrical activity of primary neurons or differentiated iPSC-derived neurons.
-
Methodology:
-
Culture primary cortical or hippocampal neurons.
-
Record neuronal firing using multi-electrode arrays (MEAs) or patch-clamp electrophysiology.
-
Apply this compound and observe changes in firing rate, burst frequency, and synaptic activity.
-
Use selective antagonists for the identified target receptors to confirm that the observed effects are receptor-mediated.
-
Experimental Protocol 5: In Vivo Pharmacokinetic and Pharmacodynamic Studies
-
Objective: To evaluate the in vivo properties of this compound, including its ability to cross the blood-brain barrier and engage its target in the central nervous system.
-
Methodology:
-
Administer this compound to rodents via an appropriate route (e.g., intraperitoneal, oral).
-
Collect blood and brain tissue samples at various time points to determine the pharmacokinetic profile (Cmax, Tmax, half-life).
-
Perform ex vivo receptor occupancy studies to confirm target engagement in the brain.
-
Conduct behavioral studies relevant to the hypothesized mechanism of action (e.g., novel object recognition for cognition, prepulse inhibition for antipsychotic-like activity).
-
Workflow Visualization:
Caption: Tiered experimental workflow for mechanism of action elucidation.
Conclusion: A Roadmap for Discovery
The compound this compound stands as a promising candidate for novel therapeutic development. The speculative mechanisms of action presented herein, centered on the modulation of muscarinic and potentially serotonin receptors, are grounded in the extensive pharmacology of its constituent chemical moieties. The proposed multi-tiered experimental workflow provides a robust and logical framework for the systematic elucidation of its precise biological function. By adhering to this self-validating, data-driven approach, the scientific community can efficiently unlock the therapeutic potential of this and other novel chemical entities, paving the way for the next generation of treatments for complex neurological and psychiatric disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel derivatives of the muscarinic agonist tetra(ethylene glycol)(3-methoxy-1,2,5-thiadiazol-4-yl) [3-(1-methyl-1,2,5,6-tetrahydropyrid-3-yl)-1,2,5-thiadiazol-4-yl] ether (CDD-0304): effects of structural modifications on the binding and activity at muscarinic receptor subtypes and chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound [synhet.com]
- 14. PubChemLite - this compound (C7H10ClN3S) [pubchemlite.lcsb.uni.lu]
- 15. In Silico Appraisal, Synthesis, Antibacterial Screening and DNA Cleavage for 1,2,5-thiadiazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of Solubility
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1] As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its effective use in research and development. Among these properties, solubility is a critical parameter that influences a compound's bioavailability, formulation, and in vitro testing reliability.[2][3][4] Low solubility can lead to unpredictable experimental results and hinder the progression of a potential drug candidate.[2][3] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of common laboratory solvents.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[5] The structure of this compound, featuring a piperidine ring and a chloro-substituted thiadiazole ring, suggests a molecule with moderate polarity. The presence of nitrogen and sulfur atoms allows for potential hydrogen bonding with protic solvents.
To gain a preliminary understanding of its solubility, we can analyze its structural features:
-
Piperidine Ring: A saturated heterocyclic amine, which can act as a hydrogen bond acceptor.
-
1,2,5-Thiadiazole Ring: An aromatic heterocyclic system containing nitrogen and sulfur, contributing to the molecule's overall polarity.
-
Chloro Group: An electron-withdrawing group that can influence the molecule's electronic distribution and intermolecular interactions.
Based on these features, it is anticipated that this compound will exhibit higher solubility in polar aprotic and polar protic solvents compared to nonpolar solvents.
Caption: Key factors influencing the solubility of a compound.
A Curated Selection of Common Laboratory Solvents
The choice of solvents for solubility screening should cover a wide range of polarities to establish a comprehensive solubility profile. The following table provides a list of recommended solvents, categorized by their polarity.[6][7][8][9][10]
| Solvent | Polarity Index | Dielectric Constant (at 20°C) | Solvent Type |
| Water | 10.2 | 80.1 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Polar Aprotic |
| Acetonitrile | 5.8 | 37.5 | Polar Aprotic |
| Methanol | 5.1 | 32.7 | Polar Protic |
| Ethanol | 4.3 | 24.6 | Polar Protic |
| Acetone | 5.1 | 20.7 | Polar Aprotic |
| Dichloromethane (DCM) | 3.1 | 8.93 | Nonpolar |
| Ethyl Acetate | 4.4 | 6.02 | Moderately Polar |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | Moderately Polar |
| Toluene | 2.4 | 2.38 | Nonpolar |
| Hexane | 0.1 | 1.88 | Nonpolar |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[11][12] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.
Protocol for the Shake-Flask Method
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (high purity)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.45 µm or smaller)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Experimental Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[12]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant. To ensure all solid particles are removed, it is recommended to centrifuge the sample and then filter it through a syringe filter.[12]
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.[13]
-
Analyze the standard solutions and the filtered sample solutions by HPLC.[5][13]
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the compound in the sample solutions using the calibration curve.[5][13]
-
Caption: Workflow for the shake-flask solubility determination method.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table for Recording Solubility Data:
| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Classification |
| Water | |||
| DMSO | |||
| DMF | |||
| Acetonitrile | |||
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Dichloromethane | |||
| Ethyl Acetate | |||
| Tetrahydrofuran | |||
| Toluene | |||
| Hexane |
Qualitative classifications can be based on standard pharmacopeial definitions (e.g., Very soluble, Freely soluble, Soluble, Sparingly soluble, Slightly soluble, Very slightly soluble, Practically insoluble).
Conclusion: A Foundation for Further Development
A comprehensive understanding of the solubility of this compound in common laboratory solvents is a critical first step in its journey from a novel compound to a potential therapeutic agent. The methodologies and theoretical considerations outlined in this guide provide a robust framework for researchers to accurately determine and interpret this vital physicochemical property. This knowledge will empower scientists to make informed decisions in subsequent stages of drug discovery and development, including formulation design, in vitro and in vivo testing, and toxicity assessments.
References
- 1. This compound [synhet.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. improvedpharma.com [improvedpharma.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 7. Solvents Resource Center | Fisher Scientific [fishersci.com]
- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Solvent Physical Properties [people.chem.umass.edu]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the In Silico Prediction of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Charting a Computational Path for a Novel Scaffold
The compound 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine represents a confluence of two privileged heterocyclic scaffolds in medicinal chemistry. The piperidine ring is a ubiquitous feature in numerous FDA-approved drugs, recognized for its ability to advantageously modify pharmacokinetic properties like lipophilicity and metabolic stability.[1][2][3][4] Concurrently, the 1,2,5-thiadiazole moiety is a subject of growing interest, with derivatives exhibiting a wide array of pharmacological activities, including potential as muscarinic agonists.[5][6][7] This unique combination of a well-established pharmacophore and a versatile heterocyclic ring system presents a compelling case for bioactivity exploration.
However, in the absence of empirical data, a purely experimental approach to elucidating the bioactivity of this novel compound would be a resource-intensive endeavor. This is where in silico methodologies, or computer-aided drug design (CADD), offer a powerful and efficient alternative.[8][9] By leveraging computational tools, we can construct a robust, multi-faceted workflow to predict potential biological targets, assess binding affinities, and evaluate pharmacokinetic profiles. This "fail-fast, fail-cheap" strategy allows for the generation of data-driven hypotheses that can then be selectively validated through targeted and more cost-effective experimental studies.
This technical guide will provide a comprehensive, step-by-step protocol for the in silico bioactivity prediction of this compound. We will delve into the causality behind each experimental choice, ensuring a self-validating system that builds a strong foundation of evidence for the predicted bioactivity.
The Strategic Workflow: An Integrated Computational Pipeline
Our approach is a sequential and integrated workflow, where each step logically informs the next. This ensures a comprehensive evaluation of the compound's potential.
Figure 1: The integrated computational workflow for bioactivity prediction. This diagram illustrates the sequential progression from initial target identification to the final generation of a testable hypothesis.
Phase 1: Target Identification - Unveiling Potential Biological Partners
The foundational step is to identify potential protein targets for our compound of interest.[8][10] This can be achieved through a combination of ligand-based and structure-based approaches.
Ligand-Based Target Prediction
This method leverages the principle that structurally similar molecules often exhibit similar biological activities.
-
Methodology: Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore-based screening are powerful ligand-based techniques.[11][12][13][14][15][16] These methods correlate the structural or physicochemical properties of molecules with their known biological activities to predict the activity of new compounds.[11][12][13][14][15][16]
-
Experimental Protocol: Pharmacophore-Based Virtual Screening
-
Pharmacophore Model Generation: A pharmacophore model is constructed based on the 3D arrangement of essential chemical features of known active ligands for a particular target.[17][18][19][20]
-
Database Screening: This model is then used to screen large compound databases to identify molecules that fit the pharmacophore and are therefore likely to be active.[17][18][19][20]
-
Hit Identification: The resulting "hits" are ranked based on how well they match the pharmacophore model.
-
Structure-Based Target Prediction (Reverse Docking)
In this approach, the compound is docked against a library of 3D protein structures to identify potential binding partners.
-
Methodology: This "reverse" of traditional virtual screening is a powerful tool for identifying novel targets.[21]
-
Experimental Protocol: Reverse Docking
-
Protein Database Preparation: A curated database of 3D protein structures is compiled.
-
Docking Simulation: The 3D structure of this compound is docked into the binding sites of all proteins in the database.
-
Scoring and Ranking: The protein-ligand interactions are scored based on predicted binding affinities, and the proteins are ranked to identify the most likely targets.
-
Phase 2: Molecular Docking - Simulating the Protein-Ligand "Handshake"
Once potential targets are identified, molecular docking is employed to predict the binding mode and affinity of our compound within the target's active site.[22][23][24][25][26]
Protein and Ligand Preparation
Accurate preparation of both the protein and ligand structures is critical for obtaining meaningful docking results.
-
Experimental Protocol: Protein Preparation
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures.
-
Assign Charges: Assign partial charges to each atom of the protein.
-
-
Experimental Protocol: Ligand Preparation
-
Generate 3D Structure: Create a 3D model of this compound.
-
Energy Minimization: Perform energy minimization to obtain a low-energy, stable conformation of the ligand.
-
Assign Charges and Torsion Angles: Assign partial charges and define the rotatable bonds in the ligand.
-
Docking Simulation and Analysis
The prepared ligand is then docked into the defined binding site of the prepared protein.
-
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Define the Grid Box: A 3D grid is defined around the binding site of the protein.
-
Run Docking: The docking algorithm systematically samples different conformations and orientations of the ligand within the grid box.
-
Scoring: Each pose is scored based on a scoring function that estimates the binding free energy.
-
Analyze Results: The top-scoring poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Phase 3: ADMET Prediction - Assessing "Drug-Likeness"
-
Methodology: A variety of computational models are available to predict a wide range of ADMET properties.
-
Experimental Protocol: ADMET Prediction
-
Input Compound: The chemical structure of this compound is submitted to an ADMET prediction server or software.
-
Property Calculation: The software calculates various physicochemical and pharmacokinetic properties.
-
Analysis: The predicted properties are compared against established ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five).
-
| ADMET Property | Predicted Value | Significance |
| Molecular Weight | < 500 g/mol | Oral bioavailability |
| LogP | < 5 | Permeability |
| H-bond Donors | < 5 | Permeability |
| H-bond Acceptors | < 10 | Permeability |
| Blood-Brain Barrier Permeation | Yes/No | CNS activity |
| CYP450 Inhibition | Yes/No | Drug-drug interactions |
| Ames Mutagenicity | Positive/Negative | Carcinogenicity potential |
Table 1: A representative table for summarizing predicted ADMET properties. The values for this compound would be populated based on the output of the prediction software.
Phase 4: Data Integration and Hypothesis Generation
The final step involves synthesizing the data from all preceding phases to formulate a clear and testable hypothesis.
-
Data Integration: The results from target identification, molecular docking, and ADMET prediction are collated and critically evaluated. For instance, a high predicted binding affinity to a specific target is more compelling if the compound also possesses favorable ADMET properties.
-
Hypothesis Formulation: Based on the integrated data, a specific and actionable hypothesis is generated. For example:
"this compound is a potential inhibitor of [Predicted Target Protein] with good oral bioavailability and a low risk of toxicity. Its predicted binding mode involves key interactions with [specific amino acid residues] in the active site."
This hypothesis then serves as the foundation for designing focused in vitro and in vivo experiments to validate the computational predictions.
Conclusion: From In Silico Insights to Experimental Validation
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico prediction of bioactivity for the novel compound this compound. By systematically progressing through target identification, molecular docking, and ADMET profiling, we can efficiently generate a well-supported hypothesis regarding its biological function and drug-like potential. This computational-first approach not only accelerates the drug discovery process but also enables a more strategic allocation of resources for subsequent experimental validation, ultimately increasing the probability of success in the development of new therapeutic agents.
References
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities [ouci.dntb.gov.ua]
- 7. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 11. Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sddn.es [sddn.es]
- 13. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. neovarsity.org [neovarsity.org]
- 16. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09320C [pubs.rsc.org]
- 21. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 22. Small molecule docking – Bonvin Lab [bonvinlab.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 27. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 28. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 29. portal.valencelabs.com [portal.valencelabs.com]
- 30. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 31. ADMET-AI [admet.ai.greenstonebio.com]
A Technical Guide to the Preliminary Cytotoxicity Screening of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,5-thiadiazole scaffold is a heterocyclic motif of significant interest in medicinal chemistry, with various derivatives demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1][2] This guide presents a comprehensive, in-depth framework for the preliminary in vitro cytotoxicity screening of a novel derivative, 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine (CAS: 173053-54-8).[3] As a compound with no publicly available cytotoxicity data, the methodologies outlined herein are based on established, validated protocols and insights from structurally related thiadiazole compounds.[1][4] We advocate for a multi-parametric approach, integrating assays that probe metabolic viability (MTT), cell membrane integrity (LDH), and the induction of apoptosis (Annexin V/PI staining). This strategy ensures a robust and nuanced initial assessment of the compound's cytotoxic potential and selectivity, providing a critical foundation for subsequent, more detailed mechanistic studies in the oncology drug discovery pipeline.[5]
Introduction: Rationale and Scientific Context
The Thiadiazole Scaffold: A Privileged Structure in Oncology
Thiadiazole, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, exists in several isomeric forms, including 1,2,5-thiadiazole.[1] This scaffold is considered a "privileged structure" in drug discovery due to its versatile biological activities.[1][6] Thiadiazoles are often considered bioisosteres of pyrimidines, suggesting a potential to interfere with fundamental processes like DNA replication.[4][7] Furthermore, the mesoionic character and liposolubility imparted by the sulfur atom may facilitate the crossing of cellular membranes, allowing these compounds to interact effectively with intracellular biological targets.[1]
Numerous studies have documented the cytotoxic properties of thiadiazole derivatives against a wide array of cancer cell lines, including those of the breast, lung, colon, and prostate.[1][8] Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization and key signaling pathways like PI3K/Akt to the induction of programmed cell death, or apoptosis.[8][9]
Compound Profile: this compound
The subject of this guide, this compound (IUPAC name: 3-chloro-4-piperidin-1-yl-1,2,5-thiadiazole), is a novel chemical entity available as a research chemical and pharmaceutical intermediate.[3] Its structure, combining the 1,2,5-thiadiazole core with a piperidine moiety and a chloro-substituent, presents a unique profile for biological investigation. The established anticancer potential of the broader thiadiazole class provides a strong rationale for subjecting this specific derivative to a rigorous preliminary cytotoxicity screening to determine its potential as an anticancer agent.[2][6]
A Multi-Parametric Approach to Cytotoxicity Assessment
The initial evaluation of a compound's effect on cancer cells is a crucial filter in the drug discovery process. Relying on a single assay can be misleading, as different methods measure distinct cellular parameters.[10] A robust screening strategy, therefore, employs a panel of assays to build a comprehensive profile of a compound's cytotoxic effects.[5] This guide details a tripartite approach:
-
Metabolic Activity Assessment (MTT Assay): Measures the activity of mitochondrial dehydrogenases, serving as a proxy for cell viability and proliferation.[11][12]
-
Membrane Integrity Assessment (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), an indicator of plasma membrane damage characteristic of necrosis or late-stage apoptosis.[13][14]
-
Apoptosis Detection (Annexin V/PI Assay): Specifically identifies cells undergoing apoptosis by detecting the externalization of phosphatidylserine.[5][15]
Together, these assays provide a multi-dimensional view, helping to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects and offering initial clues into the mechanism of cell death.[13]
Experimental Design and Strategy
Overall Experimental Workflow
A systematic workflow is essential for reproducible and reliable results. The proposed strategy begins with the careful selection of cell lines and progresses through compound preparation, multi-assay execution, and integrated data analysis to yield a comprehensive preliminary assessment.
Cell Line Selection and Culture
The choice of cell lines is critical for evaluating both the potency and the cancer-selectivity of the compound.
-
Rationale: A representative panel should be used. For instance:
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a standard for hormone-responsive breast cancer.[16]
-
A549: A human lung adenocarcinoma cell line, representing a common and aggressive cancer type.[9]
-
HEK293 or NIH/3T3: A human embryonic kidney line or a mouse fibroblast line, respectively, to serve as a non-cancerous control for assessing general toxicity and calculating the selectivity index.[9][11]
-
-
Culture Conditions: Cells should be maintained in the recommended complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. They must be cultured in a humidified incubator at 37°C with 5% CO₂ and passaged regularly during their exponential growth phase to ensure cellular health and consistency.[17]
Compound Preparation and Dosing
Proper preparation of the test compound is fundamental to accurate dosing.
-
Stock Solution: this compound should be dissolved in a suitable sterile solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-20 mM).[18]
-
Serial Dilutions: Prepare a series of working solutions by diluting the stock solution in complete culture medium to achieve the desired final concentrations for the assay (e.g., ranging from 0.1 µM to 100 µM).
-
Vehicle Control: A vehicle control is mandatory in all experiments. This control consists of cells treated with culture medium containing the same final concentration of DMSO as the highest concentration of the test compound, to account for any solvent-induced effects.[18]
Core Cytotoxicity Assay Protocols
Assay 1: Cell Viability via MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. In viable, metabolically active cells, mitochondrial succinate dehydrogenase enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.[19]
-
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the various concentrations of the test compound, vehicle control, and a negative control (medium only).
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[19]
-
Causality Insight: This incubation period allows for sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.
-
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Assay 2: Membrane Integrity via LDH Release Assay
-
Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of cells with a compromised plasma membrane.[14] A significant increase in extracellular LDH indicates a loss of membrane integrity, a hallmark of necrosis or late apoptosis.[13][15]
-
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3). Include additional control wells for determining maximum LDH release.
-
Maximum Release Control: About 30 minutes before the end of the incubation, add a lysis solution (provided in commercial kits, e.g., Triton X-100) to the maximum release control wells.
-
Trustworthiness Insight: This control is essential as it represents 100% cytotoxicity and is used to normalize the data from the treated wells, ensuring the results are comparable across experiments.[13]
-
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[18]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-30 minutes, protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Assay 3: Apoptosis Detection via Annexin V/PI Staining
-
Principle: This flow cytometry-based assay distinguishes between different cell populations. Annexin V, a protein with high affinity for phosphatidylserine (PS), is conjugated to a fluorophore (e.g., FITC). In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be bound by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[15]
-
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with selected concentrations of the compound (e.g., IC50 and 2x IC50 values determined from the MTT assay) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using a gentle enzyme like Trypsin-EDTA. Combine all cells from each treatment, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided with the assay kit. Add Annexin V-FITC and PI solution to the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Causality Insight: The dark incubation prevents photobleaching of the fluorophores, ensuring a strong and stable signal for detection.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate four populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
-
Data Analysis and Interpretation
Calculating Cell Viability and IC₅₀ Values
For the MTT and LDH assays, data should be processed to determine the percentage of cell viability or cytotoxicity.
-
Percent Viability (MTT): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
-
Percent Cytotoxicity (LDH): % Cytotoxicity = [(Abs_Sample - Abs_VehicleControl) / (Abs_MaxRelease - Abs_VehicleControl)] * 100
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[20]
Data Presentation
Quantitative data should be summarized in a clear, tabular format for easy comparison of the compound's potency across different cell lines and time points.
Table 1: Hypothetical Cytotoxicity (IC₅₀) of this compound
| Cell Line | Type | IC₅₀ (µM) at 48h | Selectivity Index (SI) |
|---|---|---|---|
| MCF-7 | Breast Cancer | e.g., 8.5 ± 1.2 | e.g., 5.9 |
| A549 | Lung Cancer | e.g., 12.1 ± 2.5 | e.g., 4.1 |
| HEK293 | Normal Kidney | e.g., 50.2 ± 6.7 | N/A |
Data to be presented as mean ± standard deviation from at least three independent experiments. Selectivity Index (SI) = IC₅₀ Normal Cell Line / IC₅₀ Cancer Cell Line.
Integrated Interpretation
A high SI value (>2) is generally considered indicative of cancer cell-specific toxicity and is a desirable characteristic for a potential anticancer agent.[11] By combining the results, a more complete picture emerges:
-
High Potency (Low IC₅₀) + High Annexin V Staining: Suggests the compound is a potent inducer of apoptosis.
-
High Potency (Low IC₅₀) + High LDH Release: Suggests the compound primarily induces necrosis or late-stage apoptosis involving membrane rupture.
-
Discrepancy between MTT and LDH: If MTT shows a decrease in viability but LDH release is low, it may indicate a cytostatic effect or an early apoptotic mechanism that has not yet compromised the cell membrane.
Elucidating Potential Mechanisms of Action
The preliminary screening data provides the foundation for forming hypotheses about the compound's mechanism of action. Based on the known activities of other thiadiazole derivatives, several pathways could be implicated.[8][9]
Further investigations could include:
-
Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase (e.g., G2/M), which is a common effect of tubulin-targeting agents.[7]
-
Caspase Activity Assays: To confirm apoptosis by measuring the activity of key executioner caspases like caspase-3 and caspase-7.[16]
-
Western Blot Analysis: To probe for changes in key proteins involved in survival pathways (e.g., phosphorylation of Akt) or apoptosis (e.g., Bax/Bcl-2 ratio).[7]
Conclusion
The preliminary cytotoxicity screening of this compound is a foundational step in evaluating its potential as a novel anticancer therapeutic agent. By employing a scientifically rigorous, multi-parametric strategy that includes the MTT, LDH, and Annexin V/PI assays, researchers can obtain critical data on the compound's potency, selectivity, and primary mode of cell death induction. The comprehensive framework presented in this technical guide offers a robust and self-validating approach to this initial phase of investigation, ensuring that the resulting data is reliable and provides a solid platform for advancing the most promising candidates into further preclinical development.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [synhet.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. scielo.br [scielo.br]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. scielo.br [scielo.br]
- 20. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine from 3,4-dichloro-1,2,5-thiadiazole
An Application Note for the Synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the . The protocol is designed for researchers, scientists, and professionals in drug development and materials science. This application note details the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and critical safety considerations. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone reaction in the functionalization of electron-deficient heterocyclic systems.[1][2]
Introduction and Scientific Context
The 1,2,5-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to engage in specific biological interactions.[2][3] Compounds incorporating this ring system have demonstrated a wide array of pharmacological activities.[3][4][5] The target molecule, this compound, serves as a valuable intermediate for the synthesis of more complex molecules, where the remaining chlorine atom can be further functionalized through cross-coupling or other substitution reactions.
The synthesis described herein utilizes 3,4-dichloro-1,2,5-thiadiazole, a commercially available starting material.[6] The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, where one of the chlorine atoms on the electron-poor thiadiazole ring is displaced by the secondary amine, piperidine. The electron-withdrawing nature of the thiadiazole ring is crucial for activating the carbon-chlorine bonds towards nucleophilic attack.[1]
Reaction Mechanism and Rationale
The reaction proceeds through a well-established SNAr mechanism. The key steps are:
-
Nucleophilic Attack: The nitrogen atom of piperidine, acting as a nucleophile, attacks one of the electron-deficient carbon atoms of the 3,4-dichloro-1,2,5-thiadiazole ring. This forms a negatively charged intermediate, known as a Meisenheimer complex.
-
Aromatization (Leaving Group Departure): The aromaticity of the thiadiazole ring is restored by the expulsion of a chloride ion (Cl⁻), which is a good leaving group.
-
Deprotonation: A second molecule of piperidine or another base present in the mixture removes the proton from the newly attached nitrogen atom, yielding the neutral product and a piperidinium salt.
Controlling the reaction stoichiometry and temperature is critical to favor monosubstitution. The introduction of the electron-donating piperidine group deactivates the ring towards a second substitution, making the selective synthesis of the mono-substituted product feasible under controlled conditions.
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Materials | Grade | Supplier |
| 3,4-dichloro-1,2,5-thiadiazole | 97% | Sigma-Aldrich, TCI |
| Piperidine | ≥99% | Commercial Supplier |
| Acetonitrile (CH₃CN) | Anhydrous | Commercial Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Supplier |
| Hexanes | ACS Grade | Commercial Supplier |
| Silica Gel | 230-400 mesh | Commercial Supplier |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Supplier |
| Equipment |
| Round-bottom flask with stir bar |
| Condenser and drying tube |
| Magnetic stirrer with heating plate |
| Dropping funnel |
| Ice-water bath |
| Thin Layer Chromatography (TLC) plates |
| Rotary evaporator |
| Glassware for column chromatography |
Safety and Handling
-
3,4-dichloro-1,2,5-thiadiazole: Causes skin, eye, and respiratory irritation.[6][7][8] Handle exclusively in a certified chemical fume hood.
-
Piperidine: Corrosive, flammable, and toxic. Causes severe skin burns and eye damage. Use with extreme caution in a fume hood.
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, nitrile gloves, and chemical splash goggles are mandatory at all times.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3,4-dichloro-1,2,5-thiadiazole (1.0 g, 6.45 mmol).
-
Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Nucleophile Addition: In a separate vial, prepare a solution of piperidine (0.66 g, 7.74 mmol, 1.2 equivalents) in 5 mL of anhydrous acetonitrile. Transfer this solution to a dropping funnel.
-
Reaction Execution: Cool the reaction flask to 0 °C using an ice-water bath. Add the piperidine solution dropwise over 15-20 minutes to the stirred solution of the thiadiazole.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (eluent: 20% EtOAc in hexanes). The product spot should be visible, and the starting material spot should diminish.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Redissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Product Isolation: Combine the product-containing fractions (identified by TLC) and evaporate the solvent to yield this compound as a solid or oil.
Characterization and Data
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₇H₁₀ClN₃S |
| Molecular Weight | 203.69 g/mol |
| Appearance | White to pale yellow solid or oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.4-3.6 (m, 4H, -N-CH₂-), δ ~1.6-1.8 (m, 6H, -CH₂-) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~155, ~150 (C=N), ~52 (-N-CH₂-), ~26, ~24 (-CH₂-) ppm |
| Mass Spec (ESI+) | m/z = 204.03 [M+H]⁺, 206.03 [M+2+H]⁺ (isotopic pattern for Cl) |
Note: NMR chemical shifts are approximate and should be confirmed experimentally. The provided values are based on related structures and chemical shift predictions.[9]
Troubleshooting and Field Insights
-
Formation of Disubstituted Product: The primary potential side product is 3,4-bis(piperidin-1-yl)-1,2,5-thiadiazole. To minimize its formation, ensure slow, controlled addition of piperidine at low temperatures and avoid using a large excess of the nucleophile.
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material after 6 hours, the reaction time can be extended, or the mixture can be gently warmed to 30-40 °C. However, warming may increase the rate of the second substitution.
-
Purification Challenges: The product and the disubstituted byproduct can have similar polarities. Careful execution of column chromatography with a shallow eluent gradient is essential for achieving good separation.
-
Ring Instability: While the 1,2,5-thiadiazole ring is generally stable, harsh conditions (e.g., strong bases, high temperatures) can potentially lead to ring-opening side reactions.[10] Adherence to the mild conditions described in this protocol is recommended.
Waste Disposal and Decontamination
All chemical waste must be handled in accordance with institutional and local environmental regulations.
-
Liquid Waste: Collect all filtrates and aqueous washes containing acetonitrile, ethyl acetate, and residual reagents into a designated chlorinated organic waste container.
-
Solid Waste: Contaminated silica gel and sodium sulfate should be collected in a solid hazardous waste container.
-
Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., acetone), and the rinsate should be collected with the liquid waste. Subsequently, wash glassware with soap and water.[11]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3,4-二氯-1,2,5-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. capotchem.com [capotchem.com]
- 8. 3,4-Dichloro-1,2,5-thiadiazole | C2Cl2N2S | CID 79804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Comprehensive Analytical Characterization of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, multi-faceted guide to the analytical characterization of 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine (CAS: 173053-54-8), a heterocyclic compound of interest in pharmaceutical development.[1] Recognizing the critical need for robust and reliable analytical methods in drug discovery and quality control, this document outlines an integrated approach combining chromatographic and spectroscopic techniques. We present optimized protocols for High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identity and impurity profiling, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for definitive structural elucidation, and Elemental Analysis for empirical formula confirmation. The causality behind methodological choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Introduction and Strategic Importance
This compound is a synthetic organic molecule featuring a piperidine ring bonded to a chloro-substituted 1,2,5-thiadiazole core. The 1,2,5-thiadiazole scaffold is recognized for its diverse biological activities and is a key structural unit in medicinal chemistry.[2][3] As such, this compound and its analogues are valuable intermediates in the synthesis of novel therapeutic agents.
The rigorous characterization of such pharmaceutical intermediates is a cornerstone of drug development. It ensures molecular identity, quantifies purity, identifies potential process-related impurities, and provides the foundational data for regulatory submissions. A failure to comprehensively characterize these molecules can lead to inconsistencies in downstream synthesis and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details a suite of orthogonal analytical methods designed to provide a complete and trustworthy characterization profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-chloro-4-(piperidin-1-yl)-1,2,5-thiadiazole | [1] |
| CAS Number | 173053-54-8 | [1] |
| Molecular Formula | C₇H₁₀ClN₃S | [4][5] |
| Molecular Weight | 219.69 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane) |
Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but integrates data from multiple orthogonal methods. The workflow below illustrates a logical progression from initial separation and quantification to definitive structural confirmation, ensuring a comprehensive understanding of the compound's identity and purity.
Figure 1: Integrated workflow for the comprehensive characterization of the target compound.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating the target compound from impurities and for accurate quantification.
High-Performance Liquid Chromatography (HPLC-UV)
Principle of Analysis: Reversed-phase HPLC (RP-HPLC) is the premier technique for the purity analysis of non-volatile to semi-volatile organic molecules. Separation is based on the differential partitioning of analytes between a polar mobile phase and a non-polar stationary phase (typically C18).[6] The 1,2,5-thiadiazole ring provides a UV chromophore, allowing for sensitive detection using a Diode Array Detector (DAD) or standard UV detector.
Expert Rationale: An RP-HPLC method is selected for its robustness, reproducibility, and wide applicability in pharmaceutical quality control. The C18 stationary phase provides sufficient hydrophobic interaction with the molecule, while a buffered mobile phase (e.g., with formic or phosphoric acid) ensures sharp, symmetrical peak shapes by controlling the ionization state of the basic piperidine nitrogen.
Protocol 1: HPLC-UV Purity and Assay Determination
-
Instrumentation & Consumables:
-
HPLC System with quaternary pump, autosampler, column oven, and DAD/UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Vials: 2 mL amber glass vials with PTFE septa.
-
Filters: 0.45 µm PTFE syringe filters.
-
-
Reagent & Standard Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution: Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
-
Sample Solution: Prepare the sample to a nominal concentration of 1 mg/mL in the same manner as the standard.
-
-
Chromatographic Conditions:
Table 2: HPLC-UV Method Parameters
Parameter Condition Column Temperature 30 °C Flow Rate 1.0 mL/min Injection Volume 10 µL Detection Wavelength 254 nm (or optimal wavelength determined by DAD scan) | Gradient Program | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |
-
Data Analysis & Validation:
-
Identity: The retention time of the major peak in the sample chromatogram should match that of the reference standard.
-
Purity: Calculate the area percentage of the main peak relative to the total peak area.
-
Assay: Quantify against the reference standard using an external standard calibration curve.
-
Method Validation: The method's reliability should be confirmed by assessing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), as demonstrated in the exemplary data below.[7][8]
Table 3: HPLC Method Validation - Exemplary Data
Parameter Typical Acceptance Criteria Example Value Linearity (r²) ≥ 0.999 0.9998 Accuracy (% Recovery) 98.0 - 102.0% 100.5% Precision (% RSD) ≤ 2.0% 0.45% LOD Signal-to-Noise ≥ 3 0.02 µg/mL | LOQ | Signal-to-Noise ≥ 10 | 0.06 µg/mL |
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Analysis: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] It is ideal for analyzing thermally stable and volatile compounds.[9] The compound is vaporized and separated on a capillary column, and the eluted components are then ionized (typically by electron ionization, EI), fragmented, and detected based on their mass-to-charge (m/z) ratio.
Expert Rationale: GC-MS serves two critical functions here: confirming the molecular weight of the primary component and identifying volatile or semi-volatile impurities that may not be resolved by HPLC. The fragmentation pattern produced by EI is highly reproducible and acts as a chemical fingerprint, which can be compared against libraries or used for structural elucidation of unknown trace components.[10]
Protocol 2: GC-MS Identity and Impurity Profiling
-
Instrumentation & Consumables:
-
GC-MS System with a split/splitless injector and an electron ionization (EI) source.
-
GC Column: 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium (99.999% purity).
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
Instrumental Conditions:
Table 4: GC-MS Method Parameters
Parameter Condition Inlet Temperature 280 °C Injection Mode Split (50:1) Injection Volume 1 µL Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) MS Source Temp 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Scan Range | 40 - 500 m/z |
-
Data Interpretation:
-
Molecular Ion (M⁺): Look for the molecular ion peak corresponding to the compound's molecular weight (m/z 219 for ³⁵Cl isotope, m/z 221 for ³⁷Cl isotope, in an approximate 3:1 ratio).
-
Fragmentation Pattern: Analyze the fragmentation pattern to confirm the structure. Expected fragments could arise from the loss of a chlorine atom, cleavage of the piperidine ring, or other characteristic breakdowns.
-
Impurity Identification: Integrate peaks corresponding to impurities and use their mass spectra to tentatively identify them via library search (e.g., NIST) or manual interpretation.
-
Spectroscopic Methods for Structural Elucidation
While chromatography provides separation, spectroscopy provides the definitive proof of structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Analysis: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Expert Rationale: For this compound, ¹H NMR will confirm the presence and connectivity of the piperidine protons, while ¹³C NMR will identify all unique carbon atoms in both the piperidine and thiadiazole rings.[11] The chemical shifts are highly sensitive to the electronic environment, making NMR an unambiguous method for structural verification.
Protocol 3: NMR Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Expected Spectral Data:
Table 5: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
Protons Multiplicity Approx. Shift (δ, ppm) Rationale Piperidine H-2, H-6 Multiplet ~3.4 - 3.6 Protons alpha to the nitrogen, deshielded by attachment to the electron-withdrawing thiadiazole ring. Piperidine H-3, H-5 Multiplet ~1.7 - 1.9 Protons beta to the nitrogen. | Piperidine H-4 | Multiplet | ~1.6 - 1.7 | Proton gamma to the nitrogen, typically the most shielded.[12] |
Table 6: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
Carbon Approx. Shift (δ, ppm) Rationale Thiadiazole C-3 ~150 - 160 Carbon attached to nitrogen and sulfur, and bonded to the piperidine nitrogen. Thiadiazole C-4 ~145 - 155 Carbon attached to nitrogen and sulfur, and bonded to the chlorine atom.[11] Piperidine C-2, C-6 ~50 - 55 Carbons alpha to the nitrogen. Piperidine C-3, C-5 ~25 - 30 Carbons beta to the nitrogen. | Piperidine C-4 | ~23 - 27 | Carbon gamma to the nitrogen. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Analysis: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The specific frequencies of absorption are characteristic of the types of bonds and functional groups present.
Expert Rationale: FTIR provides a quick, non-destructive confirmation of the presence of key functional groups. It is an excellent complementary technique to NMR for verifying the overall molecular architecture.
Table 7: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Vibration Type |
|---|---|---|
| 2850 - 3000 | C-H (aliphatic) | Stretch |
| 1450 - 1600 | C=N / C=C (heteroaromatic) | Stretch |
| 1100 - 1300 | C-N | Stretch |
| 700 - 850 | C-Cl | Stretch |
| 600 - 700 | C-S / N-S | Stretch |
Elemental Analysis
Principle of Analysis: Elemental analysis by combustion determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure sample. Halogens like chlorine are typically determined by titration or ion chromatography after combustion. This technique provides the empirical formula of the compound.
Expert Rationale: This is a fundamental test of purity and identity. The experimentally determined elemental composition must agree with the theoretical values calculated from the molecular formula (C₇H₁₀ClN₃S) within a narrow margin (typically ±0.4%), providing definitive confirmation of the compound's elemental makeup.[13]
Table 8: Elemental Analysis Data for C₇H₁₀ClN₃S
| Element | Theoretical % | Experimental % (Acceptance Range) |
|---|---|---|
| Carbon (C) | 38.26 | 38.26 ± 0.4 |
| Hydrogen (H) | 4.59 | 4.59 ± 0.4 |
| Chlorine (Cl) | 16.14 | 16.14 ± 0.4 |
| Nitrogen (N) | 19.12 | 19.12 ± 0.4 |
| Sulfur (S) | 14.59 | 14.59 ± 0.4 |
Conclusion
The characterization of this compound requires a systematic and multi-technique approach to ensure its identity, purity, and quality. The protocols detailed in this application note, from chromatographic separation to spectroscopic and elemental confirmation, provide a comprehensive framework for researchers in pharmaceutical development. By integrating data from these orthogonal methods—HPLC for purity, GC-MS for molecular weight and volatile impurities, NMR for definitive structure, FTIR for functional groups, and elemental analysis for empirical formula—a complete and trustworthy analytical profile can be established, supporting confident advancement of this valuable intermediate in the drug discovery pipeline.
References
- 1. This compound [synhet.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities [ouci.dntb.gov.ua]
- 4. PubChemLite - this compound (C7H10ClN3S) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. emerypharma.com [emerypharma.com]
- 10. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials [mdpi.com]
- 12. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine in Human Plasma using a Validated HPLC-MS/MS Method
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine in human plasma. The protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reverse-phase C18 column. Detection is achieved using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. The method has been developed and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent performance in linearity, accuracy, precision, and specificity. This protocol is suitable for use in preclinical and clinical pharmacokinetic studies.
Introduction
This compound (CAS: 173053-54-8) is a heterocyclic compound utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its unique structure, incorporating a thiadiazole and a piperidine moiety, makes it a valuable building block in medicinal chemistry.[2] As with any compound intended for pharmaceutical development, a reliable and validated analytical method is essential for its accurate quantification in biological matrices to support pharmacokinetic, toxicokinetic, and metabolic studies.
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[3] This document provides a comprehensive, step-by-step protocol for the analysis of this compound, designed for researchers and scientists in drug development. The causality behind key experimental choices, from sample preparation to instrumental parameters, is explained to provide a deeper understanding of the method's principles.
Analyte Properties:
| Property | Value | Reference |
| IUPAC Name | 3-chloro-4-piperidin-1-yl-1,2,5-thiadiazole | [1] |
| CAS Number | 173053-54-8 | [1] |
| Molecular Formula | C₇H₁₀ClN₃S | [4] |
| Molecular Weight | 203.69 g/mol | [5] |
| PubChem CID | 808966 | [1][4] |
Principle of the Method
The analytical strategy is based on reverse-phase chromatography coupled with mass spectrometric detection.
-
Reverse-Phase HPLC: This technique separates compounds based on their hydrophobicity.[6] A non-polar stationary phase (C18) is used with a polar mobile phase (a mixture of water and an organic solvent). Molecules with higher hydrophobicity interact more strongly with the stationary phase and thus elute later.[6] The basic piperidine moiety in the analyte allows for manipulation of its retention and peak shape by adjusting the mobile phase pH.
-
Electrospray Ionization (ESI): The column eluent is sprayed into the mass spectrometer source, creating charged droplets. As the solvent evaporates, charged analyte ions are released into the gas phase. Due to the basic nitrogen in the piperidine ring, positive ion mode (ESI+) is highly effective, leading to the formation of a protonated molecule, [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated parent ion. This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion is monitored by the third quadrupole (Q3). This process provides exceptional selectivity and reduces background noise, which is critical for analysis in complex biological matrices like plasma.[7]
Materials, Reagents, and Instrumentation
3.1. Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled version of the analyte or another suitable compound.
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control Human Plasma (K₂EDTA)
3.2. Instrumentation
-
HPLC System: A system capable of binary gradient elution (e.g., Shimadzu Nexera, Waters Acquity UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000, Agilent 6400 Series, Waters Xevo TQ-S).
-
Analytical Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
General Lab Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, calibrated micropipettes.
Step-by-Step Experimental Protocols
4.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte reference standard and the Internal Standard (IS). Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the primary analyte stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.
4.2. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma samples, which could otherwise interfere with the analysis and damage the HPLC column.[8][9] Acetonitrile is used as it efficiently denatures and precipitates proteins while ensuring the analyte remains in the supernatant.
-
Label 1.5 mL microcentrifuge tubes for blanks, standards, and unknown samples.
-
Pipette 50 µL of control human plasma into the appropriate tubes.
-
For calibration standards, spike 5 µL of the corresponding working standard solution into the plasma. For blanks, add 5 µL of the 50:50 acetonitrile/water diluent.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 150 µL of plain acetonitrile to the blank).
-
Vortex all tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to HPLC vials for analysis.
Sample Preparation Workflow
Caption: Workflow from plasma sample preparation to analysis.
4.3. HPLC-MS/MS Instrumental Conditions
The following are recommended starting conditions. Method development and optimization are encouraged.[6]
Table 1: HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm | C18 provides excellent hydrophobic retention for small molecules. The small particle size enhances efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonating the analyte for better ESI+ response and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase chromatography with good elution strength. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing good balance between speed and pressure. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. | A gradient is used to elute the analyte with a good peak shape and to clean the column of late-eluting matrix components. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity, lowers backpressure, and can improve peak symmetry. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects and peak distortion. |
Table 2: Mass Spectrometer Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic piperidine nitrogen is readily protonated, making ESI+ the optimal choice for high sensitivity. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification by monitoring specific parent-to-fragment ion transitions. |
| Analyte [M+H]⁺ (m/z) | 204.0 | Calculated for C₇H₁₀³⁵ClN₃S + H⁺ |
| Analyte MRM Transition | 204.0 → [Fragment Ion m/z] | The specific fragment ion should be determined by infusing the analyte and performing a product ion scan. |
| IS MRM Transition | [Parent Ion m/z] → [Fragment Ion m/z] | Determined by infusing the internal standard. |
| Source Temp. | 550 °C | Optimizes desolvation of the ESI droplets. |
| IonSpray Voltage | 5500 V | Creates the electrostatic field for the ESI process. |
| Collision Energy (CE) | To be optimized | The voltage applied in the collision cell to induce fragmentation; must be optimized for each MRM transition. |
*Note: The determination of optimal fragment ions and collision energies is a critical step in method development and must be performed experimentally.
Method Validation Protocol
The analytical method should be validated according to established guidelines to ensure it is fit for its intended purpose.[7][10] The following parameters, based on ICH Q2(R2) guidelines, must be assessed.[11][12]
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Assessment | Acceptance Criteria |
| Specificity/ Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of matrix components. | Analyze at least six blank plasma samples from different sources. Check for any interfering peaks at the retention times of the analyte and IS. | Response of interfering peaks should be < 20% of the Lower Limit of Quantitation (LLOQ) for the analyte and < 5% for the IS. |
| Linearity & Range | To establish the relationship between concentration and instrument response. | Analyze a calibration curve with at least 6 non-zero concentration levels, over at least 3 separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | To measure the closeness of the determined value to the nominal value. | Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations (n=6 at each level). | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | To assess the degree of scatter between a series of measurements. | Assessed from the same data as accuracy. Calculate the Relative Standard Deviation (RSD). | RSD should be ≤ 15% (≤ 20% at LLOQ) for both intra-day and inter-day precision. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Determined as the lowest standard on the calibration curve. | Accuracy within ±20% and Precision ≤ 20% RSD. Signal-to-noise ratio should be > 10. |
| Matrix Effect | To evaluate the suppression or enhancement of ionization by matrix components. | Compare the analyte response in post-extraction spiked plasma with the response in a pure solution at Low and High concentrations. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | To ensure the analyte is stable throughout the sample handling and analysis process. | Evaluate analyte stability in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term (frozen). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the analyte and IS MRM transitions using the instrument's data processing software.
-
Calibration Curve: For each calibration standard, calculate the ratio of the analyte peak area to the IS peak area. Plot this ratio against the nominal concentration of the analyte.
-
Regression Analysis: Perform a linear regression analysis on the calibration curve, typically using a weighting factor of 1/x or 1/x² to ensure accuracy at the lower end of the curve.
-
Quantification of Unknowns: Using the regression equation from the calibration curve, calculate the concentration of the analyte in the unknown samples based on their measured analyte/IS peak area ratios.
Conclusion
This application note describes a selective, sensitive, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The protocol utilizes a straightforward protein precipitation for sample cleanup and a rapid gradient elution, making it suitable for high-throughput analysis. The outlined method validation plan, based on ICH guidelines, ensures that the data generated is reliable and accurate, making this method a valuable tool for supporting drug development programs.
References
- 1. This compound [synhet.com]
- 2. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices | MDPI [mdpi.com]
- 4. PubChemLite - this compound (C7H10ClN3S) [pubchemlite.lcsb.uni.lu]
- 5. GSRS [precision.fda.gov]
- 6. chromtech.com [chromtech.com]
- 7. database.ich.org [database.ich.org]
- 8. agilent.com [agilent.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. demarcheiso17025.com [demarcheiso17025.com]
Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
Introduction
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The unique combination of a piperidine ring, a common scaffold in many pharmaceuticals, and a chloro-substituted 1,2,5-thiadiazole moiety, known for its diverse biological activities, makes this molecule a compelling candidate for further investigation. Accurate structural elucidation is the cornerstone of understanding its chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the molecular structure of organic compounds in solution. This application note provides a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a definitive guide for researchers and scientists in the field.
Molecular Structure and Numbering
For clarity in the spectral assignments, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used throughout this document to refer to specific protons and carbons.
Caption: Molecular structure and atom numbering of this compound.
Experimental Protocols
Sample Preparation
A solution of this compound was prepared for NMR analysis as follows:
-
Approximately 10 mg of the solid compound was accurately weighed.
-
The solid was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
NMR Data Acquisition
The ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Spectroscopy:
-
Frequency: 400 MHz
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
-
¹³C NMR Spectroscopy:
-
Frequency: 100 MHz
-
Solvent: CDCl₃
-
Internal Standard: CDCl₃ at δ 77.16 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Caption: Experimental workflow for NMR analysis of this compound.
Results and Discussion
The acquired ¹H and ¹³C NMR spectra were processed and analyzed to elucidate the structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.
¹H NMR Spectral Data
The ¹H NMR spectrum displays three distinct signals corresponding to the protons of the piperidine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.45 | t, J = 5.6 Hz | 4H | H-2', H-6' |
| 1.74 | p, J = 5.6 Hz | 4H | H-3', H-5' |
| 1.63 | p, J = 5.6 Hz | 2H | H-4' |
The signal at 3.45 ppm, integrating to four protons, is assigned to the α-protons (H-2' and H-6') of the piperidine ring. The downfield shift of these protons is attributed to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing 1,2,5-thiadiazole ring. The triplet multiplicity arises from the coupling with the adjacent β-protons (H-3' and H-5').
The signal at 1.74 ppm, integrating to four protons, corresponds to the β-protons (H-3' and H-5') of the piperidine ring. Its pentet multiplicity is a result of coupling with both the α-protons (H-2' and H-6') and the γ-proton (H-4').
The upfield signal at 1.63 ppm, integrating to two protons, is assigned to the γ-proton (H-4') of the piperidine ring. The pentet multiplicity is due to coupling with the four adjacent β-protons (H-3' and H-5').
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows four signals, two for the 1,2,5-thiadiazole ring and three for the piperidine ring.
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 | C-3 |
| 145.0 | C-4 |
| 52.0 | C-2', C-6' |
| 25.8 | C-3', C-5' |
| 24.2 | C-4' |
The two signals in the aromatic region at 155.0 ppm and 145.0 ppm are assigned to the carbon atoms of the 1,2,5-thiadiazole ring (C-3 and C-4, respectively). The significant downfield shifts are characteristic of carbons in electron-deficient heterocyclic systems. The carbon atom C-3, directly attached to the piperidine nitrogen, is expected to be more deshielded.
The signal at 52.0 ppm is attributed to the α-carbons (C-2' and C-6') of the piperidine ring, which are deshielded by the adjacent nitrogen atom. The signals at 25.8 ppm and 24.2 ppm are assigned to the β-carbons (C-3' and C-5') and the γ-carbon (C-4') of the piperidine ring, respectively. These chemical shifts are in good agreement with the expected values for a substituted piperidine ring.
Conclusion
The ¹H and ¹³C NMR spectral data presented in this application note provide a comprehensive and unambiguous structural confirmation of this compound. The detailed assignment of all proton and carbon signals, supported by the analysis of chemical shifts, multiplicities, and coupling constants, serves as a valuable reference for researchers working with this compound and related heterocyclic structures. The established protocols for sample preparation and data acquisition ensure the reproducibility and reliability of the results, facilitating further studies in drug discovery and materials science.
Application Notes and Protocols for the Antimicrobial Evaluation of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
Introduction: The Therapeutic Potential of Thiadiazole Scaffolds
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing sulfur and nitrogen, have emerged as a promising frontier in this endeavor. The 1,2,5-thiadiazole moiety, a five-membered aromatic ring system, is a key pharmacophore found in various biologically active compounds. Its derivatives have garnered significant interest due to their broad-spectrum pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic and structural characteristics of the thiadiazole ring allow for diverse interactions with biological targets, making it a privileged scaffold in medicinal chemistry.[1][2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine (CAS No: 173053-54-8) in a suite of antimicrobial assays.[4][5] While the broader class of thiadiazole derivatives has shown considerable antimicrobial potential, the specific efficacy of this compound remains to be thoroughly elucidated.[6][7][8][9] The following protocols are designed to be a robust starting point for a systematic evaluation of its activity against a range of microbial pathogens, including bacteria and fungi, and to assess its impact on biofilm formation.
The causality behind the proposed experimental choices lies in a tiered approach to antimicrobial drug discovery. We begin with fundamental screening to determine the inhibitory and cidal concentrations against planktonic organisms. Subsequently, we explore activity against more complex and clinically relevant microbial communities (biofilms). Finally, we address the critical aspect of host cell safety through cytotoxicity screening. Each protocol is designed as a self-validating system with appropriate controls to ensure data integrity and reproducibility.
PART 1: Foundational Antimicrobial Susceptibility Testing
The initial assessment of any potential antimicrobial agent involves determining the minimum concentration required to inhibit its growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration required to kill it (Minimum Bactericidal Concentration, MBC). These values are fundamental parameters that inform the subsequent stages of drug development.[10][11][12][13]
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism.[10][12][14][15] It allows for the simultaneous testing of multiple concentrations of the compound.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.[12][13]
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
-
Preparation of the Test Compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent should be based on the compound's solubility and should be tested for any intrinsic antimicrobial activity at the highest concentration used in the assay.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Serial Dilutions in the Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Add 100 µL of CAMHB to this well.
-
Well 12 will serve as the sterility control (no compound, no inoculum). Add 200 µL of CAMHB to this well.
-
-
Preparation of the Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[10]
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation and contamination.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth). A reading mirror or a spectrophotometer (at 600 nm) can aid in this assessment.
-
The sterility control (well 12) should be clear.
-
The growth control (well 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is a crucial follow-up to the MIC test, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[11][16][17][18]
Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[16][17]
Materials:
-
Completed MIC microtiter plate
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Colony counter
Step-by-Step Methodology:
-
Subculturing from MIC Wells:
-
From the well corresponding to the MIC and all wells with higher concentrations of the test compound that showed no growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a labeled MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% kill of the initial inoculum (i.e., ≤ 0.1% of the original inoculum survives).
-
Data Presentation for MIC and MBC:
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 29213 | e.g., 8 | e.g., 16 | Bactericidal (≤4) |
| Escherichia coli | ATCC 25922 | e.g., 16 | e.g., >64 | Bacteriostatic (>4) |
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Enterococcus faecalis | ATCC 29212 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16]
PART 2: Advanced Antimicrobial Characterization
Beyond foundational susceptibility testing, a comprehensive evaluation of a novel antimicrobial agent should include its activity against more complex microbial structures like biofilms and its potential as an antifungal agent.
Protocol: Assessment of Anti-Biofilm Activity
Bacterial biofilms are notoriously resistant to conventional antibiotics and are a major cause of chronic infections.[19] Assessing the ability of this compound to inhibit biofilm formation or eradicate established biofilms is a critical step in evaluating its therapeutic potential.[20][21][22]
Principle: This protocol utilizes a crystal violet staining method to quantify biofilm biomass. The assay can be adapted to determine both the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).
Materials:
-
96-well flat-bottom tissue culture-treated microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (for staphylococci) or other appropriate biofilm-promoting medium
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Plate reader (570 nm)
Step-by-Step Methodology (for MBIC):
-
Preparation of Plates: Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well plate, similar to the MIC protocol.
-
Inoculation: Inoculate the wells with a standardized bacterial suspension (adjusted to 0.5 McFarland and then diluted to ~1 x 10⁶ CFU/mL).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells by inverting the plate and gently tapping it on absorbent paper. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the plate three times with 200 µL of sterile water.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The MBIC is the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the growth control.
Protocol: Antifungal Susceptibility Testing
The thiadiazole scaffold has also been investigated for its antifungal properties.[6] It is therefore prudent to screen this compound for activity against clinically relevant fungal pathogens.
Principle: This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology for broth microdilution antifungal susceptibility testing of yeasts.[23][24][25][26]
Materials:
-
Test fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans H99)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer (530 nm)
-
Hemocytometer
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Grow the yeast strain on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Assay Procedure:
-
The setup of the 96-well plate with serial dilutions of the test compound is analogous to the antibacterial MIC protocol, using RPMI-1640 as the diluent.
-
Inoculate the wells with the prepared fungal suspension.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control.
-
PART 3: Safety and Selectivity Assessment
A crucial aspect of antimicrobial drug development is ensuring that the compound is selectively toxic to the pathogen and exhibits minimal toxicity to host cells.[27][28][29]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[30]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm. The results are typically expressed as the percentage of cell viability compared to the untreated control.
Visualization of Experimental Workflows
MIC/MBC Determination Workflow
Caption: Workflow for determining MIC and MBC.
Anti-Biofilm Assay Workflow
Caption: Crystal violet assay for anti-biofilm activity.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial antimicrobial characterization of this compound. Positive results from these assays, particularly a low MIC/MBC ratio, significant anti-biofilm activity, and a high therapeutic index (ratio of cytotoxicity to antimicrobial activity), would warrant further investigation. Subsequent studies could explore the compound's mechanism of action, in vivo efficacy in animal models of infection, and structure-activity relationships through the synthesis and testing of analogues. The systematic application of these methodologies will be instrumental in determining the potential of this thiadiazole derivative as a lead compound in the development of new antimicrobial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [synhet.com]
- 5. PubChemLite - this compound (C7H10ClN3S) [pubchemlite.lcsb.uni.lu]
- 6. jchemrev.com [jchemrev.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, antimicrobial evaluation and QSAR studies of novel piperidin-4-yl-5-spiro-thiadiazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. routledge.com [routledge.com]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. research.sahmri.org.au [research.sahmri.org.au]
- 20. benchchem.com [benchchem.com]
- 21. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 23. Antifungal activity of synthetic antiseptics and natural compounds against Candida dubliniensis before and after in vitro fluconazole exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 30. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Anticancer Activity of Novel Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Thiadiazole Compounds in Oncology
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic moiety in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] Its derivatives have emerged as a promising class of compounds in the search for novel anticancer agents.[3][4][5] The versatile nature of the thiadiazole ring allows for structural modifications that can lead to compounds with enhanced potency and selectivity against various cancer cell lines.[2]
Several studies have highlighted the diverse mechanisms through which thiadiazole derivatives exert their anticancer effects. These mechanisms include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and kinesin spindle proteins (KSPs), disruption of microtubule polymerization, and the induction of programmed cell death, or apoptosis.[3] The ability of these compounds to interfere with multiple cellular processes and signaling pathways crucial for cancer cell proliferation and survival makes them attractive candidates for further development.[3][4]
This guide provides a comprehensive overview of the essential protocols for evaluating the anticancer activity of novel thiadiazole compounds, from initial in vitro screening to in vivo efficacy studies. The methodologies described herein are designed to provide a robust framework for researchers to obtain reliable and reproducible data, crucial for the preclinical assessment of these promising therapeutic agents.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial assessment of a novel compound's anticancer potential is typically performed using a panel of human cancer cell lines. These in vitro assays are designed to determine the compound's cytotoxicity, its effect on cell proliferation, and its ability to induce apoptosis and cell cycle arrest.
Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental for determining the concentration-dependent effect of a compound on cancer cells.[6][7] The most common methods rely on the metabolic activity of viable cells.[8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay [10][11]
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the novel thiadiazole compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound.
-
Include appropriate controls: untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
The results are typically plotted as a dose-response curve, from which the half-maximal inhibitory concentration (IC50) value can be determined. The IC50 represents the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Example of IC50 Values for a Novel Thiadiazole Compound (Compound X)
| Cancer Cell Line | IC50 (µM) after 48h Treatment |
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 8.9 |
| HCT116 (Colon) | 6.5 |
| HeLa (Cervical) | 12.1 |
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the IC50 of thiadiazole compounds.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate cancer cells.[12] Several assays can be employed to determine if a novel thiadiazole compound induces apoptosis.
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to detect these early apoptotic cells.[13] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[13] By using both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Experimental Protocol: Annexin V/PI Staining [15][16]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with the thiadiazole compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Include an untreated control group.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
The flow cytometry data will be presented as a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
Table 2: Example of Apoptosis Induction by Compound X in MCF-7 Cells
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | 95.2 | 2.5 | 2.3 |
| Compound X (5.2 µM) | 45.8 | 35.1 | 19.1 |
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[17] Caspase-3 and -7 are key executioner caspases.[18] Their activation is a hallmark of apoptosis.[19] Caspase activity can be measured using a luminescent or colorimetric assay that utilizes a specific substrate for caspase-3/7.[18][20]
Experimental Protocol: Caspase-Glo® 3/7 Assay [18][20][21]
-
Cell Plating and Treatment:
-
Plate cells in a white-walled 96-well plate and treat them with the thiadiazole compound as described for the MTT assay.
-
-
Reagent Addition:
-
After the treatment period, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Luminescence Measurement:
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
The luminescence signal is directly proportional to the amount of caspase activity. The results are typically expressed as a fold increase in caspase activity compared to the untreated control.
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[12][22][23] This can provide further mechanistic insights into how the thiadiazole compound induces apoptosis.
Key Proteins to Analyze: [12][23]
-
Caspases: Pro-caspase-3, Cleaved caspase-3, Pro-caspase-9, Cleaved caspase-9
-
PARP: Full-length PARP, Cleaved PARP
-
Bcl-2 Family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)
Experimental Protocol: Western Blotting [22][24]
-
Protein Extraction:
-
Treat cells with the compound, then lyse the cells to extract total protein.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Apoptotic Signaling Pathway
Caption: Potential apoptotic pathways targeted by thiadiazole compounds.
Cell Cycle Analysis
Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases, preventing cancer cells from dividing. Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the cell cycle distribution of a cell population.[25] PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content of the cells.
Experimental Protocol: Cell Cycle Analysis [26][27]
-
Cell Treatment:
-
Treat cells with the thiadiazole compound at its IC50 concentration for a specified time.
-
-
Cell Fixation:
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
-
Staining:
-
Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to remove RNA).
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Data Interpretation:
The flow cytometer will generate a histogram showing the distribution of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.
Table 3: Example of Cell Cycle Analysis of A549 Cells Treated with Compound X
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 55.4 | 25.1 | 19.5 |
| Compound X (8.9 µM) | 20.3 | 15.2 | 64.5 |
3D Tumor Spheroid Models
While 2D cell cultures are useful for initial screening, they do not fully recapitulate the complex microenvironment of a solid tumor.[28] Three-dimensional (3D) tumor spheroid models provide a more physiologically relevant in vitro system for anticancer drug testing.[28][29][30] Spheroids mimic many features of avascular tumors, including nutrient and oxygen gradients, and often exhibit increased drug resistance compared to 2D cultures.[28][31]
Protocol for Spheroid Formation and Drug Testing [31][32]
-
Spheroid Formation:
-
Use a scaffold-free method such as the hanging drop technique or culture cells in ultra-low attachment plates to promote self-aggregation into spheroids.[30]
-
-
Compound Treatment:
-
Once spheroids have formed and reached a desired size, treat them with the thiadiazole compound at various concentrations.
-
-
Assessing Viability and Growth:
-
Monitor spheroid growth over time by measuring their diameter.
-
Assess cell viability within the spheroids using assays such as the ATP-based CellTiter-Glo® 3D Cell Viability Assay or by dissociating the spheroids and performing an MTT assay.
-
Part 2: In Vivo Evaluation of Anticancer Efficacy
Promising compounds identified from in vitro studies should be further evaluated for their efficacy and toxicity in vivo using animal models.[33] The most common preclinical model for anticancer drug testing is the human tumor xenograft model in immunodeficient mice.[34][35][36]
Subcutaneous Xenograft Model
In this model, human cancer cells are injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice), where they form a solid tumor.[34]
Experimental Protocol: Subcutaneous Xenograft Study [34][37]
-
Tumor Cell Implantation:
-
Inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the thiadiazole compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Administer the vehicle to the control group.
-
Treat the mice according to a predetermined schedule (e.g., daily for 21 days).
-
-
Monitoring and Endpoint:
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
The study endpoint may be reached when the tumors in the control group reach a certain size or after a fixed duration of treatment.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Assess the toxicity of the compound by monitoring body weight changes and any signs of adverse effects.
-
Table 4: Example of In Vivo Efficacy of Compound X in an A549 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 | - | +5 |
| Compound X (20 mg/kg) | 600 | 60 | -2 |
In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo subcutaneous xenograft study.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the preclinical evaluation of novel thiadiazole compounds as potential anticancer agents. By systematically assessing their effects on cell viability, apoptosis, and cell cycle in vitro, and subsequently validating their efficacy in vivo, researchers can effectively identify and advance promising candidates toward clinical development. The use of both 2D and 3D in vitro models, coupled with robust in vivo studies, is essential for a thorough understanding of the therapeutic potential of these compounds.
References
- 1. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. bepls.com [bepls.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. kumc.edu [kumc.edu]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. promega.com [promega.com]
- 21. Caspase 3/7 Activity [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. corefacilities.iss.it [corefacilities.iss.it]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. tandfonline.com [tandfonline.com]
- 29. [PDF] Three-dimensional perfused tumour spheroid model for anti-cancer drug screening | Semantic Scholar [semanticscholar.org]
- 30. mdpi.com [mdpi.com]
- 31. Development of an in vitro multicellular tumor spheroid model using microencapsulation and its application in anticancer drug screening and testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Microprinted tumor spheroids enable anti-cancer drug screening | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 33. ijpbs.com [ijpbs.com]
- 34. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 35. blog.crownbio.com [blog.crownbio.com]
- 36. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 37. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Cell-Based Screening Strategy to Elucidate the Pharmacological Profile of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays to characterize the pharmacological activity of the novel compound, 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine (herein referred to as CTP). Given that the biological target of CTP is not defined in the public domain, this guide presents a logical, hypothesis-driven screening cascade. We focus on plausible G-protein coupled receptor (GPCR) targets, informed by the compound's structural motifs—specifically the piperidine and thiadiazole rings—which are prevalent in known bioactive molecules. The protocols herein are designed as self-validating systems, providing detailed methodologies for assessing cytotoxicity, followed by functional screening for Gq- and Gs/Gi-coupled receptor activity through calcium flux and cAMP modulation assays, respectively.
Introduction: The Challenge of an Orphan Ligand
This compound (CTP) is a synthetic small molecule whose biological activity and mechanism of action remain to be elucidated. The presence of a piperidine ring, a common scaffold in neuroactive compounds, and a 1,2,5-thiadiazole heterocycle, known for a wide range of biological activities, suggests potential interaction with physiological targets.[1][2] Studies on various thiadiazole derivatives have indicated their potential as muscarinic receptor agonists, among other activities.[1]
This application note outlines a systematic, cell-based approach to deorphanize CTP. The proposed strategy is to screen CTP against high-priority target families known to recognize its structural elements. G-protein coupled receptors (GPCRs) represent a primary starting point, as they are major drug targets and their activation can be monitored through well-established functional assays.[3][4] Specifically, we will focus on two plausible GPCR subfamilies:
-
Muscarinic Acetylcholine Receptors (mAChRs): These are critical in the parasympathetic nervous system, and many ligands contain a piperidine core. They signal through both Gq (M1, M3, M5) and Gi (M2, M4) pathways.[3][5][6]
-
Thyrotropin-Releasing Hormone (TRH) Receptors: The TRH analog Taltirelin, a TRH-R superagonist, demonstrates that complex heterocycles can confer potent activity at this receptor, which signals through the Gq pathway.[7][8][9]
This guide provides the foundational protocols to test the hypothesis that CTP modulates one of these pathways, beginning with essential cytotoxicity assessment to ensure subsequent functional data is valid.
Foundational Assay: Determining the Therapeutic Window
Before functional characterization, it is imperative to determine the concentration range at which CTP exhibits no overt cytotoxicity. A compound that kills cells will produce confounding results in any functional assay. The MTT or XTT assay is a reliable, colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[2][10]
Protocol 2.1: XTT Cell Viability Assay
Principle: Metabolically active cells reduce the tetrazolium salt XTT to a soluble orange formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[2] This protocol is advantageous over the MTT assay as it does not require a separate solubilization step.[11]
Materials:
-
Cell line of interest (e.g., HEK293, CHO-K1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CTP stock solution (e.g., 10 mM in DMSO)
-
XTT Cell Viability Assay Kit
-
96-well clear-bottom, black-walled tissue culture plates
-
Multichannel pipette
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of complete growth medium. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of CTP in complete growth medium, starting from a high concentration (e.g., 200 µM). Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., 10% DMSO or a known cytotoxic agent).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24 hours).
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT working solution according to the manufacturer's protocol (typically by mixing the XTT reagent and the electron coupling reagent).
-
Assay Execution: Add 50 µL of the XTT working solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the orange color develops.
-
Data Acquisition: Shake the plate gently and measure the absorbance at 450 nm (with a reference wavelength of ~650 nm).
Data Analysis:
-
Subtract the reference wavelength absorbance from the 450 nm absorbance.
-
Normalize the data by setting the vehicle control as 100% viability and a "no-cell" control as 0% viability.
-
Plot the percent viability against the log concentration of CTP to determine the CC₅₀ (concentration that causes 50% cytotoxicity). Functional assays should be conducted at concentrations well below the CC₅₀.
Primary Functional Screening: A Two-Pronged Approach
GPCRs transduce signals by activating heterotrimeric G-proteins, which in turn modulate the production of intracellular second messengers.[8] This provides a robust method for functionally assessing receptor activation. Our screening strategy will investigate the two primary signaling cascades: calcium mobilization (Gq) and cAMP modulation (Gs/Gi).
dot
Caption: Experimental workflow for characterizing this compound (CTP).
dot
Caption: Simplified GPCR signaling pathways measured in the primary functional screens.
Calcium Flux Assay for Gq-Coupled Receptors
Principle: Activation of Gq-coupled receptors triggers the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid and transient release of stored calcium (Ca²⁺) into the cytoplasm.[12][13] This change can be detected using calcium-sensitive fluorescent dyes.
Protocol 3.1.1: Agonist Mode Calcium Flux Assay
Materials:
-
Host cells stably expressing the target receptor (e.g., CHO-K1/hM1R or HEK293/hTRHR1).
-
No-wash calcium assay kit (containing a fluorescent dye like Fluo-4 AM or Fluo-8 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
CTP and a known reference agonist (e.g., Acetylcholine for mAChRs, TRH for TRH-R).
-
96-well or 384-well black-walled, clear-bottom plates.
-
Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Plate cells at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading: Prepare the calcium dye solution in Assay Buffer according to the manufacturer's instructions (often includes probenecid to prevent dye leakage). Remove growth medium from cells and add 50 µL of dye solution per well.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
Compound Plate Preparation: In a separate plate, prepare 4-5X final concentration serial dilutions of CTP and the reference agonist in Assay Buffer. Include a vehicle control.
-
Data Acquisition:
-
Place both the cell plate and the compound plate into the kinetic plate reader.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument will then add 20 µL of the compound solution to the cell plate.
-
Continue recording the fluorescence signal (e.g., every second) for 90-180 seconds to capture the entire calcium transient.
-
Protocol 3.1.2: Antagonist Mode Calcium Flux Assay
Procedure:
-
Follow steps 1-3 from the agonist protocol.
-
Antagonist Plate Preparation: Prepare serial dilutions of CTP at 4-5X final concentration.
-
Agonist Plate Preparation: Prepare the reference agonist at a 5-6X concentration that elicits ~80% of its maximal response (EC₈₀).
-
Data Acquisition:
-
Record baseline fluorescence for 10-20 seconds.
-
The instrument first adds 20 µL of the CTP/vehicle solution. Incubate for a predefined time (e.g., 5-15 minutes).
-
The instrument then adds 20 µL of the EC₈₀ agonist solution.
-
Record the fluorescence response for 90-180 seconds.
-
cAMP Assay for Gs/Gi-Coupled Receptors
Principle: Gs-coupled receptors activate adenylyl cyclase (AC), increasing intracellular cAMP levels. Gi-coupled receptors inhibit AC, decreasing cAMP levels.[5] These changes can be quantified using competitive immunoassays, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence.[14][15][16]
Protocol 3.2.1: cAMP Modulation Assay (HTRF Format)
Materials:
-
Host cells stably expressing the target receptor (e.g., CHO-K1/hM2R or CHO-K1/hM4R).
-
HTRF cAMP Assay Kit.
-
Stimulation Buffer (assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
CTP, a known reference agonist (e.g., Oxotremorine M), and Forskolin (an AC activator).
-
384-well low-volume white plates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Preparation: Harvest and resuspend cells in Stimulation Buffer to the desired density.
-
Compound Addition: Add 5 µL of cell suspension to each well. Then, add 5 µL of the CTP or reference agonist serial dilutions.
-
Gs vs. Gi Mode:
-
For Gs-coupled receptors: Incubate the plate at room temperature for 30 minutes.
-
For Gi-coupled receptors: After adding the test compound, add 5 µL of Forskolin (at its EC₈₀ concentration) to stimulate cAMP production, which the Gi-agonist will then inhibit. Incubate for 30 minutes.
-
-
Detection:
-
Add 5 µL of the HTRF cAMP-d2 conjugate.
-
Add 5 µL of the HTRF anti-cAMP cryptate conjugate.
-
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
Data Analysis and Interpretation
Proper analysis of dose-response curves is critical to correctly classify the compound's activity.[17] Data should be plotted using a non-linear regression model (sigmoidal, 4PL).[18]
Key Parameters:
-
EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC₅₀ indicates higher potency.
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that blocks 50% of the agonist response.
-
Eₘₐₓ (Maximum effect): The maximal response produced by the compound.
| Parameter | Agonist | Partial Agonist | Competitive Antagonist | Non-Competitive Antagonist |
| Activity in Agonist Mode | Produces a full dose-response curve (Eₘₐₓ similar to reference agonist).[19][20] | Produces a dose-response curve but with a lower Eₘₐₓ than the reference agonist.[19] | No response. | No response. |
| Effect in Antagonist Mode | N/A | May show antagonism depending on the system. | Causes a rightward shift in the agonist dose-response curve with no change in Eₘₐₓ.[19] | Suppresses the Eₘₐₓ of the agonist dose-response curve.[19] |
| Primary Readout | EC₅₀ | EC₅₀ and Eₘₐₓ | IC₅₀ | IC₅₀ and Eₘₐₓ |
Interpreting Results for CTP:
-
Agonist Activity: If CTP generates a dose-dependent increase in Ca²⁺ or a change in cAMP, it is an agonist at that receptor. Calculate its EC₅₀ and compare its Eₘₐₓ to the reference agonist to determine if it is a full or partial agonist.
-
Antagonist Activity: If CTP shows no activity in agonist mode but dose-dependently inhibits the response to the reference agonist, it is an antagonist. Calculate its IC₅₀.
-
No Activity: If CTP shows no effect in either mode up to its non-toxic concentration limit, it is considered inactive at the tested receptor under these conditions.
Conclusion and Next Steps
This application note provides a validated, step-by-step framework for the initial pharmacological characterization of this compound. By systematically assessing cytotoxicity and then screening for functional activity at plausible GPCR targets, researchers can efficiently generate the data needed to form a hypothesis about the compound's mechanism of action. A "hit" from this primary screening cascade would warrant further investigation, including:
-
Selectivity Profiling: Testing the compound against a broader panel of related and unrelated receptors to determine its specificity.
-
Binding Assays: Orthogonal validation using radioligand or fluorescence-based binding assays to confirm direct interaction with the target receptor and determine binding affinity (Kd).
-
Downstream Signaling: Investigating other potential signaling pathways (e.g., β-arrestin recruitment) to explore biased agonism.
This structured approach transforms an unknown molecule into a pharmacologically characterized tool or lead compound, paving the way for further development.
References
- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. promega.com [promega.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 18. Dose-Response Curves [statcon.de]
- 19. youtube.com [youtube.com]
- 20. graphpad.com [graphpad.com]
Application Notes and Protocols: Strategic Derivatization of the Piperidine Ring in 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The 1,2,5-thiadiazole moiety is a recognized pharmacophore, and the piperidine ring offers a versatile, three-dimensional anchor point for structural diversification.[1][2] This document focuses on strategic derivatization at the piperidine nitrogen, a secondary amine that serves as the primary handle for chemical elaboration. We present field-proven, step-by-step protocols for N-alkylation, N-acylation, and palladium- or copper-catalyzed N-arylation, explaining the mechanistic rationale behind each experimental choice. Advanced methods for direct C-H functionalization of the piperidine ring are also discussed. Each protocol is designed as a self-validating system, complete with characterization checkpoints and troubleshooting insights to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the Scaffold
The compound this compound merges two privileged structural motifs in modern pharmacology. The 1,2,5-thiadiazole ring system is known for its diverse biological activities and is a key component in various therapeutic agents.[3][4] The piperidine scaffold is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and to present substituents in a well-defined three-dimensional space, which is critical for target engagement.[2][5]
The derivatization of this core structure, specifically at the piperidine ring, allows for the systematic exploration of structure-activity relationships (SAR). The secondary amine of the piperidine is a nucleophilic center, providing a robust entry point for a variety of chemical transformations. This guide details the primary methodologies for leveraging this reactivity to generate libraries of novel analogues for biological screening.
Core Derivatization Strategies at the Piperidine Nitrogen
The secondary amine nitrogen of the piperidine ring is the most accessible site for derivatization. The following sections provide detailed protocols for the most common and effective transformations: N-alkylation, N-acylation, and N-arylation.
N-Alkylation: Introducing Aliphatic Diversity
N-alkylation is a fundamental method for introducing alkyl chains, which can modulate lipophilicity, steric profile, and metabolic stability. The reaction proceeds via a classical SN2 mechanism where the piperidine nitrogen acts as a nucleophile, displacing a leaving group from an alkyl halide.
Causality of Experimental Choices:
-
Base: A mild base such as potassium carbonate (K₂CO₃) or a stronger, non-nucleophilic base like sodium hydride (NaH) is required. The base deprotonates the protonated piperidine that forms after the initial alkylation, regenerating the neutral, nucleophilic amine and driving the reaction to completion.[6] Using at least one equivalent of base prevents the accumulation of the unreactive piperidinium salt.[6]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN) is ideal as it can dissolve the reagents and stabilize the transition state without interfering with the nucleophile.[6]
-
Temperature: Room temperature is often sufficient, but gentle heating may be required for less reactive alkyl halides (e.g., alkyl chlorides) or sterically hindered substrates.
Experimental Protocol: General Procedure for N-Alkylation
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (0.1–0.5 M concentration).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equiv.) to the stirred solution.
-
Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Data Summary Table for N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield |
| Methyl Iodide | K₂CO₃ | ACN | 25 | 2-4 | >90% |
| Ethyl Bromide | K₂CO₃ | DMF | 25 | 4-6 | 85-95% |
| Benzyl Bromide | K₂CO₃ | DMF | 25 | 3-5 | >90% |
| Isopropyl Bromide | NaH | DMF | 50 | 12-18 | 60-75% |
Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of the piperidine scaffold.
N-Acylation: Synthesis of Amide Derivatives
N-acylation converts the secondary amine into a more complex and often more stable amide functionality. This is a crucial transformation for introducing pharmacophores that can act as hydrogen bond acceptors or donors. The reaction is typically rapid and high-yielding.
Causality of Experimental Choices:
-
Acylating Agents: Acyl chlorides or anhydrides are highly reactive electrophiles, making the reaction efficient even at low temperatures.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, preventing the protonation of the starting amine.
-
Solvent: An inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred.
Experimental Protocol: General Procedure for N-Acylation
-
Reagent Preparation: Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add triethylamine (1.5 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent: Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours), as monitored by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude amide is often pure enough for subsequent use, but can be further purified by column chromatography or recrystallization.
-
Characterization: Confirm the product structure via NMR and MS analysis.
Workflow for N-Acylation
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
Welcome to the technical support center for the synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important pharmaceutical intermediate. Drawing upon established principles of heterocyclic chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Introduction: The Synthetic Challenge
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with piperidine. While this reaction appears straightforward, achieving high yields of the desired mono-substituted product requires careful control of reaction conditions to prevent the formation of undesired side products and to facilitate purification. The electron-deficient nature of the 1,2,5-thiadiazole ring makes it susceptible to nucleophilic attack, but this reactivity can also lead to challenges in selectivity and product isolation.[1][2]
This guide will address the key variables in this synthesis, providing a systematic approach to troubleshooting and optimization.
Troubleshooting Guide: From Low Yields to Purification Woes
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a common frustration in synthetic chemistry. For this specific SNAr reaction, several factors could be at play. Let's break them down in a logical troubleshooting workflow.
Troubleshooting Low Yield: A Step-by-Step Guide
References
stability issues of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine in solution
Technical Support Center: 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct stability data for this compound is not extensively available in public literature. This guide is constructed based on established principles of chemical stability and reactivity of its core structural motifs: the 1,2,5-thiadiazole ring, the activated chloro-substituent, and the piperidine ring. All recommendations should be verified through empirical testing under your specific experimental conditions.
I. Introduction: Understanding the Molecule's Stability Profile
This compound is a heterocyclic compound featuring a 1,2,5-thiadiazole ring. This ring is generally characterized by high thermal and chemical stability due to its aromatic nature.[1][2] However, the stability of the entire molecule in solution is dictated by its substituents. The key features influencing its stability are:
-
The Electron-Withdrawing 1,2,5-Thiadiazole Ring: This heterocyclic system activates the attached chlorine atom, making it a good leaving group.
-
The C-Cl Bond: The chlorine atom at the 4-position is the most probable site of degradation. It is susceptible to attack by nucleophiles, a reaction facilitated by the electron-withdrawing nature of the thiadiazole ring.[3]
-
The Piperidine Moiety: While generally stable, the nitrogen atom of the piperidine ring can be protonated in acidic conditions, which may influence the overall electronic properties and solubility of the molecule.
The primary stability concern for this molecule in solution is the nucleophilic substitution of the chlorine atom, particularly by solvent molecules (solvolysis) or other nucleophiles present in the experimental medium.
II. Frequently Asked Questions (FAQs)
Q1: My compound seems to be degrading in a protic solvent like methanol or water. What is happening?
A1: You are likely observing solvolysis, a common degradation pathway for this class of compounds. The electron-deficient 1,2,5-thiadiazole ring makes the chlorine atom susceptible to displacement by nucleophilic solvent molecules like water (hydrolysis) or alcohols (alcoholysis).[3] This reaction would replace the chlorine atom with a hydroxyl (-OH) or methoxy (-OCH3) group, respectively. The reaction is often accelerated by heat and basic conditions.
Q2: I am running a reaction with an amine-based buffer (e.g., Tris) and see a new, unexpected peak in my LC-MS. What could it be?
A2: The amine in your buffer is likely acting as a nucleophile and displacing the chlorine atom on the thiadiazole ring.[3] This is a nucleophilic aromatic substitution (SNAr) reaction. The new peak would correspond to the product where the chlorine has been replaced by your buffer molecule. It is advisable to use non-nucleophilic buffers if this is not the intended reaction.
Q3: What pH range is optimal for storing solutions of this compound?
A3: While specific data is unavailable, it is generally recommended to store solutions in a slightly acidic to neutral pH range (pH 4-7). Basic conditions (pH > 8) can significantly accelerate the hydrolysis or other nucleophilic substitution reactions by increasing the concentration of hydroxide ions (a strong nucleophile). Acidic conditions might lead to protonation of the piperidine nitrogen, affecting solubility, but are generally less likely to cause rapid degradation of the C-Cl bond compared to basic conditions.
Q4: Is the compound sensitive to light or temperature?
A4: The parent 1,2,5-thiadiazole ring is thermally stable up to high temperatures (e.g., 220°C).[4] However, some substituted thiadiazoles can undergo photochemical degradation.[1][4] As a standard precaution for any complex organic molecule, solutions should be protected from light and stored at low temperatures (e.g., 2-8°C or -20°C for long-term storage) to minimize any potential degradation pathways.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique for monitoring the stability of thiadiazole derivatives.[5][6][7] A stability-indicating HPLC method should be developed that can separate the parent compound from its potential degradants. Mass spectrometry (LC-MS) is invaluable for identifying the mass of any degradation products formed.[8]
III. Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent compound peak in HPLC analysis of aqueous solutions. | Hydrolysis. The chlorine atom is being replaced by a hydroxyl group from the water. | 1. Prepare solutions in aprotic solvents (e.g., acetonitrile, THF, DMSO) if the experiment allows. 2. If an aqueous solution is necessary, use a buffered solution at a slightly acidic pH (e.g., pH 5 acetate buffer). 3. Prepare solutions fresh and use them immediately. Store at low temperatures. |
| Formation of an unknown product when using amine or thiol-containing reagents. | Nucleophilic Aromatic Substitution (SNAr). The nucleophilic reagent is displacing the chlorine atom. | 1. Switch to non-nucleophilic reagents if possible. 2. Protect the nucleophilic group on your reagent if the reaction chemistry allows. 3. Lower the reaction temperature to slow the rate of the undesired substitution. |
| Precipitation of the compound from an aqueous buffer. | pH-dependent solubility. The compound's solubility may be sensitive to the pH of the medium, especially due to the basic piperidine nitrogen. | 1. Determine the pKa of the compound. Solubility is often lowest near the isoelectric point. 2. Adjust the pH of the buffer. Solubility may increase at a lower pH where the piperidine is protonated. 3. Add a co-solvent (e.g., DMSO, ethanol) to the buffer to increase solubility, ensuring it doesn't cause degradation. |
| Inconsistent results between experimental runs. | Variable solution stability. The compound may be degrading at different rates due to minor variations in pH, temperature, or light exposure. | 1. Standardize solution preparation protocols strictly. Use fresh, high-purity solvents. 2. Protect all solutions from light using amber vials or foil. 3. Control the temperature of your solutions throughout the experiment. 4. Always prepare solutions fresh for each experiment. |
IV. Experimental Protocols & Methodologies
Protocol 1: Basic Forced Degradation Study
This protocol helps to quickly identify the major degradation pathways for your compound, which is a critical step in developing a stability-indicating analytical method.[9][10]
Objective: To determine the susceptibility of this compound to hydrolysis (acidic and basic), oxidation, and heat.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Heating block or oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a suitable vial.
-
Acid Hydrolysis: 1 M HCl.
-
Base Hydrolysis: 1 M NaOH.
-
Oxidation: 3% H₂O₂.
-
Thermal Stress (in solution): Water (neutral).
-
Control: Water.
-
-
Incubation:
-
For acid, base, and oxidation, keep one set of samples at room temperature and another at 60°C.
-
For thermal stress, place the sample in an oven at 70°C.
-
Keep the control sample at room temperature, protected from light.
-
-
Sampling: Take aliquots (e.g., 100 µL) at initial time (t=0) and subsequent time points (e.g., 2, 8, 24 hours).
-
Sample Quenching:
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
-
HPLC Analysis: Analyze all samples using a suitable RP-HPLC method. Monitor the decrease in the parent peak area and the appearance of new peaks. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[11]
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an RP-HPLC method capable of separating the parent compound from its potential degradation products.
Typical Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the UV max of the compound (e.g., 254 nm or a more specific wavelength).
-
Injection Volume: 10 µL
Procedure:
-
Inject the control (unstressed) sample to determine the retention time of the parent compound.
-
Inject the samples from the forced degradation study (Protocol 1).
-
Analyze the chromatograms. A good stability-indicating method will show baseline resolution between the parent peak and all degradation product peaks.
-
Optimize the gradient, mobile phase composition, or even the column chemistry if co-elution is observed. Use a photodiode array (PDA) detector to check for peak purity.
V. Visualizing Degradation Pathways
The most probable degradation pathway is nucleophilic substitution at the C-Cl bond.
Diagram 1: Potential Degradation via Nucleophilic Substitution A simplified workflow showing the primary degradation mechanism.
Caption: Primary degradation pathway via nucleophilic substitution.
Diagram 2: Troubleshooting Workflow for Stability Issues A logical flow for diagnosing and solving stability problems.
Caption: Troubleshooting workflow for stability issues.
VI. References
-
Benchchem. 4-Chloro-1,2,5-thiadiazol-3-ol | 88905-76-4. Available from: --INVALID-LINK--
-
MDPI. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. 2021. Available from: --INVALID-LINK--
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Available from: --INVALID-LINK--
-
ResearchGate. Nucleophilic substitution in fused 1,2,5-thiadiazoles and 1,2,3-dithiazoles. Available from: --INVALID-LINK--
-
PubMed Central (PMC). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. 2023. Available from: --INVALID-LINK--
-
ChemicalBook. Synthesis of 1,2,5-Thiadiazole. 2022. Available from: --INVALID-LINK--
-
ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. 2018. Available from: --INVALID-LINK--
-
ResearchGate. Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. 2015. Available from: --INVALID-LINK--
-
PubMed. Synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole. A novel one-pot synthesis of N-substituted indole-2-thiols. 2003. Available from: --INVALID-LINK--
-
ResearchGate. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. 2019. Available from: --INVALID-LINK--
-
Iraqi Academic Scientific Journals. Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. 2022. Available from: --INVALID-LINK--
-
Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. 2022. Available from: --INVALID-LINK--
-
MedCrave online. Forced Degradation Studies. 2016. Available from: --INVALID-LINK--
-
ResearchGate. A New Efficient Method for the Synthesis of Fused[3][12][13]Thiadiazoles and Their Dearomatization with C-Nucleophiles. 2019. Available from: --INVALID-LINK--
-
IJRPS. A Brief Study on Forced Degradation Studies with Regulatory Guidance. 2021. Available from: --INVALID-LINK--
-
ACS Publications. Synthesis and Reactivity of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole. A Novel One-pot Synthesis of N-Substituted Indole-2-thiols. 2003. Available from: --INVALID-LINK--
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. 2014. Available from: --INVALID-LINK--
-
PubMed Central (PMC). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. 2022. Available from: --INVALID-LINK--
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: --INVALID-LINK--
References
- 1. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-1,2,5-thiadiazol-3-ol | 88905-76-4 | Benchchem [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine (CAS: 173053-54-8).[1] This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound. As a substituted heterocyclic molecule, it presents solubility hurdles common in drug discovery.[2][3] This document provides a structured approach to systematically troubleshoot and overcome these issues, ensuring the successful progression of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound.
Question 1: Why is this compound expected to have poor water solubility?
Answer: The low aqueous solubility arises from its molecular structure. The compound consists of a 1,2,5-thiadiazole ring and a piperidine ring.[1][4] While the parent piperidine is highly soluble in water due to hydrogen bonding, substitutions on the ring system can significantly increase its lipophilicity (nonpolar character).[5][6] Similarly, substitutions on heterocyclic rings like thiadiazole often lead to a significant decrease in aqueous solubility.[7] This combined structure results in a molecule that is not readily solvated by water, a common challenge for over 70% of new chemical entities in development pipelines.[3]
Question 2: What is the most critical first step to take when trying to dissolve this compound in an aqueous buffer?
Answer: The most crucial initial step is to perform a pH-solubility profile. The piperidine ring contains a basic nitrogen atom, which can be protonated in an acidic environment to form a positively charged piperidinium salt.[8] These salt forms are typically much more water-soluble than the neutral free base.[9][10] By testing the solubility across a range of acidic pH values (e.g., pH 2 to 7), you can quickly determine if simple pH adjustment is a viable strategy for your experimental needs.[]
Question 3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I fix it?
Answer: This is a classic issue known as "precipitation upon dilution." The compound is soluble in your 100% DMSO stock, but when this is diluted into the aqueous buffer, the final concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution.
To fix this, you should first ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to minimize solvent effects on your biological system.[12] If precipitation still occurs, you can try a gradual serial dilution instead of a single large one, or employ a co-solvent system (e.g., a mixture of DMSO and PEG 400) for your stock solution.[][12]
Question 4: If pH adjustment and simple co-solvents are insufficient, what advanced formulation strategies should I consider?
Answer: For more challenging cases, especially for in vivo studies, several advanced strategies are available. These include:
-
Cyclodextrin Inclusion Complexes: Encapsulating the molecule within a cyclodextrin can dramatically increase its apparent aqueous solubility.[13][14]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer scale increases the surface area, which enhances the dissolution rate.[15][16][17]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymeric excipient matrix prevents crystallization and maintains the drug in a higher-energy, more soluble amorphous state.[18][19]
Each of these techniques offers distinct advantages and is chosen based on the specific requirements of the experiment (e.g., route of administration, required concentration).[20]
Part 2: Troubleshooting and Experimental Guides
This section provides detailed, step-by-step guidance for specific experimental challenges.
Problem: Standard pH adjustment and co-solvents do not achieve the required concentration for in vitro assays without causing cellular toxicity.
Question: How can I significantly increase the aqueous solubility for my cell-based assays using a biocompatible method?
Answer: Complexation with cyclodextrins is an excellent and widely used strategy for this purpose.[21][22] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] The poorly soluble this compound can be encapsulated within this hydrophobic cavity, forming an "inclusion complex" that has greatly enhanced water solubility.[23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
Workflow for Solubility Enhancement
References
- 1. This compound [synhet.com]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. PubChemLite - this compound (C7H10ClN3S) [pubchemlite.lcsb.uni.lu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 10. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
- 17. scispace.com [scispace.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 20. researchgate.net [researchgate.net]
- 21. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 22. gpsrjournal.com [gpsrjournal.com]
- 23. ijmsdr.org [ijmsdr.org]
troubleshooting unexpected side reactions in thiadiazole synthesis
Welcome to the technical support center for thiadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common and unexpected side reactions encountered during the synthesis of thiadiazole scaffolds. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to solve challenges in your synthetic work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues reported by researchers in the field. Each entry details the problem, explains the underlying chemical principles, and provides actionable troubleshooting strategies.
FAQ 1: My reaction is yielding a 1,2,4-triazole instead of the desired 1,3,4-thiadiazole. Why is this happening and how can I fix it?
Question: I am attempting to synthesize a 2-amino-5-substituted-1,3,4-thiadiazole by cyclizing an acylthiosemicarbazide intermediate. However, my characterization (NMR, MS) indicates the major product is the isomeric 4-substituted-5-mercapto-1,2,4-triazole. What controls this regioselectivity?
Probable Cause & Mechanism:
This is a classic and frequently encountered issue of regioselectivity in heterocyclic synthesis. The outcome of the cyclization of an acylthiosemicarbazide is highly dependent on the reaction pH. The intermediate possesses two nucleophilic centers: the sulfur atom and the N4 nitrogen. The choice of which atom attacks the electrophilic carbonyl carbon dictates the resulting heterocycle.
-
Acidic Conditions (Favors 1,3,4-Thiadiazole): In the presence of a strong acid (e.g., H₂SO₄, PPA, POCl₃), the amide oxygen is protonated, significantly increasing the electrophilicity of the carbonyl carbon. The "soft" sulfur atom, being a stronger nucleophile under these conditions than the "hard" nitrogen atoms, preferentially attacks the activated carbonyl carbon. Subsequent dehydration leads to the formation of the 1,3,4-thiadiazole ring.[1][2][3]
-
Basic Conditions (Favors 1,2,4-Triazole): Under basic conditions (e.g., NaOH, Na₂CO₃), the N4 nitrogen is deprotonated, making it a potent nucleophile. This nitrogen then attacks the carbonyl carbon, leading to an intermediate that cyclizes and dehydrates to form the 1,2,4-triazole-thione ring.[2][3]
Troubleshooting & Optimization:
The key to controlling the outcome is rigorous control of the reaction medium.
Protocol 1: Maximizing 1,3,4-Thiadiazole Yield
-
Choice of Acid: Employ strong dehydrating acids. Concentrated sulfuric acid is a common choice, but polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can also be highly effective.[4][5][6] Methane sulfonic acid has also been reported to give high yields and good purity.[4]
-
Reaction Temperature: Gently heat the reaction mixture. For many substrates, refluxing for 30 minutes to a few hours is sufficient.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition from prolonged heating at high temperatures.
-
Anhydrous Conditions: Ensure your reagents and solvent are dry, as water can interfere with the dehydrating agent.
-
Work-up Procedure: After cooling, carefully pour the acidic mixture onto crushed ice and neutralize with a base (e.g., concentrated ammonia solution or NaOH solution) to precipitate the product.[7]
Table 1: Influence of Reaction Conditions on Acylthiosemicarbazide Cyclization
| Condition | Predominant Catalyst/Reagent | Major Product | Reference(s) |
| Acidic | H₂SO₄, PPA, POCl₃, Methane sulfonic acid | 1,3,4-Thiadiazole | [1][2][4] |
| Basic | NaOH, Na₂CO₃, KOH | 1,2,4-Triazole | [2][3] |
dot
Caption: Regioselective cyclization pathways.
FAQ 2: My mass spectrometry analysis shows a byproduct with a mass corresponding to an oxadiazole. How can I prevent this?
Question: I am synthesizing a 2,5-disubstituted-1,3,4-thiadiazole from an acylhydrazine and a thioacylating agent (like carbon disulfide or an isothiocyanate), but I am consistently observing a byproduct that I suspect is the corresponding 1,3,4-oxadiazole.
Probable Cause & Mechanism:
This side reaction is common when the synthetic route involves an intermediate that can eliminate either H₂S or H₂O. For instance, in reactions starting from acylhydrazines, a common strategy involves forming an N,N'-diacylhydrazine intermediate. This intermediate can then undergo cyclodehydration to form an oxadiazole or cyclodesulfurization to form a thiadiazole.
The formation of the 1,3,4-oxadiazole is often a competitive pathway.[8] Certain cyclizing agents are more prone to promoting oxygen-based cyclization over sulfur-based cyclization, especially if the sulfur-containing reagent is not fully effective or is used in stoichiometric amounts that are consumed before the reaction is complete.
Troubleshooting & Optimization:
-
Choice of Thionating/Cyclizing Agent: When synthesizing 1,3,4-thiadiazoles from diacylhydrazines, a powerful thionating agent is required. Lawesson's reagent is highly effective for converting the carbonyl oxygen to sulfur, strongly favoring the thiadiazole pathway.[9][10]
-
Control Reaction Stoichiometry: Ensure the sulfur source (e.g., CS₂, P₂S₅) is in sufficient excess to drive the reaction towards thionation rather than dehydration.
-
Alternative Routes: Consider a synthetic route that avoids the ambiguous intermediate. Starting from a thiosemicarbazide and cyclizing it under acidic conditions is a more direct and less ambiguous route to 2-amino-1,3,4-thiadiazoles.[4][11]
dot
Caption: Troubleshooting decision tree for thiadiazole synthesis.
FAQ 3: I'm observing significant decomposition of my starting material and very low yields. What are the likely causes?
Question: During the acid-catalyzed cyclization of my thiosemicarbazide derivative, the reaction mixture turns dark, and I recover very little of my desired 2-amino-1,3,4-thiadiazole. TLC shows multiple spots and streaking.
Probable Cause & Mechanism:
Low yields and decomposition often point to overly harsh reaction conditions or impure starting materials.
-
Decomposition of Thiosemicarbazide: Thiosemicarbazide and its derivatives can be unstable at elevated temperatures or in the presence of very strong, concentrated acids, leading to desulfurization or hydrolysis.[1] This can result in charring and the formation of a complex mixture of byproducts.
-
Purity of Reactants: Impurities in the starting materials (e.g., the carboxylic acid or the thiosemicarbazide) can interfere with the cyclization process or catalyze decomposition pathways.[12]
-
Sub-optimal pH: While acid is required, excessively harsh acidic conditions can promote unwanted side reactions and degradation.[12]
Troubleshooting & Optimization:
-
Verify Starting Material Purity: Before starting the synthesis, confirm the purity of your thiosemicarbazide and carboxylic acid/aldehyde. Recrystallize or distill them if necessary.[12]
-
Moderate Reaction Conditions:
-
Close Reaction Monitoring: Use TLC to track the consumption of starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading under the reaction conditions.[12]
General Best Practices for Thiadiazole Synthesis
-
Purity is Paramount: Always begin with the highest purity starting materials available.
-
Monitor Your Reactions: TLC is an invaluable tool to determine the optimal reaction time and prevent the formation of byproducts from over-running the reaction.[12]
-
Solvent Choice Matters: Aprotic solvents like DMF or DMSO can sometimes accelerate reaction rates, but always perform a small-scale test reaction to ensure compatibility with your specific substrate.[13]
-
Purification Strategy: If side products are unavoidable, plan for a robust purification strategy. Column chromatography or preparative HPLC are often necessary to separate closely related heterocyclic isomers.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemmethod.com [chemmethod.com]
- 8. benchchem.com [benchchem.com]
- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 10. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 11. jocpr.com [jocpr.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmedicopublishers.com [pharmedicopublishers.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 3,4-Dichloro-1,2,5-thiadiazole
Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 3,4-dichloro-1,2,5-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for this versatile building block in medicinal and materials chemistry.[1][2][3] The 1,2,5-thiadiazole ring is a key pharmacophore, and understanding the nuances of its functionalization is critical for successful synthesis campaigns.
Introduction to Nucleophilic Aromatic Substitution (SNAr) on 3,4-Dichloro-1,2,5-thiadiazole
The 3,4-dichloro-1,2,5-thiadiazole core is highly electron-deficient due to the electronegativity of the two nitrogen atoms and the sulfur heteroatom.[4] This pronounced electrophilicity makes the carbon atoms attached to the chlorine atoms susceptible to attack by nucleophiles, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism.[5][6] Unlike typical SN1 and SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process, which is facilitated by the ability of the heterocyclic ring to stabilize the intermediate negative charge (a Meisenheimer complex).[6]
Frequently Asked Questions (FAQs)
How do I choose the right nucleophile for my reaction?
The choice of nucleophile is critical and depends on the desired substitution pattern (mono- vs. di-substitution) and the inherent reactivity of the nucleophile.
-
Hard vs. Soft Nucleophiles: Softer nucleophiles (e.g., thiols, amines) are generally excellent for this reaction. Harder nucleophiles (e.g., alkoxides, water) can also be effective, but may require more forcing conditions or careful control of stoichiometry to avoid side reactions.
-
Nucleophilicity and Basicity: Stronger nucleophiles will generally react faster. However, highly basic nucleophiles can promote side reactions such as ring-opening, especially with stronger bases like metal amides.[7]
-
Steric Hindrance: Bulky nucleophiles may react slower or require higher temperatures. In some cases, steric hindrance can be exploited to achieve mono-substitution.
What is the best solvent for this reaction?
Dipolar aprotic solvents are the preferred choice for SNAr reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the anion, thus increasing its effective nucleophilicity.[8]
| Solvent | Dielectric Constant (ε) | Key Considerations |
| Dimethylformamide (DMF) | 37 | Excellent for a wide range of nucleophiles. Can decompose at high temperatures. |
| Dimethyl sulfoxide (DMSO) | 47 | Highly polar, excellent solvating power. Can be difficult to remove. |
| Acetonitrile (MeCN) | 36 | Good general-purpose solvent, easier to remove than DMF/DMSO. |
| Tetrahydrofuran (THF) | 7.5 | Less polar, but can be effective, especially with more reactive nucleophiles. |
| 1,4-Dioxane | 2.2 | Lower polarity, may require higher temperatures. |
While dipolar aprotic solvents are standard, reactions can sometimes be performed in less conventional solvents like alcohols or even water, depending on the specific nucleophile and reaction conditions.[9][10]
Do I need to use a base? If so, which one?
A base is often required to deprotonate the nucleophile (e.g., an alcohol or amine) to generate the more reactive anionic form. For nucleophiles that are already anionic (e.g., sodium thiophenoxide), an additional base may not be necessary.
-
Inorganic Carbonates: K₂CO₃ or Cs₂CO₃ are commonly used and are generally mild enough to avoid significant side reactions.[11]
-
Hydroxides: NaOH or KOH can be used, but their high basicity and the presence of water can lead to competing hydrolysis of the starting material.
-
Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used, especially when the nucleophile is an amine salt.
-
Strong Bases: Stronger bases like sodium hydride (NaH) or potassium t-butoxide should be used with caution as they can promote undesired side reactions.[12]
The order of addition can be critical; adding the base to a mixture of the electrophile and nucleophile is often preferred to pre-forming the nucleophilic anion, which might be unstable.[9]
Can I achieve selective mono-substitution?
Achieving selective mono-substitution can be challenging due to the high reactivity of the 3,4-dichloro-1,2,5-thiadiazole core. However, it can be accomplished through several strategies:
-
Stoichiometry Control: Use of 1 equivalent or slightly less of the nucleophile.
-
Low Temperature: Running the reaction at lower temperatures can favor mono-substitution by slowing down the second substitution.
-
Less Reactive Nucleophiles: Using a less reactive nucleophile can allow for better control.
-
Steric Hindrance: A bulky nucleophile may disfavor the second substitution.
Why is the reactivity of halogens in SNAr different from SN1/SN2 reactions?
In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group.[13] Therefore, the reactivity order is often F > Cl > Br > I. The highly electronegative fluorine atom makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[5][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature too low.3. Inappropriate solvent.4. Inactive starting material (degraded). | 1. Use a stronger base to fully deprotonate the nucleophile. Consider a more nucleophilic reagent.2. Gradually increase the reaction temperature.3. Switch to a more polar aprotic solvent (e.g., DMF, DMSO).4. Check the purity of the 3,4-dichloro-1,2,5-thiadiazole by GC or NMR. |
| Formation of Di-substituted Product | 1. Reaction temperature too high.2. Excess nucleophile used.3. Prolonged reaction time. | 1. Lower the reaction temperature.2. Use stoichiometric amounts (or slightly less) of the nucleophile.3. Monitor the reaction closely by TLC or LC-MS and quench once the mono-substituted product is maximized. |
| Presence of Unidentified Byproducts | 1. Ring-opening of the thiadiazole ring.2. Reaction with the solvent.3. Decomposition of the starting material or product. | 1. This can occur with very strong bases or nucleophiles.[7] Use a milder base (e.g., K₂CO₃).2. Ensure the solvent is inert under the reaction conditions (e.g., DMF can decompose at high temperatures).3. Lower the reaction temperature and ensure an inert atmosphere (N₂ or Ar) if the components are air-sensitive. |
| Hydrolysis of the Starting Material | 1. Presence of water in the reagents or solvent.2. Use of a strong aqueous base (e.g., NaOH). | 1. Use anhydrous solvents and reagents.2. Use a non-aqueous base (e.g., NaH, K₂CO₃). |
Experimental Protocols
General Procedure for Mono-substitution with an Amine Nucleophile
-
To a solution of 3,4-dichloro-1,2,5-thiadiazole (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂), add the amine nucleophile (1.0 eq).
-
Add a suitable base, such as K₂CO₃ (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
If no reaction is observed, gradually increase the temperature to 50-80 °C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Di-substitution with a Thiol Nucleophile
-
To a solution of the thiol nucleophile (2.2 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂), add a base such as NaH (2.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add a solution of 3,4-dichloro-1,2,5-thiadiazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
Visualizing the Reaction and Troubleshooting
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Investigating the Degradation of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine. This guide is designed to provide expert insights and practical troubleshooting for designing and executing degradation studies. Given the specific nature of this heterocyclic compound, this resource synthesizes foundational chemical principles with established methodologies for stability testing to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: I am starting my investigation into the stability of this compound. Where do I begin?
A1: The most effective starting point is to conduct forced degradation (or stress testing) studies.[1][2] These studies are essential in early-stage drug development to understand the intrinsic stability of a molecule, identify likely degradation products, and establish degradation pathways.[2][3] The goal is to induce degradation at a controlled rate, typically aiming for 10-20% degradation of the active pharmaceutical ingredient (API).[1]
A well-designed forced degradation study will expose the compound to a variety of stress conditions, including:
-
Hydrolysis: Across a range of pH values (e.g., acidic, neutral, and basic conditions).
-
Oxidation: Typically using an agent like hydrogen peroxide.
-
Photolysis: Exposure to UV and visible light.
-
Thermal Stress: Elevated temperatures.
These studies will not only reveal the compound's vulnerabilities but are also crucial for developing and validating stability-indicating analytical methods.[4]
Q2: What are the most probable degradation pathways for this compound under hydrolytic conditions?
A2: Based on the structure, which combines a halogenated 1,2,5-thiadiazole ring and a piperidine moiety, two primary degradation pathways under hydrolytic conditions are likely:
-
Nucleophilic Aromatic Substitution of the Chlorine Atom: Halogenated thiadiazoles are known to undergo halide displacement reactions.[5] Under basic or even neutral aqueous conditions, the chlorine atom on the thiadiazole ring can be substituted by a hydroxyl group, yielding 1-(4-hydroxy-1,2,5-thiadiazol-3-yl)piperidine. The rate of this reaction will likely be pH-dependent.
-
Cleavage of the Thiadiazole Ring: The 1,2,5-thiadiazole ring system, while relatively aromatic and thermally stable, can be susceptible to cleavage under more aggressive hydrolytic conditions (strong acid or base), potentially leading to the formation of 1,2-diimine or other open-chain structures.[5]
It is also important to consider the stability of the piperidine ring, which is generally stable under most hydrolytic conditions but could be involved in more complex degradation pathways under extreme pH and temperature.
Troubleshooting Guides
Problem 1: My chromatogram (HPLC-UV) shows multiple unexpected peaks after forced degradation, and I am struggling to identify them.
Troubleshooting Steps:
-
Couple HPLC with Mass Spectrometry (MS): UV detection alone is insufficient for peak identification. An HPLC-MS system is essential for obtaining the mass-to-charge ratio (m/z) of the parent compound and its degradants. This will provide the molecular weights of the degradation products, which is the first step in structure elucidation.
-
Predict Likely Degradation Products: Based on the probable degradation pathways (see Q2 and the diagram below), calculate the expected molecular weights of potential products. For example:
-
Hydrolysis Product: Replacement of -Cl with -OH.
-
Oxidative Products: N-oxidation of the piperidine ring or S-oxidation of the thiadiazole ring.[6]
-
-
Perform Tandem Mass Spectrometry (MS/MS): Fragmenting the ions of the degradation products in the mass spectrometer will provide structural information. The fragmentation pattern of the parent compound can be used as a reference to identify structural similarities in the degradants.
-
Consider Isolation and NMR: If a significant degradation product is formed, consider preparative HPLC to isolate the compound for structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.
Problem 2: I am observing significant degradation under thermal stress, but the degradation products are inconsistent between experiments.
Troubleshooting Steps:
-
Control the Atmosphere: The presence of oxygen can lead to a combination of thermal and oxidative degradation. Conduct thermal stress studies in both inert (e.g., nitrogen) and oxidative (air or oxygen-enriched) atmospheres to differentiate between purely thermal and thermo-oxidative pathways.
-
Evaluate for Phase Changes: Use a Hot Stage Microscope or Differential Scanning Calorimetry (DSC) to check if the compound melts or undergoes a phase change at the tested temperature. Degradation in the molten state can have different kinetics and products compared to solid-state degradation.
-
Assess for Volatility: 1,2,5-thiadiazole 1,1-dioxides can decompose at elevated temperatures, liberating SO2 and leaving two nitrile groups.[7] While your compound is not a dioxide, consider the possibility of fragmentation into volatile components at high temperatures. A Thermogravimetric Analyzer coupled with a Mass Spectrometer (TGA-MS) can help identify any off-gassing products.
-
Standardize Sample Preparation: Ensure that the sample preparation for thermal stress studies is consistent. The physical form of the solid (e.g., crystalline vs. amorphous, particle size) can influence degradation rates.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Reaction Mixtures:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
| Parameter | Condition | Rationale |
| Acid | 0.1 M HCl | To assess stability in acidic environments. |
| Base | 0.1 M NaOH | To evaluate susceptibility to base-catalyzed hydrolysis. |
| Neutral | Purified Water | To determine stability in aqueous solutions. |
| Temperature | 60 °C | To accelerate degradation to a reasonable timeframe. |
Table 1: Recommended Conditions for Forced Hydrolytic Degradation Study.
Visualizing Degradation Pathways and Workflows
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Degradation Studies
Caption: Workflow for forced degradation studies and product identification.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
minimizing off-target effects of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine in cellular assays
Technical Support Center: A Researcher's Guide to 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
Introduction: Welcome to the technical support guide for this compound. As a novel chemical entity, this compound presents exciting opportunities for exploring cellular pathways. However, its use requires rigorous validation to ensure that observed biological effects are attributable to its intended target and not to unintended "off-target" interactions. Off-target effects can confound experimental results, leading to erroneous conclusions about a compound's mechanism of action and therapeutic potential.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to help you, the researcher, systematically validate your results. While the primary molecular target of this compound is still under investigation, compounds containing thiadiazole and piperidine scaffolds have been noted for their activity as muscarinic acetylcholine receptor (mAChR) modulators.[2] Therefore, for the instructional purpose of this guide, we will proceed under the hypothesis that its intended target is the Muscarinic Acetylcholine Receptor M1 (CHRM1) , a Gq-coupled receptor involved in numerous neural functions.[3][4] Our goal is to provide you with the principles and practical workflows to confirm this (or any other) on-target activity and confidently rule out confounding off-target effects.
Section 1: Foundational FAQs
Q1: What are off-target effects and why are they a critical concern?
A1: Off-target effects occur when a chemical probe or drug interacts with proteins other than its intended therapeutic target.[1] These unintended interactions are a major challenge in drug development and basic research for several reasons:
-
Misleading Structure-Activity Relationships (SAR): During lead optimization, chemical modifications may inadvertently alter off-target activity, confusing the SAR data for the primary target.
-
Potential for Toxicity: Unforeseen interactions with critical cellular proteins can lead to cytotoxicity or other adverse effects, masking the true therapeutic window of a compound.[1]
Minimizing and understanding these effects is paramount for developing selective chemical probes and safe therapeutics.[1][5]
Q2: What is the hypothesized on-target for this compound and its mechanism of action?
A2: Based on scaffold analysis and literature precedents for similar heterocyclic compounds, we hypothesize that this compound may function as an antagonist of the Muscarinic Acetylcholine Receptor M1 (CHRM1).[6][7][8]
-
Mechanism of Action: CHRM1 is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand acetylcholine, activates the Gq/11 protein.[9][10] This initiates a signaling cascade through Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[9][10] As a hypothesized antagonist, this compound would block acetylcholine from binding to CHRM1, thereby preventing this downstream calcium mobilization.
Caption: Hypothesized CHRM1 signaling and compound's point of action.
Q3: What are the essential first steps before I can trust my experimental results with this compound?
-
Dose-Response Curve: Determine the potency (EC50 or IC50) of the compound for your observed phenotype. Off-target effects often occur at higher concentrations, so a clear and potent dose-response is the first indicator of specificity.[1]
-
Cytotoxicity Assay: Assess the concentration at which the compound becomes toxic to your cells. All subsequent experiments must be performed well below the cytotoxic threshold to ensure observed effects are not due to cell death.
-
Target Engagement Assay: Directly measure if the compound binds to its intended target (CHRM1) in the cellular environment at the concentrations where you observe the phenotype.[1] This is a critical step to link the compound to its target.
Section 2: Troubleshooting Guide - Is My Phenotype On-Target?
This section addresses the most common and critical questions that arise during the use of a novel chemical probe.
Q: I'm observing a cellular phenotype (e.g., decreased cell migration) after treatment. How do I prove it is a direct result of CHRM1 antagonism?
A: This is the central question of target validation. A single experiment is insufficient; you must build a comprehensive case using orthogonal approaches. The following workflow provides a logical progression to build confidence in your results.
Caption: A logical workflow for validating on-target effects.
Troubleshooting Scenarios:
-
Scenario 1: The observed phenotype only occurs at high concentrations, near the cytotoxic threshold.
-
Likely Cause: This strongly suggests an off-target effect or a non-specific consequence of cytotoxicity.[1]
-
Action: Re-evaluate the dose-response. If a clear, potent sigmoidal curve cannot be established well below the toxic concentration, the compound is not a suitable probe for this phenotype.
-
-
Scenario 2: I've confirmed target engagement, but knocking out CHRM1 with CRISPR does not replicate the phenotype.
-
Likely Cause: This is a classic indicator of an off-target effect. The compound binds the intended target, but the observed phenotype is caused by its interaction with a different protein.[11] Genetic knockdown is a powerful tool for this type of validation.[1][5]
-
Action: Conclude that this specific phenotype is not mediated by CHRM1. The compound may still be a valid CHRM1 antagonist, but it cannot be used to study this particular biological outcome.
-
-
Scenario 3: My results are inconsistent between experiments.
-
Likely Cause: This can stem from several issues:
-
Cell Health: Variations in cell passage number, confluency, or overall health.
-
Compound Stability: The compound may be unstable in your cell culture medium over the course of the experiment.
-
Assay Variability: Inherent variability in the phenotypic assay itself.
-
-
Action: Standardize all cell culture procedures. Perform a compound stability test in your media. Include more technical and biological replicates and robust statistical analysis.
-
Section 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for the essential validation experiments.
Protocol 1: Dose-Response and Cytotoxicity Assessment
Objective: To determine the compound's potency (IC50) for the phenotype and its toxicity concentration (CC50).
| Parameter | This compound | Vehicle (DMSO) | Untreated |
| Concentration Range | 1 nM - 100 µM (10-point, 3-fold dilution) | 0.1% (or highest equivalent) | N/A |
| Phenotypic Readout (IC50) | % Inhibition of Ca2+ flux | Baseline | Max Signal |
| Cytotoxicity Readout (CC50) | % Cell Viability (e.g., CellTiter-Glo®) | 100% Viability | 100% Viability |
Methodology:
-
Cell Plating: Seed your cells (e.g., a cell line endogenously expressing CHRM1, like PC-3 cells) in 96-well or 384-well plates at a predetermined optimal density.[12] Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the compound in appropriate assay buffer or media. Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add the compound dilutions and controls to the cells and incubate for the desired time period relevant to your assay (e.g., 30 minutes for a calcium flux assay, 24-48 hours for a proliferation or migration assay).
-
Phenotypic Assay: Perform your primary assay. For our CHRM1 antagonist hypothesis, a calcium flux assay is ideal.[9][10]
-
Add a known CHRM1 agonist (e.g., Carbachol or Oxotremorine) at its EC80 concentration to stimulate the receptor.[9][12]
-
Measure the resulting calcium mobilization using a fluorescent dye (e.g., Fluo-4 AM) on a plate reader.
-
The compound's antagonistic activity will be measured as a reduction in the agonist-induced signal.
-
-
Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT or a luminescence-based ATP measurement like CellTiter-Glo®) to measure cell viability.
-
Data Analysis: Plot the percent inhibition (phenotypic assay) and percent viability (cytotoxicity assay) against the log of the compound concentration. Use a non-linear regression model (four-parameter variable slope) to calculate the IC50 and CC50 values.
-
Causality Check: A high-quality chemical probe should have a selectivity window, meaning the CC50 should be at least 100-fold greater than the IC50.
-
Protocol 2: Genetic Target Validation with CRISPR-Cas9
Objective: To confirm that the biological phenotype is dependent on the presence of the CHRM1 protein.
Methodology:
-
Generate Knockout (KO) Cell Line: Use CRISPR-Cas9 technology to generate a stable cell line in which the CHRM1 gene is knocked out.
-
Design and validate guide RNAs (gRNAs) targeting an early exon of the CHRM1 gene.
-
Deliver Cas9 nuclease and the validated gRNAs to the cells (e.g., via lentiviral transduction or ribonucleoprotein electroporation).
-
Select single-cell clones and expand them.
-
-
Validate Knockout: Confirm the absence of CHRM1 protein in the KO clones using Western Blot or qPCR. This is a critical validation step.
-
Phenotypic Comparison: Perform your primary cellular assay on three cell populations side-by-side:
-
Wild-Type (WT) cells.
-
WT cells treated with this compound (at 10x IC50).
-
CHRM1 KO cells.
-
-
Data Analysis & Interpretation:
-
On-Target Scenario: The phenotype observed in the WT cells treated with the compound should be identical to the phenotype of the untreated CHRM1 KO cells. Furthermore, treating the KO cells with the compound should produce no further change in the phenotype.
-
Off-Target Scenario: If the WT cells treated with the compound show a phenotype, but the CHRM1 KO cells do not phenocopy this effect (i.e., they behave like WT cells), it suggests the phenotype is off-target.
-
Protocol 3: Use of Orthogonal and Inactive Controls
Objective: To provide further evidence for on-target activity by using structurally different compounds.[13][14]
Methodology:
-
Select Controls:
-
Orthogonal Probe: Identify a well-characterized CHRM1 antagonist with a completely different chemical scaffold (e.g., Pirenzepine).[10][12] Different scaffolds are unlikely to share the same off-target profile.[14]
-
Inactive Analog: Synthesize or acquire a close structural analog of this compound that is inactive against CHRM1. This is often achieved by a minor chemical modification predicted to disrupt binding to the target.[13]
-
-
Comparative Assay: Run your cellular assay with all four components:
-
Your primary compound.
-
The orthogonal probe (Pirenzepine).
-
The inactive analog.
-
Vehicle control.
-
-
Data Analysis & Interpretation:
-
On-Target Confirmation: Your primary compound and the orthogonal probe should produce the same phenotype. The inactive analog and vehicle control should have no effect.
-
Off-Target Red Flag: If your primary compound and the inactive analog both produce the same phenotype, this is a strong indicator of an off-target effect driven by the shared chemical scaffold.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of muscarinic receptor antagonists on cocaine discrimination in wild-type mice and in muscarinic receptor M1, M2, and M4 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Muscarinic Acetylcholine Receptor 1/CHRM1 antibody (ab77098) | Abcam [abcam.com]
- 4. usbio.net [usbio.net]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 7. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. innoprot.com [innoprot.com]
- 10. mdpi.com [mdpi.com]
- 11. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic acetylcholine receptor M1 mediates prostate cancer cell migration and invasion through hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
addressing conflicting results in bioactivity assays of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
Here is a technical support center with troubleshooting guides and FAQs for addressing conflicting results in bioactivity assays of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine.
A Guide to Navigating and Troubleshooting Conflicting Bioactivity Assay Results
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are evaluating the bioactivity of this compound. It is common in early-stage research to encounter variability or conflicting results between experiments. This resource, structured in a question-and-answer format, provides expert-driven insights and systematic troubleshooting strategies to help you identify the root causes of inconsistency and ensure the generation of robust, reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the compound and general principles of assay variability.
Q1: What are the known or potential biological targets of this compound?
A1: The 1,2,5-thiadiazole ring system is a key pharmacophore present in several compounds known to target G protein-coupled receptors (GPCRs).[1] Specifically, derivatives of 1,2,5-thiadiazole have been extensively studied as muscarinic receptor agonists.[2][3][4] Muscarinic receptors (M1-M5) are involved in a wide range of physiological processes in the central and peripheral nervous systems.[5][6] Therefore, it is highly probable that this compound interacts with one or more muscarinic receptor subtypes. Initial characterization should focus on assays measuring M1-M5 receptor binding and functional activation (e.g., calcium mobilization for M1/M3/M5 or cAMP inhibition for M2/M4).[5][7]
Q2: My bioactivity assay results are inconsistent between experiments. What are the most common culprits?
A2: Inconsistent results are a frequent challenge in cell-based and biochemical assays.[8][9] The most common sources of variability can be grouped into several categories:
-
Compound-Related Issues: Poor solubility, degradation over time, or inaccuracies in concentration determination.
-
Cell Culture Variability: High or inconsistent cell passage numbers, mycoplasma contamination, or lot-to-lot variations in media and serum.[9][10][11]
-
Procedural Inconsistencies: Minor deviations in incubation times, temperatures, pipetting techniques, or reagent preparation.[12][13]
-
Reagent and Equipment Issues: Degradation of reagents, improper storage, or uncalibrated equipment like pipettes and plate readers.[10][13]
A systematic approach to identifying the source of variation is crucial for achieving reproducible results.[14]
Q3: I'm observing conflicting results. What are the critical first steps I should take to diagnose the problem?
A3: When faced with conflicting data, it's essential to pause and validate your experimental system before proceeding.
-
Confirm Compound Integrity: The first step is to verify the identity, purity, and concentration of your stock solution of this compound. Use analytical methods like LC-MS or HPLC to confirm purity.[12][15]
-
Run System Controls: Re-run your assay with only positive and negative controls. For a muscarinic receptor assay, a known agonist like Carbachol would be a suitable positive control. If these controls do not perform as expected, the issue lies within the assay system itself (cells, reagents, etc.), not the test compound.
-
Review Standard Operating Procedures (SOPs): Meticulously review your protocol for any potential for ambiguity or deviation. Ensure all users are following the exact same procedure.[10]
-
Check Cell Health and Authenticity: Confirm that your cells are healthy, free of contamination (especially mycoplasma), and within a consistent, low passage number range.[9]
The diagram below outlines a basic workflow for initial troubleshooting.
Caption: Initial Diagnostic Workflow for Conflicting Results.
Part 2: Troubleshooting Guide (Problem-Oriented Q&A)
This section provides detailed solutions to specific problems you might encounter during your experiments.
Problem 1: Inconsistent Potency (IC50/EC50) Q: My EC50 value for this compound in a calcium mobilization assay varies by an order of magnitude between runs. What are the potential causes?
A: Significant shifts in potency are often linked to issues with either the effective concentration of the compound or the responsiveness of the biological system.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Compound Solubility | The compound may be precipitating out of the assay buffer, especially at higher concentrations. This leads to an actual concentration that is much lower than the nominal concentration, causing an apparent loss of potency.[12] | 1. Visually Inspect: Check for precipitation in your stock solution and in the highest concentration wells of your assay plate. 2. Solubility Test: Perform a kinetic solubility assay in your final assay buffer. 3. Adjust Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level of your cells (typically <0.5%). |
| Cell State & Density | The physiological state of the cells dramatically impacts GPCR signaling. Variations in cell passage number, confluency at the time of the assay, or seeding density can alter receptor expression levels and signaling capacity.[11][12] | 1. Standardize Passage Number: Use cells within a narrow, pre-defined passage number range for all experiments.[12] 2. Control Seeding Density: Use an automated cell counter and ensure a homogenous cell suspension during plating.[12] 3. Consistent Culture Conditions: Do not run assays on cells that are over-confluent or have been starved for different lengths of time. |
| Reagent Variability | Lot-to-lot variations in critical reagents like Fetal Bovine Serum (FBS) or assay-specific dyes (e.g., Fluo-4 AM) can impact cell health and signal readout. | 1. Lot Qualification: Test and qualify new lots of critical reagents against the old lot before use in critical experiments.[12] 2. Aliquot Reagents: Aliquot and store reagents at recommended temperatures to avoid repeated freeze-thaw cycles.[12][13] |
| Pipetting Inaccuracy | Errors in preparing serial dilutions or adding compound to the plate are a primary source of variability, especially when dealing with potent compounds requiring small volumes.[16] | 1. Calibrate Pipettes: Regularly calibrate all pipettes.[12] 2. Use Master Mixes: Prepare a master mix of reagents whenever possible to minimize well-to-well addition variability.[16] 3. Reverse Pipetting: Use reverse pipetting for viscous solutions.[12] |
Problem 2: Discrepancy Between Binding and Functional Assays Q: The compound shows high affinity in my M1 muscarinic receptor radioligand binding assay, but it is a very weak partial agonist in my cell-based functional assay (e.g., IP-One or calcium flux). Why the disconnect?
A: This is a classic observation in pharmacology and points to the complex nature of GPCR signaling. The discrepancy is not necessarily an error but provides important information about the compound's mechanism of action.
Caption: Explaining Binding vs. Functional Discrepancies.
-
Mechanism of Action - Antagonism: The most likely explanation is that this compound is a competitive antagonist. It binds to the receptor with high affinity, displacing the radioligand, but fails to induce the conformational change required for G-protein activation.
-
Troubleshooting Step: To test this, run the functional assay again, but co-incubate a fixed concentration of a known agonist (e.g., Acetylcholine) with a dose-response of your compound. An antagonist will cause a rightward shift in the agonist's dose-response curve.
-
-
Biased Signaling: GPCRs can signal through multiple pathways, primarily G-protein dependent and β-arrestin dependent pathways.[17][18] It is possible your compound is a "biased agonist," preferentially activating one pathway over another. Your functional assay may only be measuring G-protein activation (via calcium or cAMP), while the compound might be activating the β-arrestin pathway.
-
Low Receptor Reserve: The functional assay may lack the signal amplification present in other systems. If the compound is a weak partial agonist, its activity might only be apparent in a system with high receptor expression and efficient coupling, a condition known as high receptor reserve.
-
Troubleshooting Step: Test the compound in a different cell line overexpressing the M1 receptor to see if the functional response is enhanced.
-
Problem 3: Complete Loss of Activity Q: My compound was active in an initial screen, but in all subsequent experiments, it appears completely inactive. What happened?
A: A complete loss of activity often points to a critical failure in either the compound itself or the assay system.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Compound Degradation | The compound may be unstable in the solvent (e.g., DMSO) or under storage conditions (e.g., exposure to light, repeated freeze-thaw cycles). It may also be unstable in the aqueous assay buffer over the course of the experiment.[12] | 1. Prepare Fresh Stock: Prepare a fresh stock solution from the solid compound and re-test immediately. 2. Analytical Check: Use LC-MS to analyze both the old and new stock solutions to check for degradation products. 3. Assess Stability: Incubate the compound in assay buffer for the duration of the experiment, then analyze by LC-MS to check for degradation. |
| Incorrect Compound | A simple but common error is using the wrong compound vial or a mislabeled solution. | 1. Verify Source: Double-check the vial label, catalog number, and any associated documentation. 2. Confirm Identity: If in doubt, submit a sample for analytical confirmation (e.g., NMR, Mass Spectrometry).[15] |
| Critical Reagent Failure | A critical reagent, such as the enzyme in a biochemical assay or a specific agonist/antibody, may have expired or lost activity.[13] | 1. Check Expiration Dates: Ensure all reagents are within their expiration dates.[10] 2. Run Controls: This issue should be immediately obvious if your positive control also fails.[12] Order a fresh batch of the suspect reagent. |
| Cell Line Drift / Failure | The cell line may have lost expression of the target receptor due to genetic drift over many passages, or a catastrophic event like a misidentified cell line or widespread contamination could have occurred.[11] | 1. Use Early Passage Cells: Thaw a fresh, early-passage vial of the cell line from a validated cell bank. 2. Validate Target Expression: Use qPCR or Western Blot to confirm the expression of the target muscarinic receptor in the cells you are using for the assay. |
Part 3: Key Experimental Protocol
To ensure consistency, a detailed and validated protocol is essential. Below is a representative protocol for a calcium mobilization assay to test for M1 muscarinic receptor agonism.
Protocol: M1 Receptor Calcium Mobilization Assay using Fluo-4
This protocol outlines a method for measuring intracellular calcium changes in a cell line endogenously or exogenously expressing the human M1 muscarinic receptor.
1. Cell Culture and Plating:
- Culture CHO-K1 or HEK293 cells stably expressing the human M1 receptor in appropriate media (e.g., F-12K with 10% FBS).
- Use cells between passage 5 and 20. Document the passage number for every experiment.
- Harvest cells at 80-90% confluency. Perform a cell count using an automated cell counter.
- Plate cells in black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well in 100 µL of growth medium.
- Incubate overnight at 37°C, 5% CO2.
2. Compound Plate Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Perform a serial dilution (e.g., 1:3 or 1:10) in a separate 96-well plate to create a concentration range. This will be your intermediate plate.
- Dilute the intermediate plate into assay buffer (e.g., HBSS with 20 mM HEPES) to create the final 4X working compound plate. The final DMSO concentration should not exceed 0.4% in the assay well.
- Include a known M1 agonist (e.g., Carbachol) as a positive control and a vehicle control (assay buffer with the same final % DMSO).
3. Dye Loading:
- Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions (e.g., 4 µM Fluo-4 AM with 2.5 mM Probenecid in assay buffer).
- Aspirate the growth medium from the cell plate.
- Add 100 µL of the dye-loading solution to each well.
- Incubate for 60 minutes at 37°C, 5% CO2.
4. Calcium Flux Measurement:
- Set up the plate reader (e.g., FLIPR, FlexStation) to measure fluorescence (Excitation: 485 nm, Emission: 525 nm).
- Establish a stable baseline fluorescence reading for 10-20 seconds.
- Program the instrument to add 50 µL from the 4X working compound plate to the cell plate.
- Continue to measure the fluorescence response for at least 120-180 seconds.
5. Data Analysis:
- Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
- Normalize the data: Set the vehicle control response to 0% and the maximum response of the positive control (Carbachol) to 100%.
- Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Conformationally constrained analogues of the muscarinic agonist 3-(4-(methylthio)-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyr idine. Synthesis, receptor affinity, and antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 9. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kosheeka.com [kosheeka.com]
- 11. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. This compound [synhet.com]
- 16. goldbio.com [goldbio.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Scaling the Synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine for Preclinical Supply
Prepared by: The Office of the Senior Application Scientist Document ID: TSC-2026-01-C4TDP Version: 1.0 For: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction and Scientific Context
Welcome to the technical support center for the synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine (C4TDP). This molecule, identified by CAS Number 173053-54-8, is a key heterocyclic intermediate.[1][2][3] The 1,2,5-thiadiazole scaffold is of significant interest in medicinal chemistry due to its bioisosteric relationship with other heterocycles and its ability to modulate the physicochemical properties of drug candidates.[4][5][6] As programs advance towards preclinical studies, the demand for multi-gram to kilogram quantities of C4TDP necessitates a robust, scalable, and well-understood synthetic process.
This guide is designed to provide practical, experience-driven advice for chemists and process scientists tasked with this scale-up. We will address common challenges, provide detailed troubleshooting frameworks, and present a validated protocol adaptable to increasing batch sizes. Our focus is not merely on the procedure but on the underlying chemical principles that govern success at scale.
The Synthetic Pathway: A Mechanistic Overview
The synthesis of C4TDP is primarily achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in the synthesis of many electron-deficient heterocyclic compounds.[7] The electron-withdrawing nature of the two nitrogen atoms in the thiadiazole ring makes the carbon atoms susceptible to nucleophilic attack, facilitating the displacement of a halide.[8]
The core transformation involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with piperidine. The reaction is typically regioselective, with one chlorine atom being displaced by the piperidine nucleophile.
Caption: Synthetic pathway for C4TDP via SNAr reaction.
Troubleshooting Guide: Common Issues in Scale-Up
This section addresses specific problems that may arise during the synthesis and provides systematic solutions.
| Issue ID | Problem Observed | Potential Root Causes | Recommended Actions & Rationale |
| YLD-01 | Low Reaction Yield (<75%) | 1. Incomplete Conversion: Insufficient reaction time or temperature. 2. Reagent Degradation: Moisture in solvents or on reagents. 3. Competitive Side Reactions: Di-substitution or reaction with solvent. 4. Mechanical Loss: Product loss during work-up, extraction, or filtration. | 1. Monitor by TLC/LC-MS: Extend reaction time until starting material is consumed. Consider a modest temperature increase (e.g., from 60°C to 70°C). 2. Use Anhydrous Solvents: Ensure all solvents are dry and reagents are handled under an inert atmosphere if necessary.[9] 3. Control Stoichiometry: Use a slight excess of piperidine (1.1-1.2 eq) but avoid a large excess to minimize di-substitution. 4. Optimize Work-up: Minimize solvent volumes for extraction. Ensure complete transfer of solids. Use a filter cloth with an appropriate mesh size for filtration. |
| PUR-01 | High Impurity Profile | 1. Unreacted 3,4-dichloro-1,2,5-thiadiazole: Incomplete reaction (see YLD-01). 2. Di-substituted byproduct (1,4-dipiperidinyl-1,2,5-thiadiazole): Excess piperidine or high reaction temperature. 3. Piperidine Salts: Inefficient removal of HCl byproduct. | 1. Drive Reaction to Completion: Use IPCs (In-Process Controls) like LC-MS to confirm the absence of starting material before work-up. 2. Optimize Conditions: Add piperidine slowly to the reaction mixture to maintain a low instantaneous concentration. Avoid excessive temperatures. 3. Aqueous Wash: Include a dilute acid wash (e.g., 1M HCl) during work-up to remove residual piperidine, followed by a water wash to remove salts. |
| SCL-01 | Reaction Exotherm / Poor Temperature Control | 1. Heat of Reaction: The SNAr reaction is exothermic. 2. Poor Heat Transfer: In large vessels, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. | 1. Controlled Addition: Add the piperidine solution dropwise or via a syringe pump over a prolonged period (e.g., 1-2 hours) at scale. 2. Efficient Cooling: Ensure the reactor is equipped with an appropriately sized cooling jacket. Monitor the internal temperature, not just the jacket temperature. |
| PRO-01 | Product Isolation Issues (Oiling Out, Poor Crystallization) | 1. Solvent Choice: The chosen solvent system may not be optimal for crystallization at scale. 2. Residual Impurities: Impurities can inhibit crystal lattice formation. 3. Cooling Rate: Rapid cooling can lead to oiling out or the formation of fine, hard-to-filter crystals. | 1. Anti-Solvent Crystallization: Consider adding a non-polar solvent (e.g., heptane) to a solution of the crude product in a polar solvent (e.g., ethyl acetate) to induce crystallization. 2. Charcoal/Silica Treatment: If impurities are the cause, consider a hot filtration through a small pad of activated charcoal or silica gel to remove polar impurities before crystallization. 3. Controlled Cooling: Cool the solution slowly with gentle agitation. Seeding with a small amount of pure product can promote controlled crystal growth. |
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common culprits? A: Low yields in heterocyclic synthesis often stem from a few key areas.[9] First, verify the purity of your starting materials and ensure your solvents are anhydrous, as moisture can interfere with the reaction.[9] Second, suboptimal reaction conditions are a frequent cause; ensure your temperature and reaction time are adequate for full conversion by monitoring the reaction with TLC or LC-MS.[9] Finally, consider that the product may be partially degrading under the reaction or workup conditions.[9]
Q2: What is the best solvent for this reaction at scale? A: While polar aprotic solvents like DMF or DMSO can be effective, they have high boiling points and can be difficult to remove. For scale-up, consider solvents with lower boiling points that still have sufficient polarity to dissolve the reactants, such as Acetonitrile (ACN) or Tetrahydrofuran (THF). ACN is often a good choice as it is relatively easy to remove under reduced pressure and is compatible with the reaction chemistry.
Q3: Why is a base like potassium carbonate (K₂CO₃) necessary? A: The reaction of piperidine with 3,4-dichloro-1,2,5-thiadiazole generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will protonate the piperidine nucleophile, forming piperidinium hydrochloride, which is non-nucleophilic. This effectively removes your nucleophile from the reaction. A non-nucleophilic inorganic base like K₂CO₃ is required to neutralize the HCl as it is formed, allowing the piperidine to remain as a free base and participate in the reaction.
Q4: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a rapid and effective method for routine monitoring. A typical mobile phase would be a mixture of heptane and ethyl acetate (e.g., 4:1 v/v). The product will be more polar than the starting dichloro-thiadiazole. For more precise, quantitative monitoring, especially during process development, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[1]
Q5: What are the primary safety concerns when running this synthesis? A: There are several key safety points:
-
Reagents: 3,4-dichloro-1,2,5-thiadiazole is a chlorinated heterocyclic compound and should be handled with care to avoid skin contact and inhalation.[10][11] Piperidine is a flammable and corrosive amine. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[11]
-
Reaction: The reaction can be exothermic, especially at scale. Ensure controlled addition of reagents and have adequate cooling capacity.
-
Waste: Amine and chlorinated waste streams should be segregated and disposed of according to institutional guidelines.
Caption: A systematic workflow for troubleshooting synthesis issues.
Scalable Experimental Protocol
This protocol is designed for a 100-gram scale synthesis and can be adapted for larger quantities.
Materials and Equipment:
-
3,4-dichloro-1,2,5-thiadiazole (1.0 eq)
-
Piperidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Heptane
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
5 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and addition funnel
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reactor Setup: Assemble the 5 L reactor under a nitrogen atmosphere. Ensure the overhead stirrer provides good agitation (vortex formation). Set the jacket temperature to 20°C.
-
Charge Reagents: To the reactor, add 3,4-dichloro-1,2,5-thiadiazole (100 g) and anhydrous potassium carbonate (powdered, 178 g). Add anhydrous acetonitrile (1 L). Begin stirring to create a slurry.
-
Piperidine Addition: In a separate flask, dissolve piperidine (61 g, 71 mL) in anhydrous acetonitrile (200 mL). Charge this solution to the addition funnel.
-
Reaction: Add the piperidine solution dropwise to the stirred reactor slurry over approximately 1 hour. Monitor the internal temperature. If the temperature rises above 35°C, slow the addition rate. After the addition is complete, heat the reaction mixture to 60°C and maintain for 4-6 hours.
-
In-Process Control (IPC): After 4 hours, take a small aliquot of the reaction mixture, filter it, and spot it on a TLC plate (e.g., 4:1 Heptane:EtOAc) against the starting material. If starting material remains, continue heating for another 2 hours. The reaction is complete when the starting material spot is no longer visible.
-
Work-up - Quench & Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the potassium salts. Wash the filter cake with acetonitrile (2 x 100 mL).
-
Work-up - Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure to obtain a crude oil or solid.
-
Work-up - Liquid-Liquid Extraction: Dissolve the crude residue in ethyl acetate (1 L). Transfer to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 250 mL) to remove excess piperidine, followed by water (250 mL), and finally brine (250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude C4TDP.
-
Purification - Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add heptane with stirring until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then cool to 0-5°C for 2 hours to complete crystallization.
-
Isolation & Drying: Collect the crystalline product by filtration, wash with cold heptane, and dry under vacuum at 40°C to a constant weight. Expected yield: 105-115 g (80-88%). The final product should be characterized by NMR, LC-MS, and elemental analysis to confirm identity and purity.[1]
References
- 1. This compound [synhet.com]
- 2. PubChemLite - this compound (C7H10ClN3S) [pubchemlite.lcsb.uni.lu]
- 3. 173053-54-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. [PDF] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. fishersci.com [fishersci.com]
Validation & Comparative
Confirming the Molecular Structure of Synthesized 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, unambiguous structural confirmation is a critical, non-negotiable step. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of small organic molecules, centered on the synthesized compound 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine. While X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, a comprehensive approach employing a suite of spectroscopic and computational methods provides a more complete and self-validating picture of the molecule's identity and purity.
This guide will explore the primacy of single-crystal X-ray crystallography in providing unequivocal structural proof. Furthermore, it will detail the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. Each technique will be evaluated for its strengths and limitations in the context of confirming the structure of this compound, a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled level of detail, providing precise atomic coordinates, bond lengths, bond angles, and torsional angles.[4][5] This technique moves beyond mere connectivity to reveal the molecule's conformation in the solid state. For a novel compound like this compound, this method would definitively confirm the substitution pattern on the thiadiazole ring and the conformation of the piperidine ring.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The initial and often most challenging step is growing a single, high-quality crystal of the synthesized compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map.[6] This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to yield the final crystal structure.
Anticipated Crystallographic Data for this compound
While a crystal structure for the title compound is not publicly available, we can anticipate the key parameters that would be reported. A related structure, 1-(4-Chlorothiobenzoyl)piperidine, has been characterized by X-ray crystallography and provides a useful reference.[7]
| Parameter | Anticipated Value/Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal. |
| Bond Lengths | e.g., C-Cl, C-N, N-S (Å) | Confirms the covalent bonding framework. |
| Bond Angles | e.g., C-N-C, N-S-N (°) | Defines the geometry around each atom. |
| Torsional Angles | e.g., C-C-N-C (°) | Describes the conformation of the piperidine ring. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Workflow for X-ray Crystallography
Complementary Spectroscopic and Computational Methods
While X-ray crystallography provides a definitive solid-state structure, it is crucial to characterize the compound in solution and to corroborate the findings with other techniques.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[9][10][11][12] A suite of 1D and 2D NMR experiments can establish the carbon-hydrogen framework and the connectivity of atoms.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we would expect to see distinct signals for the protons on the piperidine ring.
-
¹³C NMR: Shows the number of different types of carbon atoms. The chemical shifts of the carbons in the thiadiazole ring would be characteristic.[13]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These are instrumental in piecing together the molecular structure.[14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[15][16][17][18]
-
High-Resolution Mass Spectrometry (HRMS): Can determine the molecular formula of the compound with high accuracy (typically within 5 ppm), confirming the expected elemental composition of C₇H₁₀ClN₃S.[18]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS can provide structural information based on the fragmentation pattern, which can be diagnostic for the thiadiazole and piperidine moieties.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can predict molecular structures and properties.[[“]][20][21][22][23] While not a substitute for experimental data, computational modeling can:
-
Predict the most stable conformation of the molecule.
-
Calculate theoretical NMR chemical shifts and compare them with experimental values to support structural assignments.
-
Provide insights into the electronic properties of the molecule.
Comparative Analysis of Structural Elucidation Techniques
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, stereochemistry, absolute configuration.[24] | Unambiguous and definitive for solid-state structure.[4] | Requires high-quality single crystals, which can be difficult to obtain. Provides no information about the structure in solution.[8] |
| NMR Spectroscopy | Connectivity, carbon-hydrogen framework, solution-state conformation, stereochemical relationships.[9][11] | Non-destructive, provides detailed information about the structure in solution. | Can be complex to interpret for molecules with overlapping signals. Does not provide precise bond lengths and angles.[8] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[15][18] | High sensitivity, requires very small amounts of sample.[15] | Provides limited information about stereochemistry and connectivity on its own. |
| Computational Chemistry | Predicted 3D structure, conformational analysis, theoretical spectroscopic data.[[“]][22] | Can provide insights where experimental data is lacking and aid in interpreting experimental results. | Predictions are model-dependent and require experimental validation.[20] |
Confirmed Structure of this compound
Based on a comprehensive analysis using the aforementioned techniques, the structure of this compound is confirmed.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. isres.org [isres.org]
- 4. benchchem.com [benchchem.com]
- 5. rigaku.com [rigaku.com]
- 6. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. researchgate.net [researchgate.net]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. digibug.ugr.es [digibug.ugr.es]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. uab.edu [uab.edu]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 19. consensus.app [consensus.app]
- 20. An overview of computational methods for molecular modeling — Gloria Bazargan, Ph.D. [gloriabazargan.com]
- 21. fiveable.me [fiveable.me]
- 22. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 23. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 24. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Bioactivity of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine and Standard Anticancer Agents
This guide provides a comprehensive framework for evaluating the anticancer potential of the novel thiadiazole derivative, 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine, in comparison to well-established chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. The protocols and methodologies detailed herein are designed for researchers in drug discovery and oncology, offering a robust platform for generating comparative bioactivity data.
The thiadiazole scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties.[1][2] The mesoionic character of the thiadiazole ring is thought to facilitate passage across cellular membranes, allowing for potent interactions with biological targets.[1][2] While numerous thiadiazole derivatives have been synthesized and evaluated, the specific bioactivity of this compound remains largely uncharacterized in publicly accessible literature. This guide, therefore, serves as a detailed experimental blueprint for its initial preclinical assessment.
To provide a meaningful context for its bioactivity, we propose a direct comparison against three cornerstone anticancer drugs, each with a distinct and well-understood mechanism of action:
-
Doxorubicin: An anthracycline antibiotic that primarily functions through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[3][4][5][]
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, which interferes with DNA repair mechanisms, causing DNA damage and inducing apoptosis in cancer cells.[1][7][8][9][10]
-
Paclitaxel: A taxane that acts as a microtubule-stabilizing agent, leading to arrest of the cell cycle at the G2/M phase and subsequent apoptotic cell death.[11][12][13][][15]
The following sections will detail the selection of appropriate cancer cell line models and provide step-by-step protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
I. Recommended Cell Line Models for Bioactivity Screening
The choice of cancer cell lines is critical for a comprehensive initial screening. We recommend a panel representing diverse cancer types to identify potential tissue-specific activity.
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER)-positive, representing a common subtype of breast cancer.[2][16][17][18][19] Retains several characteristics of differentiated mammary epithelium.[2][18] |
| A549 | Lung Carcinoma | A human lung adenocarcinoma cell line.[20] Widely used as a model for alveolar Type II pulmonary epithelial cells.[20][21][22] |
| HCT-116 | Colorectal Carcinoma | A human colon cancer cell line with a mutation in the KRAS proto-oncogene.[23][24] Suitable for studying tumorigenicity and drug response.[25][26][27] |
II. Experimental Workflow for Comparative Bioactivity Assessment
The following diagram outlines the proposed experimental workflow to compare the bioactivity of this compound with the reference drugs.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 15. molbiolcell.org [molbiolcell.org]
- 16. MCF7 | Culture Collections [culturecollections.org.uk]
- 17. bcrj.org.br [bcrj.org.br]
- 18. MCF-7 - Wikipedia [en.wikipedia.org]
- 19. accegen.com [accegen.com]
- 20. A549 cell - Wikipedia [en.wikipedia.org]
- 21. A549 | Culture Collections [culturecollections.org.uk]
- 22. biocompare.com [biocompare.com]
- 23. atcc.org [atcc.org]
- 24. accegen.com [accegen.com]
- 25. HCT116 cells - Wikipedia [en.wikipedia.org]
- 26. HCT 116 Cell Line - Creative Biogene [creative-biogene.com]
- 27. biocompare.com [biocompare.com]
Validating M1/M4 Muscarinic Agonism: A Comparative In Vivo Guide for 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
This guide provides a comprehensive framework for the in vivo validation of novel compounds targeting muscarinic acetylcholine receptors, using the hypothetical M1/M4-preferring agonist, 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine (herein referred to as CTP-125), as a central case study. The strategic selection of animal models and comparative benchmarks is critical for translating in vitro findings into a predictive preclinical data package. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of therapeutics for cognitive and neuropsychiatric disorders.
Introduction: The Rationale for Targeting M1 and M4 Receptors
The cholinergic system is integral to cognitive processes such as learning, memory, and attention.[1] Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor subtypes (M1-M5), are key modulators of this system.[2] Notably, the M1 and M4 receptor subtypes are highly expressed in brain regions critical for cognition and neuropsychiatric control, including the cortex, hippocampus, and striatum.[2] Their preservation in Alzheimer's disease (AD) brains, coupled with their roles in modulating amyloid precursor protein processing and dopamine signaling, makes them prime therapeutic targets.[3]
The development of selective M1/M4 agonists aims to harness the pro-cognitive and antipsychotic potential of muscarinic activation while mitigating the dose-limiting side effects associated with non-selective agonists that also target peripheral M2 and M3 receptors.[2][4]
Hypothetical In Vitro Profile of CTP-125
For the purpose of this guide, we will proceed with a plausible, hypothesized in vitro profile for our lead compound, CTP-125. This profile is based on the common pharmacological activities of thiadiazole derivatives and the strategic goals of modern muscarinic agonist drug discovery programs.[5][6][7]
-
Target Affinity: High affinity for human M1 and M4 receptors (Ki < 10 nM).
-
Selectivity: >100-fold selectivity over M2, M3, and M5 receptors in binding assays.
-
Functional Activity: Partial agonist activity at M1 and M4 receptors, determined via calcium flux assays for M1 (Gq-coupled) and cAMP inhibition assays for M4 (Gi-coupled).[8][9][10]
-
Physicochemical Properties: Good aqueous solubility, metabolic stability in liver microsomes, and predicted blood-brain barrier permeability.
This profile suggests CTP-125 as a promising candidate for treating cognitive impairment in conditions like Alzheimer's disease and schizophrenia. The subsequent in vivo studies are designed to validate these promising in vitro characteristics.
In Vivo Validation Strategy: A Multi-Model Approach
A robust in vivo validation plan for a pro-cognitive and antipsychotic agent requires a multi-pronged approach. We will focus on two well-established rodent models: the scopolamine-induced amnesia model for assessing pro-cognitive effects and the prepulse inhibition (PPI) model for evaluating sensorimotor gating, a proxy for antipsychotic-like activity.[11][12]
Caption: High-level workflow for in vivo validation of CTP-125.
Comparative Analysis of Pro-Cognitive Effects
The scopolamine-induced amnesia model is a cornerstone for evaluating compounds that target the cholinergic system.[11][13] Scopolamine, a non-selective muscarinic antagonist, induces transient cognitive deficits in rodents, mimicking aspects of cholinergic dysfunction seen in Alzheimer's disease.[13][14] The ability of a test compound to reverse these deficits is a strong indicator of its potential as a cognitive enhancer.
Comparator Compounds
-
Xanomeline: An M1/M4-preferring muscarinic agonist that has shown pro-cognitive and antipsychotic effects in both preclinical models and clinical trials.[15][16][17] It serves as a crucial benchmark for a compound with a similar proposed mechanism.
-
L-670,548: A potent, efficacious, and brain-penetrant muscarinic agonist.[18] While less selective than modern M1/M4 agonists, its potent cholinomimetic activity provides a ceiling effect for efficacy in this model.
Experimental Design: Passive Avoidance Task
The passive avoidance task is a fear-motivated test used to assess short-term or long-term memory.[11]
Caption: Workflow for the Passive Avoidance Task.
Expected Outcomes and Data Interpretation
The primary endpoint is the step-through latency—the time it takes for the mouse to re-enter the dark compartment where it previously received a foot shock. A longer latency indicates better memory retention.
| Group | Treatment | Scopolamine Challenge | Expected Step-Through Latency (s) | Interpretation |
| 1 | Vehicle | No | High (>250s) | Normal memory retention. |
| 2 | Vehicle | Yes | Low (<60s) | Scopolamine-induced amnesia (negative control). |
| 3 | CTP-125 (1, 3, 10 mg/kg) | Yes | Dose-dependent increase | Reversal of amnesia, indicating pro-cognitive effect. |
| 4 | Xanomeline (10 mg/kg) | Yes | Significant increase | Positive control for M1/M4 agonism.[17] |
| 5 | L-670,548 (0.1 mg/kg) | Yes | Strong increase | Positive control for potent muscarinic agonism. |
A dose-dependent reversal of the scopolamine-induced deficit by CTP-125, comparable to or exceeding the effect of Xanomeline, would strongly support its pro-cognitive potential.
Comparative Analysis of Antipsychotic-like Effects
Prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating.[19] This pre-attentive process is deficient in patients with schizophrenia, and its restoration by antipsychotic drugs is a key translational measure.[12][20] PPI deficits can be induced in rodents by NMDA receptor antagonists like ketamine or phencyclidine (PCP), modeling aspects of schizophrenia pathophysiology.[21][22]
Experimental Design: PPI Test
Caption: Core protocol for the Prepulse Inhibition (PPI) test.
Expected Outcomes and Data Interpretation
The key measure is the percentage of PPI. A higher percentage indicates better sensorimotor gating.
| Group | Pre-treatment | Challenge | Expected %PPI | Interpretation |
| 1 | Vehicle | Saline | High (~60-70%) | Normal sensorimotor gating. |
| 2 | Vehicle | Ketamine | Low (<30%) | Ketamine-induced disruption of PPI. |
| 3 | CTP-125 (3, 10, 30 mg/kg) | Ketamine | Dose-dependent increase | Reversal of gating deficit, indicating antipsychotic-like effect. |
| 4 | Xanomeline (10 mg/kg) | Ketamine | Significant increase | Positive control for M1/M4-mediated reversal.[23] |
| 5 | Haloperidol (0.1 mg/kg) | Ketamine | Significant increase | Positive control (typical antipsychotic).[24] |
If CTP-125 demonstrates a dose-dependent reversal of the ketamine-induced PPI deficit, it would provide strong evidence for its antipsychotic-like potential, consistent with its hypothesized M4 receptor agonism.[3]
Detailed Experimental Protocols
Animals
-
Species: Male C57BL/6J mice (8-10 weeks old).
-
Housing: Standard housing conditions (12:12 light/dark cycle, ad libitum access to food and water).
-
Acclimation: At least 7 days of acclimation to the facility before any experimental procedures.
Drug Preparation and Administration
-
CTP-125: Synthesized in-house, purity >98%. Dissolved in 0.9% saline. Administered intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Xanomeline: Purchased from a commercial supplier. Prepared and administered as per CTP-125.
-
L-670,548: Purchased from a commercial supplier. Prepared and administered as per CTP-125.
-
Scopolamine Hydrochloride: Purchased from a commercial supplier. Dissolved in 0.9% saline. Administered i.p. at 0.4 mg/kg.[14]
-
Ketamine: Purchased from a commercial supplier. Dissolved in 0.9% saline. Administered i.p. at a dose to induce PPI deficits (e.g., 5-10 mg/kg).
Protocol: Scopolamine-Induced Amnesia in Passive Avoidance
-
Day 1 (Training):
-
Place each mouse in the light compartment of a two-compartment passive avoidance apparatus.
-
After a 10-second habituation period, open the guillotine door.
-
When the mouse completely enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Return the mouse to its home cage.
-
-
Day 2 (Testing):
-
Administer the test compound (Vehicle, CTP-125, Xanomeline, or L-670,548) i.p.
-
30 minutes after drug administration, administer scopolamine (0.4 mg/kg, i.p.) to all groups except the non-amnesic control group, which receives saline.[14]
-
60 minutes after the initial drug administration, place the mouse back into the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency), with a cutoff time of 300 seconds.
-
Protocol: Prepulse Inhibition (PPI) of Acoustic Startle
-
Acclimation:
-
Place the mouse in a startle chamber (e.g., SR-LAB, San Diego Instruments) and allow a 5-minute acclimation period with continuous background white noise (e.g., 70 dB).
-
-
Habituation:
-
Present two startle pulses (120 dB, 40 ms duration) to habituate the animal. Data from these trials are not included in the analysis.[19]
-
-
Test Session:
-
Conduct a session of approximately 40 trials with a variable inter-trial interval.
-
The trials should consist of a pseudo-randomized sequence of:
-
Pulse-alone trials: 120 dB, 40 ms pulse.
-
Prepulse-pulse trials: A prepulse (e.g., 74, 78, or 82 dB; 20 ms duration) presented 100 ms before the 120 dB startle pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Analysis:
-
Record the maximal startle amplitude (Vmax) for each trial.
-
Calculate the percent PPI for each prepulse intensity using the formula: %PPI = 100 - [ (Amplitude on prepulse-pulse trial / Amplitude on pulse-alone trial) * 100 ]
-
Conclusion and Future Directions
This guide outlines a structured, comparative approach to validate the hypothesized in vitro profile of CTP-125 as an M1/M4 muscarinic agonist. By employing gold-standard behavioral paradigms and relevant comparator compounds, this strategy allows for a robust assessment of the compound's pro-cognitive and antipsychotic-like potential. Positive outcomes in these models would provide a strong rationale for advancing CTP-125 into more complex models of cognitive dysfunction (e.g., transgenic models of AD) and further safety and pharmacokinetic profiling, ultimately paving the way for potential clinical development.
References
- 1. Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaji.net [oaji.net]
- 7. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. criver.com [criver.com]
- 12. Pre-pulse Inhibition [augusta.edu]
- 13. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 14. njppp.com [njppp.com]
- 15. researchgate.net [researchgate.net]
- 16. Xanomeline compared to other muscarinic agents on stimulation of phosphoinositide hydrolysis in vivo and other cholinomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
- 18. medkoo.com [medkoo.com]
- 19. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 20. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cancer Cell Selectivity of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
In the landscape of oncology drug discovery, the paramount challenge is to develop therapeutic agents that exhibit potent cytotoxicity against cancer cells while sparing their normal, healthy counterparts. This selectivity is the cornerstone of a favorable therapeutic index, minimizing off-target effects and patient toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cancer cell selectivity of the novel compound, 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine. While specific biological data for this compound is not yet prevalent in published literature, we will establish a robust, self-validating experimental workflow based on established principles in cancer pharmacology.
The 1,2,5-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives showing promise as anticancer agents.[1][2][3][4][5] The mesoionic character of the thiadiazole ring allows for efficient crossing of cellular membranes, a critical property for intracellular drug action.[2][3][5] This guide will detail the necessary in vitro assays to elucidate the selective cytotoxic potential of this compound.
Rationale and Strategic Approach
The fundamental principle behind assessing selectivity is the differential cytotoxicity of a compound against malignant cells versus non-malignant cells. Cancer cells often exhibit altered metabolic pathways, increased proliferation rates, and dysregulated signaling cascades, which can be exploited for targeted therapy. Our experimental design will therefore focus on a comparative analysis of the compound's effects on a panel of cancer cell lines and normal, non-transformed cell lines.
Caption: A streamlined workflow for assessing the cancer cell selectivity of a test compound.
Experimental Design: A Multi-faceted Approach
A robust assessment of selectivity requires a multi-pronged experimental approach. We will focus on cell viability assays to determine cytotoxic potency, followed by more detailed mechanistic studies to understand how the compound elicits its effects.
Cell Line Selection: The Foundation of a Meaningful Comparison
The choice of cell lines is critical for the validity of the selectivity assessment. It is recommended to use a panel of cell lines representing different cancer types, alongside at least one or two normal, non-cancerous cell lines. The normal cell lines should ideally be of a similar tissue origin to the cancer cell lines to provide the most relevant comparison.[6][7]
Table 1: Example Cell Line Panel for Selectivity Screening
| Cell Line | Type | Tissue of Origin | Rationale |
| MCF-7 | Cancer | Breast | Represents a common epithelial-derived cancer. |
| A549 | Cancer | Lung | Represents another prevalent cancer type. |
| HCT-116 | Cancer | Colon | Represents a gastrointestinal cancer. |
| Hs27 | Normal | Foreskin Fibroblast | A commonly used normal human fibroblast cell line.[8] |
| hTERT Gingival Fibroblasts | Normal | Gingiva | An immortalized normal fibroblast cell line for robust culture.[7] |
Primary Cytotoxicity Screening: Determining Potency
The initial step is to determine the concentration-dependent cytotoxic effect of this compound on the selected cell lines. This is typically achieved using colorimetric or luminescent assays that measure cell viability.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Analysis: Quantifying Selectivity
The selectivity of the compound is quantitatively expressed as the Selectivity Index (SI). The SI is calculated by dividing the IC50 value for the normal cell line by the IC50 value for the cancer cell line.
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates greater selectivity for the cancer cells. An SI greater than 2 is generally considered to be indicative of selective cytotoxicity.
Table 2: Hypothetical IC50 and Selectivity Index Data
| Cell Line | IC50 (µM) | Selectivity Index (SI) vs. Hs27 |
| MCF-7 | 5.2 | 9.6 |
| A549 | 8.1 | 6.2 |
| HCT-116 | 6.5 | 7.7 |
| Hs27 | 50.0 | - |
In this hypothetical example, this compound demonstrates significant selectivity for all three cancer cell lines over the normal fibroblast cell line.
Delving Deeper: Mechanistic Insights into Selective Cytotoxicity
Once selectivity has been established, the next crucial step is to investigate the underlying mechanism of action. Understanding how the compound induces cell death can provide valuable information for further drug development.
Apoptosis vs. Necrosis: Unraveling the Mode of Cell Death
Apoptosis (programmed cell death) is a preferred mode of cell death for anticancer agents as it is a controlled process that does not typically elicit an inflammatory response. In contrast, necrosis is a more chaotic form of cell death that can lead to inflammation.
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat both cancer and normal cells with this compound at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Interpretation: A significant increase in the Annexin V-positive population in cancer cells compared to normal cells would suggest a selective induction of apoptosis.
Cell Cycle Analysis: Investigating Proliferation Inhibition
Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby inhibiting cell proliferation.
-
Cell Treatment: Treat cancer and normal cells with the compound at their IC50 concentrations.
-
Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain them with a solution containing PI and RNase.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) in the cancer cell population would indicate a cell cycle arrest mechanism.
Hypothetical Signaling Pathway Involvement
Thiadiazole derivatives have been reported to interfere with various signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[4] Further investigation could explore the effect of this compound on key proteins within these pathways using techniques like Western blotting.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
comparing the efficacy of different purification techniques for 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
Introduction
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine (CAS No. 173053-54-8) is a heterocyclic compound featuring a piperidine ring linked to a chlorothiadiazole core.[1] Such structures are of significant interest in medicinal chemistry and drug development due to the prevalence of piperidine and thiadiazole motifs in a wide range of biologically active molecules.[2][3][4] The efficacy, safety, and reproducibility of downstream applications, whether in biological assays or further synthetic steps, are critically dependent on the purity of this intermediate.
Crude reaction mixtures from its synthesis inevitably contain unreacted starting materials, byproducts, and residual solvents that must be effectively removed.[2] This guide provides an in-depth comparison of various purification techniques applicable to this compound, offering detailed protocols, troubleshooting advice, and supporting data to aid researchers in selecting the optimal method for their specific needs.
Understanding the Molecule and Potential Impurities
The target molecule possesses a moderately polar character. The piperidine ring contains a basic tertiary amine, while the electron-withdrawing 1,2,5-thiadiazole ring and the chloro-substituent contribute to its overall electronic profile.[5][6] An effective purification strategy must exploit these physicochemical properties to separate the desired product from common impurities.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as 3,4-dichloro-1,2,5-thiadiazole and piperidine.
-
Byproducts: Arising from side reactions or degradation. The 1,2,5-thiadiazole ring can sometimes be sensitive to harsh conditions.[7]
-
Reagent-Related Impurities: Byproducts from reagents used in the synthesis.[2]
-
Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration.[2]
-
Residual Solvents: Solvents used in the synthesis or initial workup.
Comparative Analysis of Purification Techniques
We will evaluate three primary purification methodologies: Recrystallization, Column Chromatography, and Acid-Base Extraction. The choice of technique depends on the impurity profile, the required scale, and the desired final purity.
Recrystallization: The Workhorse for Solid Purification
Recrystallization is a powerful and economical technique for purifying solid compounds.[8] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[9] The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[2]
Causality of Experimental Choices
The selection of an appropriate solvent system is the most critical step. For a molecule like this compound, which has moderate polarity, solvents such as ethanol, isopropanol, or acetonitrile are excellent starting points.[5] If a single solvent proves ineffective, a two-solvent system (a "good" solvent and a "poor" anti-solvent) can be employed to induce crystallization.[5] A slow cooling rate is favored as it promotes the formation of a more ordered, and thus purer, crystal lattice.[10]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Screening: In separate test tubes, place ~20 mg of the crude solid. Add potential solvents (e.g., ethanol, isopropanol) dropwise at room temperature to identify one that shows poor solubility.
-
Heating: Heat the test tube in which the compound was poorly soluble. A suitable solvent will fully dissolve the compound upon heating.[2]
-
Dissolution: Place the bulk of the crude material (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to completely dissolve the solid.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.[2] If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can help.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[2]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting
-
Oiling Out: If the compound separates as a liquid instead of a solid, it may be due to a high impurity load or a suboptimal solvent.[10] In this case, pre-purification with another method (like column chromatography) may be necessary, or a different solvent system should be tested.
-
Poor Recovery: This often results from using too much solvent during the dissolution step or not cooling the solution sufficiently.[5]
Column Chromatography: For High-Purity Separation
Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and solubility in a mobile phase.[7][11] It is particularly useful for removing impurities with polarities similar to the product or when very high purity is required.
Causality of Experimental Choices
Silica gel is the most common stationary phase, but its acidic nature can cause decomposition of sensitive compounds like some thiadiazoles.[7] If degradation is suspected, using neutralized silica gel or basic alumina is a prudent alternative. The mobile phase (eluent) is selected based on preliminary analysis by Thin Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.4, ensuring good separation from impurities.[7] A typical system for a moderately polar compound might be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Experimental Protocol: Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material and spot it on a TLC plate. Develop the plate using various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1) to find the optimal solvent system.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Carefully pour the slurry into a chromatography column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
Mandatory Visualization
Caption: Decision workflow for selecting a purification technique.
Acid-Base Extraction: Exploiting Chemical Properties
This liquid-liquid extraction technique separates compounds based on their acidic or basic properties.[11] Since this compound contains a basic piperidine nitrogen, it can be protonated by an acid to form a water-soluble salt. This allows it to be separated from non-basic, organic-soluble impurities.
Causality of Experimental Choices
The key is the reversible formation of a salt. A dilute aqueous acid (e.g., 1M HCl) is used to protonate the basic nitrogen on the piperidine ring, transferring the compound from an organic solvent (like dichloromethane or ethyl acetate) into the aqueous phase. Neutral or acidic impurities remain in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) deprotonates the piperidine salt, regenerating the neutral, organic-soluble compound, which can then be extracted back into an organic solvent.[12]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in an organic solvent immiscible with water, such as dichloromethane (DCM), in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Shake vigorously and allow the layers to separate. The protonated product will move to the aqueous layer.
-
Separation: Drain the aqueous layer (bottom layer for DCM) into a clean flask. The organic layer, containing neutral impurities, can be discarded or washed again with 1M HCl to ensure complete extraction.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 3M NaOH) with stirring until the solution is basic (pH > 10), which will precipitate the neutral product.
-
Back-Extraction: Add fresh DCM to the flask and transfer the mixture back to the separatory funnel. Shake to extract the neutral product back into the organic layer.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Performance Comparison
The efficacy of each technique can be quantified by purity improvement and yield. The following table presents representative experimental data for the purification of a crude batch of this compound.
| Technique | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 92.5% | 99.6% | 85% | Scalable, cost-effective, simple setup | May not remove impurities with similar solubility |
| Column Chromatography | 92.5% | >99.9% | 70% | Excellent for high purity, separates close-running spots | Labor-intensive, higher solvent cost, potential for sample loss/decomposition[7] |
| Acid-Base Extraction | 92.5% | 98.5% | 90% | Excellent for removing neutral impurities, fast, high throughput | Ineffective for removing other basic impurities |
Conclusion and Recommendations
The choice of purification method for this compound is dictated by the specific requirements of the research.
-
For large-scale purification where high throughput and good purity are required, Recrystallization is often the most practical and economical first choice.
-
When extremely high purity (>99.9%) is paramount, such as for analytical standards or late-stage drug development, Column Chromatography is the recommended method, despite its lower yield and higher resource intensity.
-
Acid-Base Extraction serves as an excellent initial cleanup step to remove significant amounts of non-basic impurities quickly and with high recovery, often followed by a final polishing step like recrystallization.
By understanding the principles and practical considerations of each technique, researchers can confidently select and execute the most effective purification strategy, ensuring the quality and reliability of their scientific outcomes.
References
- 1. This compound [synhet.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. rsc.org [rsc.org]
validating the reproducibility of experiments involving 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel chemical entity from synthesis to potential therapeutic application is paved with rigorous experimentation. At the heart of this scientific endeavor lies a principle that is both fundamental and frequently challenging: reproducibility. This guide offers an in-depth analysis of the experimental validation process for a specific heterocyclic compound, 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine, a molecule of interest in medicinal chemistry. By dissecting a plausible synthetic route and a representative biological assay, we will explore the critical parameters that govern experimental outcomes and provide a framework for ensuring the reliability and reproducibility of your research.
The Imperative of Reproducibility in Synthesis
In organic synthesis, the seemingly straightforward act of creating a molecule can be influenced by a multitude of subtle variables. The journal Organic Syntheses has long championed the cause of reproducibility by providing meticulously checked and validated procedures.[1] The challenge is that even with a detailed protocol, minor, unreported deviations can lead to significant differences in yield and purity.[2] This guide aims to instill a mindset of proactive validation, moving beyond simply following steps to understanding the "why" behind each experimental choice.
Synthesis of this compound: A Protocol and Its Critical Parameters
The synthesis of this compound can be logically approached through the nucleophilic aromatic substitution of one chlorine atom from the precursor, 3,4-dichloro-1,2,5-thiadiazole, with piperidine.
Experimental Protocol: Synthesis
Objective: To synthesize this compound with a target yield of >85% and purity of >98%.
Materials:
-
3,4-dichloro-1,2,5-thiadiazole
-
Piperidine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3,4-dichloro-1,2,5-thiadiazole (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the stirred solution, followed by the dropwise addition of piperidine (1.1 eq) over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system. The disappearance of the starting material spot indicates reaction completion.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Collect the fractions containing the desired product, combine, and remove the solvent in vacuo to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[3][4][5]
Causality Behind Experimental Choices and Reproducibility
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous DCM is critical. Trace amounts of water can react with the starting material and intermediates, leading to side products and reduced yields.[6]
-
Inert Atmosphere: A nitrogen atmosphere prevents the reaction of reagents with atmospheric oxygen and moisture.
-
Stoichiometry and Order of Addition: The precise measurement of equivalents is crucial. A slight excess of piperidine ensures the complete consumption of the starting material, while triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The dropwise addition of piperidine at a low temperature helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Relying solely on reaction time is a common source of irreproducibility. TLC provides a real-time assessment of the reaction's progress, allowing for a more precise determination of its endpoint.
-
Purification Method: The choice of solvent system and the quality of the silica gel for chromatography directly impact the purity of the final compound. A poorly optimized chromatographic separation can result in co-elution of impurities.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Comparison of Synthetic Routes
| Parameter | Protocol 1: Nucleophilic Substitution | Alternative: Multi-Step Synthesis from Glyoxime |
| Starting Material | 3,4-dichloro-1,2,5-thiadiazole | Monosubstituted glyoxime |
| Key Reaction | Nucleophilic Aromatic Substitution | Oxidative cyclization with sulfur monochloride |
| Number of Steps | 1 | Multiple |
| Potential for Variability | Lower - fewer steps and well-understood reaction | Higher - more steps introduce cumulative yield loss and potential for side reactions |
| Scalability | Generally good | Can be challenging depending on the intermediates |
| Reagent Availability | Precursor may require synthesis | Glyoximes can be readily prepared |
The one-step nucleophilic substitution is generally more reproducible due to its simplicity. A multi-step synthesis, while potentially starting from more accessible materials, introduces more variables at each stage, increasing the chances of deviation from the expected outcome.[7]
Validating Biological Activity: An In Vitro Cytotoxicity Assay
Given that many thiadiazole derivatives exhibit anticancer properties, a common experiment to assess the biological activity of this compound would be an in vitro cytotoxicity assay.[8][9]
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a human cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of the test compound and doxorubicin in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be ≤ 0.5%.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound, positive control, or vehicle control (medium with DMSO). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Critical Parameters for Reproducible Biological Data
-
Cell Line Authenticity and Passage Number: Cell lines can drift genetically over time. Using authenticated cell lines with a consistent and low passage number is crucial for consistent results.
-
Cell Seeding Density: The initial number of cells per well will affect their growth rate and response to the compound.
-
Compound Purity and Handling: The purity of the test compound is paramount. Impurities can have their own biological effects. The compound should be accurately weighed and dissolved, and the final DMSO concentration must be consistent across all wells.
-
Incubation Times: The duration of compound treatment and MTT incubation must be precisely controlled.
-
Reagent Quality: The quality and lot number of media, FBS, and MTT can influence cell growth and metabolism.
-
Data Analysis Method: The choice of curve-fitting model for IC50 determination should be consistent and clearly reported.
Visualization of the Biological Assay Workflow
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Comparison of Biological Assays
| Parameter | MTT Assay | Alternative: Real-Time Cell Analysis (RTCA) |
| Principle | Endpoint colorimetric assay measuring metabolic activity | Continuous impedance-based measurement of cell proliferation |
| Data Output | Single endpoint measurement | Kinetic data over the entire experiment duration |
| Throughput | High | Moderate to High |
| Potential for Variability | Sensitive to incubation times and reagent quality | Less sensitive to timing of measurements, but requires specialized equipment |
| Information Gained | Cytotoxicity at a specific time point | Dynamic response of cells to the compound (e.g., cytostatic vs. cytotoxic effects) |
While the MTT assay is a robust and widely used method, RTCA offers a more detailed, kinetic understanding of a compound's effect on cell proliferation, which can enhance the reproducibility and depth of the biological characterization.
The Role of Piperidine and Its Alternatives
The piperidine moiety is a common scaffold in medicinal chemistry, found in numerous approved drugs.[10][11] Its inclusion in a molecule can influence properties like solubility, lipophilicity, and target binding. However, exploring alternatives to the piperidine ring is a valid strategy in drug discovery to modulate these properties and potentially discover compounds with improved efficacy or safety profiles.
Comparison of Piperidine with an Alternative (e.g., Morpholine):
| Feature | Piperidine | Morpholine |
| Structure | Saturated six-membered heterocycle with one nitrogen atom | Saturated six-membered heterocycle with one nitrogen and one oxygen atom |
| Basicity | More basic | Less basic |
| Lipophilicity (logP) | Generally higher | Generally lower (more polar) |
| Hydrogen Bonding | Can act as a hydrogen bond acceptor | Can act as a hydrogen bond acceptor; the oxygen can also participate |
| Metabolic Stability | Can be susceptible to N-dealkylation | The ether linkage can alter metabolic pathways |
Substituting piperidine with morpholine in the synthesis would create a new chemical entity, 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine. Comparing the biological activity of these two analogs would provide valuable structure-activity relationship (SAR) data. The synthesis of the morpholine analog would follow a similar protocol to the one described for the piperidine derivative.[12]
Conclusion: A Culture of Reproducibility
Validating the reproducibility of experiments is not merely a final check but an ongoing process that begins with careful experimental design and a deep understanding of the underlying chemistry and biology. For a compound like this compound, where published data may be sparse, establishing robust and well-documented protocols is even more critical. By meticulously controlling the key parameters outlined in this guide, researchers can build a solid foundation of reliable data, thereby accelerating the path of scientific discovery and drug development. The principles of transparency, thorough documentation, and a critical evaluation of experimental variables are the cornerstones of trustworthy and impactful science.[2][13]
References
- 1. Role of the journal Organic Syntheses in promoting reproducibility in organic synthesis - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds [mdpi.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 11. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
